molecular formula C8H16N2O2 B1306263 (1,4-Dimethylpiperazin-2-YL)acetic acid CAS No. 462068-51-5

(1,4-Dimethylpiperazin-2-YL)acetic acid

Katalognummer: B1306263
CAS-Nummer: 462068-51-5
Molekulargewicht: 172.22 g/mol
InChI-Schlüssel: KOKQHWWFKGJYCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,4-Dimethylpiperazin-2-YL)acetic acid is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(1,4-dimethylpiperazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-9-3-4-10(2)7(6-9)5-8(11)12/h7H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKQHWWFKGJYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389832
Record name (1,4-Dimethylpiperazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462068-51-5
Record name 1,4-Dimethyl-2-piperazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462068-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,4-Dimethylpiperazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(1,4-Dimethylpiperazin-2-YL)acetic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-YL)acetic acid

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its favorable pharmacokinetic properties and ability to engage in multiple hydrogen bonding interactions.[1][2] While functionalization of the piperazine nitrogens is common, diversification through substitution on the carbon backbone represents a significant opportunity to explore novel chemical space and develop next-generation therapeutics.[1][3] This guide provides a detailed, field-proven protocol for the synthesis of this compound, a valuable building block for drug discovery and library synthesis.

The presented synthetic strategy is a robust, multi-step process commencing with the commercially available precursor, piperazine-2-carboxylic acid. The pathway involves an initial esterification to protect the carboxylic acid, followed by a comprehensive N,N'-dimethylation of the piperazine nitrogens, and concludes with the hydrolysis of the ester to yield the final target compound. This approach is designed for efficiency, scalability, and high purity of the final product.

Retrosynthetic Analysis & Strategic Rationale

A retrosynthetic analysis of the target molecule, this compound, logically disconnects at the N-methyl bonds and the carboxylic acid functional group. The core scaffold, piperazine-2-acetic acid, is identified as a key intermediate. This intermediate can be derived from the more readily available piperazine-2-carboxylic acid.

This forward-thinking strategy is predicated on several key considerations:

  • Protection Strategy: The carboxylic acid is converted to an ethyl ester at the outset. This is a critical step to prevent undesirable side reactions during the subsequent N-methylation step, where the free acid could interfere with the basic conditions or the reducing agent.

  • N-Methylation Method: The Eschweiler-Clarke reaction is selected for the exhaustive methylation of the piperazine nitrogens.[4] This classical method is highly efficient for N-methylation of primary and secondary amines, utilizing inexpensive and readily available reagents (formaldehyde and formic acid). It offers excellent chemoselectivity and typically results in high yields, making it superior to methods like reductive amination with formaldehyde and a separate reducing agent or direct alkylation with methyl halides, which can be difficult to drive to completion and may result in quaternary ammonium salt byproducts.

  • Final Deprotection: A simple base-catalyzed hydrolysis is employed as the final step to convert the ethyl ester back to the carboxylic acid, a reaction that is typically high-yielding and straightforward to purify.

The overall synthetic pathway is depicted below:

G cluster_0 Overall Synthetic Pathway Start Piperazine-2-carboxylic acid Step1 Ethyl piperazine-2-acetate Start->Step1 Step 1: Esterification (EtOH, H+) Step2 Ethyl (1,4-dimethylpiperazin-2-yl)acetate Step1->Step2 Step 2: N,N'-Dimethylation (HCHO, HCOOH) Final This compound Step2->Final Step 3: Hydrolysis (NaOH, H2O then H+) G cluster_workflow Synthesis & Purification Workflow start Start: Piperazine-2-carboxylic acid esterification Step 1: Esterification (EtOH, SOCl2, Reflux) start->esterification ester_workup Work-up & Solvent Removal esterification->ester_workup methylation Step 2: N,N'-Dimethylation (HCHO, HCOOH, 100°C) ester_workup->methylation meth_workup Neutralization & Extraction methylation->meth_workup meth_purify Column Chromatography meth_workup->meth_purify hydrolysis Step 3: Hydrolysis (NaOH, H2O, 60°C) meth_purify->hydrolysis hydro_workup Acidification & Isolation hydrolysis->hydro_workup final_product Final Product: This compound hydro_workup->final_product

Sources

An In-depth Technical Guide to (1,4-Dimethylpiperazin-2-YL)acetic acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,4-Dimethylpiperazin-2-YL)acetic acid, with the Chemical Abstracts Service (CAS) number 462068-51-5 , is a substituted piperazine derivative that holds significant interest in the field of medicinal chemistry.[1][2][3][4] The piperazine scaffold is a well-established pharmacophore present in a multitude of FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[5][6][7][8] This guide provides a comprehensive overview of the synthesis, physicochemical properties, analytical characterization, and potential applications of this compound, serving as a valuable resource for professionals engaged in drug discovery and development.

Physicochemical Properties

PropertyValueSource
CAS Number 462068-51-5[1][2][3][4]
Molecular Formula C₈H₁₆N₂O₂[1]
Molecular Weight 172.22 g/mol [1]
Purity Specification ≥ 95%[1]
Long-Term Storage Store long-term at -20°C[1]

Note: Some properties of the closely related compound 1,4-dimethylpiperazine (CAS 106-58-1) include a boiling point of 130-133°C and a density of 0.844 g/mL at 25°C, which may offer some context.[9]

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, commencing with commercially available starting materials. A plausible and efficient synthetic strategy involves the preparation of the key intermediate, (1,4-Dimethylpiperazin-2-yl)methanol, followed by its oxidation to the desired carboxylic acid.

Synthesis of the Precursor: (1,4-Dimethylpiperazin-2-yl)methanol

A well-documented route to (1,4-Dimethylpiperazin-2-yl)methanol begins with piperazine-2-carboxylic acid and involves four main steps: protection, reduction, deprotection, and methylation.[10]

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection cluster_3 Step 4: N,N'-Dimethylation Piperazine-2-carboxylic acid Piperazine-2-carboxylic acid 1,4-Di-Boc-piperazine-2-carboxylic acid 1,4-Di-Boc-piperazine-2-carboxylic acid Piperazine-2-carboxylic acid->1,4-Di-Boc-piperazine-2-carboxylic acid (Boc)₂O Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate NaOH, H2O/DCM NaOH, H2O/DCM (1,4-Di-Boc-piperazin-2-yl)methanol (1,4-Di-Boc-piperazin-2-yl)methanol 1,4-Di-Boc-piperazine-2-carboxylic acid->(1,4-Di-Boc-piperazin-2-yl)methanol Reduction LiAlH4 LiAlH4 THF THF (Piperazin-2-yl)methanol (Piperazin-2-yl)methanol (1,4-Di-Boc-piperazin-2-yl)methanol->(Piperazin-2-yl)methanol Acidic Deprotection HCl HCl Ethanol Ethanol (1,4-Dimethylpiperazin-2-yl)methanol (1,4-Dimethylpiperazin-2-yl)methanol (Piperazin-2-yl)methanol->(1,4-Dimethylpiperazin-2-yl)methanol Eschweiler-Clarke Reaction Formaldehyde Formaldehyde Formic Acid Formic Acid Oxidation_Workflow (1,4-Dimethylpiperazin-2-yl)methanol (1,4-Dimethylpiperazin-2-yl)methanol This compound This compound (1,4-Dimethylpiperazin-2-yl)methanol->this compound Oxidation (e.g., TEMPO/NaOCl) Oxidizing Agent Oxidizing Agent Solvent Solvent

Sources

A Technical Guide to the Spectral Analysis of (1,4-Dimethylpiperazin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1,4-Dimethylpiperazin-2-YL)acetic acid is a substituted piperazine derivative with potential applications in pharmaceutical and materials science research. As with any novel compound, a thorough structural elucidation is paramount to confirming its identity and purity. This guide provides an in-depth analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Due to the limited availability of published experimental spectra for this specific molecule, this guide will present a predictive analysis based on the known spectral characteristics of its constituent moieties: the 1,4-dimethylpiperazine ring and the acetic acid side chain. This approach, grounded in fundamental principles of spectroscopy and supported by data from related structures, offers a robust framework for researchers engaged in the synthesis and characterization of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and stereochemistry of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be complex due to the presence of multiple chiral centers and diastereotopic protons. The following table summarizes the predicted chemical shifts, multiplicities, and assignments for the key protons in this compound, assuming a deuterated chloroform (CDCl₃) solvent.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Hₐ (Piperazine Ring)3.20 - 3.40m1HDiastereotopic proton on the carbon bearing the acetic acid group.
Hₑ (Piperazine Ring)2.80 - 3.00m1HDiastereotopic proton on the carbon bearing the acetic acid group.
Piperazine Ring CH₂2.40 - 2.80m6HOverlapping multiplets from the remaining three CH₂ groups of the piperazine ring.
N-CH₃ (x2)2.20 - 2.40s6HTwo singlet peaks for the two N-methyl groups, which may be non-equivalent.
Acetic Acid CH₂2.50 - 2.70m2HDiastereotopic protons of the methylene group adjacent to the carboxylic acid.
Carboxylic Acid OH10.0 - 12.0br s1HBroad singlet, exchangeable with D₂O.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Carboxylic Acid C=O175 - 180The carbonyl carbon of the acetic acid moiety.[1]
Piperazine Ring CH55 - 60The carbon atom of the piperazine ring substituted with the acetic acid group.
Piperazine Ring CH₂45 - 55Multiple peaks for the other carbon atoms of the piperazine ring.
N-CH₃ (x2)40 - 45Two peaks for the two N-methyl carbons.
Acetic Acid CH₂35 - 40The methylene carbon of the acetic acid side chain.
Experimental Protocol: NMR Data Acquisition

A rigorous and well-controlled experimental setup is crucial for obtaining high-quality NMR data.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[2]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Sample in Deuterated Solvent prep2 Add Internal Standard (TMS) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Tune and Shim Spectrometer prep3->acq1 acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C Spectrum acq2->acq3 acq4 Perform 2D NMR (COSY, HSQC) if needed acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Integration and Peak Picking proc2->proc3

Caption: Workflow for NMR data acquisition and processing.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the amine functionalities.

Predicted IR Spectral Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
O-H Stretch (Carboxylic Acid)2500 - 3300BroadA very broad band due to hydrogen bonding is a hallmark of carboxylic acids.[3][4]
C-H Stretch (Aliphatic)2800 - 3000Medium-StrongStretching vibrations of the C-H bonds in the piperazine ring and acetic acid side chain.[5]
C=O Stretch (Carboxylic Acid)1700 - 1725StrongThe carbonyl stretch is a strong and sharp absorption.[3]
C-N Stretch (Amine)1000 - 1250MediumCharacteristic stretching vibrations of the C-N bonds in the piperazine ring.
Experimental Protocol: FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid and liquid samples.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition Workflow:

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Clean ATR Crystal prep2 Apply Sample to Crystal prep1->prep2 prep3 Apply Pressure prep2->prep3 acq1 Collect Background Spectrum prep3->acq1 acq2 Collect Sample Spectrum acq1->acq2 proc1 Perform ATR Correction acq2->proc1 proc2 Baseline Correction proc1->proc2 proc3 Peak Labeling proc2->proc3

Caption: Workflow for FTIR data acquisition using an ATR accessory.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and deducing its structure.

Predicted Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions.

m/z Proposed Fragment Notes
172[C₈H₁₆N₂O₂]⁺Molecular ion peak.
127[M - COOH]⁺Loss of the carboxylic acid group.
113[M - CH₂COOH]⁺Loss of the acetic acid side chain.
71[C₄H₉N]⁺A common fragment for N,N'-dimethylpiperazine.[6]
58[C₃H₈N]⁺A characteristic fragment of the piperazine ring.[7]
Experimental Protocol: MS Data Acquisition

A common setup for the analysis of small organic molecules is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Instrumentation:

  • A GC-MS system with an electron ionization (EI) source and a quadrupole mass analyzer.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • If the compound is not sufficiently volatile, derivatization to a more volatile ester may be necessary.[8]

Data Acquisition Workflow:

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_proc Data Analysis prep1 Dissolve Sample in Volatile Solvent prep2 (Optional) Derivatization prep1->prep2 acq1 Inject Sample into GC prep2->acq1 acq2 Separation on GC Column acq1->acq2 acq3 Elution into MS acq2->acq3 acq4 Ionization (EI) and Mass Analysis acq3->acq4 proc1 Identify Molecular Ion Peak acq4->proc1 proc2 Analyze Fragmentation Pattern proc1->proc2 proc3 Compare with Spectral Libraries proc2->proc3

Caption: Workflow for GC-MS data acquisition and analysis.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the structural elucidation of this compound. By combining the predictive ¹H and ¹³C NMR, IR, and MS data with the detailed experimental protocols, researchers can confidently characterize this molecule. The provided workflows emphasize the importance of systematic and rigorous experimental design to ensure the generation of high-quality, reproducible data. This, in turn, is fundamental for advancing research and development in fields where this and similar compounds may have a significant impact.

References

  • Borges, R. S., et al. (2021). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Journal of Molecular Structure, 1244, 130948.
  • Krishnakumar, V., & John, X. (2006). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 44(8), 611-615.
  • Dal Cason, T. A. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Journal of Forensic Sciences, 63(4), 1133-1142.
  • Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 20(1), 10-23.
  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Yılmaz, F., & Görmen, M. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(1), 59-67.
  • Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(3), 305-312.
  • ResearchGate. (n.d.). RP-LC/MS/MS of 114 N-methylpiperazine amide-tagged GPEtn from the control liposomes and 117 N-methylpiperazine amide-tagged GPEtn from the oxidized liposomes. Retrieved from [Link]

  • NIST. (n.d.). Piperazine, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dimethylpiperazine. Retrieved from [Link]

  • Nemecková, D., et al. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Journal of Molecular Structure, 1094, 210-236.
  • Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011.
  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

  • Automated Topology Builder. (n.d.). 1,4-Dimethylpiperazine. Retrieved from [Link]

  • NIST. (n.d.). Acetic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Piperazine, 1,4-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1,4-DIMETHYLPIPERAZINE. Retrieved from [Link]

  • Wu, X., et al. (2022). Synthesis and Evaluation of Piperazine-based Mannich Bases as Potential Anticancer Agents. ChemRxiv.
  • NIST. (n.d.). Piperazine, 1,4-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, crystal structure and IR spectroscopy of a new 2-methylpiperazine-1,4-diium pentachlorobismuthate(III) monohydrate: [C5H14N2]BiCl5.H2O. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of (1,4-Dimethylpiperazin-2-YL)acetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of (1,4-Dimethylpiperazin-2-YL)acetic acid. Given the limited direct quantitative data for this specific molecule in public literature, this document establishes a scientifically grounded, inferred solubility profile. This profile is derived from the fundamental principles of chemical structure, polarity, and the well-documented behavior of structurally analogous compounds. Furthermore, this guide presents detailed, step-by-step experimental protocols for the precise determination of its solubility, a critical parameter in drug development and formulation science.

Foundational Principles: Predicting Solubility

The solubility of a compound is governed by the adage "like dissolves like," which underscores the importance of intermolecular forces between the solute and the solvent.[1][2] To predict the solubility of this compound, we must first dissect its molecular structure to understand its inherent polarity and potential for hydrogen bonding.

Molecular Structure Analysis:

This compound is a multifaceted molecule possessing both polar and non-polar characteristics.

  • Polar Moieties: The molecule's polarity is primarily dictated by the piperazine ring with its two nitrogen atoms and the carboxylic acid group (-COOH). These functional groups are capable of forming hydrogen bonds, which are strong dipole-dipole interactions.[3]

  • Non-Polar Moieties: Conversely, the two methyl groups (-CH3) and the aliphatic carbon backbone introduce a non-polar, hydrophobic character to the molecule.[3]

The overall solubility in a specific solvent is a result of the interplay between these competing structural features.

Inferred Solubility Profile

Based on the principles of chemical interactions and the known solubility of related compounds like piperazine and 1,4-dimethylpiperazine, a qualitative solubility profile for this compound can be inferred.[4][5][6][7] Piperazine itself is highly soluble in water and other polar solvents like ethanol and methanol, but exhibits poor solubility in non-polar solvents such as diethyl ether.[4][5] The presence of the carboxylic acid group is expected to enhance solubility in polar protic solvents and aqueous bases.[8]

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsInferred SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe piperazine nitrogens and the carboxylic acid group can form strong hydrogen bonds with protic solvents.[3][4]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to HighThese solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton and N-H protons (if any were present).
Non-Polar Hexane, TolueneLowThe non-polar nature of these solvents does not favorably interact with the polar functional groups of the solute.[8]
Intermediate Polarity Dichloromethane, Ethyl AcetateLow to ModerateSolubility will depend on the delicate balance between the polar and non-polar regions of the molecule.

The Critical Influence of pH

For ionizable compounds like this compound, solubility is profoundly influenced by the pH of the medium.[9][10] The molecule possesses both a basic piperazine moiety and an acidic carboxylic acid group, making it amphoteric.

  • In Acidic Conditions (Low pH): The nitrogen atoms of the piperazine ring will become protonated, forming a cationic species. This increase in charge will likely enhance solubility in aqueous solutions.

  • In Basic Conditions (High pH): The carboxylic acid group will be deprotonated to form a carboxylate anion. This negatively charged species will also exhibit increased aqueous solubility.[8]

The pH at which the molecule has its lowest solubility is known as the isoelectric point. A comprehensive understanding of the pH-solubility profile is therefore essential for formulation development.

Experimental Determination of Solubility

To move beyond a qualitative understanding, empirical determination of solubility is paramount. The shake-flask method is the "gold standard" for determining equilibrium solubility due to its reliability and reproducibility.[9][11]

Qualitative Solubility Assessment: A Rapid Screening Method

This initial screen provides a quick assessment of solubility across a range of solvents.

Methodology:

  • Add approximately 1-5 mg of this compound to a small, clear container (e.g., a glass vial).

  • Incrementally add the selected solvent (e.g., in 0.2 mL portions) up to a total volume of 1 mL.

  • After each addition, securely cap the container and vortex or shake vigorously for 30-60 seconds.

  • Visually inspect the solution against both light and dark backgrounds to check for any undissolved solid particles.

  • Record the solubility in qualitative terms (e.g., very soluble, soluble, sparingly soluble, insoluble).

Quantitative Solubility Determination: The Shake-Flask Method

This method establishes the thermodynamic equilibrium solubility of the compound.[12][13]

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container. A visual excess of solid material should be present.

    • Place the container in a temperature-controlled shaker bath, typically set to 25 °C or 37 °C, to mimic ambient or physiological conditions, respectively.

    • Agitate the mixture for a duration sufficient to reach equilibrium, which can vary from 24 to 72 hours.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid particles.

    • To ensure a clear solution, centrifuge the sample at a high speed or filter it through a solvent-compatible syringe filter (e.g., a 0.22 µm PTFE filter).

  • Concentration Analysis:

    • Accurately dilute the clear supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of the dissolved solute using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

Visualizing the Workflow

A clear, logical workflow is essential for reproducible results.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Weigh Compound saturate Create Saturated Solution (Excess Solid) start->saturate solvent Select Solvent solvent->saturate equilibrate Equilibrate (24-72h Shake-Flask) saturate->equilibrate separate Phase Separation (Centrifuge/Filter) equilibrate->separate dilute Dilute Supernatant separate->dilute quantify Quantify Concentration (e.g., HPLC) dilute->quantify result Determine Solubility (mg/mL) quantify->result

Caption: Experimental workflow for quantitative solubility determination.

Causality in Experimental Design

  • Choice of Agitation Time: The 24-72 hour agitation period is chosen to ensure that the system reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[12][14] Shorter times may lead to an underestimation of solubility.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and meaningful data.[13]

  • Phase Separation Technique: Filtration or centrifugation is a critical step to remove microscopic, undissolved particles that could otherwise be measured and lead to an overestimation of solubility.[15]

Trustworthiness Through Self-Validation

The described protocol is inherently self-validating. To confirm that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured concentration does not significantly change between the later time points, it provides confidence that equilibrium has been reached.

Conclusion

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Describes equilibrium solubility of a drug substance. Biorelevant.com. [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization. Springer. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. UCLA. [Link]

  • Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]

  • Piperazine. Solubility of Things. [Link]

  • 4.4 Solubility. Chemistry LibreTexts. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Online Library. [Link]

  • Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). OSTI.GOV. [Link]

  • Piperazine. Wikipedia. [Link]

  • Explain the relationship between the solubility of a carboxylic acid and the number of carbons in the chain. Homework.Study.com. [Link]

  • How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

  • Piperazine. Self-published. [Link]

  • Piperazine. PubChem. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. National Institutes of Health. [Link]

  • Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. ResearchGate. [Link]

  • Piperazin-1-yl-acetic acid. PubChem. [Link]

  • 1,4 Dimethylpiperazine. Kubochem. [Link]

  • 1,4-Dimethylpiperazine. Solubility of Things. [Link]

  • 1,4-Dimethylpiperazine. PubChem. [Link]

  • 1,4-DIMETHYLPIPERAZINE. Ataman Kimya. [Link]

Sources

A Technical Guide to the Stability and Storage of (1,4-Dimethylpiperazin-2-YL)acetic acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1,4-Dimethylpiperazin-2-YL)acetic acid is a substituted piperazine derivative, a class of heterocyclic compounds that form the structural core of numerous FDA-approved drugs.[1][2] Its structure, featuring a chiral center, a tertiary amine-rich piperazine ring, and a carboxylic acid moiety, makes it a valuable and versatile building block in medicinal chemistry and drug development. The inherent reactivity of these functional groups, however, necessitates a thorough understanding of the molecule's chemical stability to ensure its quality, purity, and integrity throughout its lifecycle—from synthesis and storage to formulation and final drug product.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the stability of this compound. It outlines recommended storage and handling conditions, details a systematic approach to forced degradation studies for identifying potential degradation pathways, and describes the analytical methodologies required to establish a stability-indicating profile. The insights and protocols herein are designed to ensure the reliable use of this compound in research and development settings.

Physicochemical Profile and Inherent Stability Characteristics

The stability of this compound is intrinsically linked to its molecular structure. The key functional groups that influence its reactivity are:

  • Tertiary Amines (Piperazine Ring): The two nitrogen atoms within the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides. This is a common degradation pathway for amine-containing compounds.

  • Carboxylic Acid Group: This functional group can potentially undergo decarboxylation under thermal stress. It also influences the compound's solubility and pH-dependent stability.

  • Hygroscopicity and Sensitivity: Like many amine salts and zwitterionic compounds, this molecule is potentially hygroscopic. Safety data for related compounds indicate that piperazine derivatives can be sensitive to air and light, necessitating storage under an inert atmosphere.[3]

Based on this profile, the compound is likely susceptible to degradation via oxidation, photolysis, and potentially hydrolysis at pH extremes.

Recommended Storage and Handling Conditions

Proper storage is critical to minimize degradation and preserve the integrity of this compound. Studies on related synthetic piperazines have shown significant degradation at room temperature, making controlled, cooler conditions essential.[4][5] The following conditions are recommended based on the compound's chemical nature and data from analogous structures.[3][6][7][8]

ParameterRecommended ConditionRationale & Best Practices
Temperature -20°C to 4°C (Frozen or Refrigerated) Minimizes thermal degradation and slows oxidative processes. Avoid room temperature storage for periods longer than 30 days.[4][5]
Atmosphere Inert Gas (Argon or Nitrogen) Protects against air-induced oxidative degradation of the tertiary amine groups.[3]
Light Amber Vial or Light-Proof Container Prevents photolytic degradation. The container should be stored in the dark.[9]
Humidity Tightly Sealed Container with Desiccant The compound is likely hygroscopic. A dry environment prevents water absorption, which can catalyze hydrolytic and other degradation pathways.[3]
Handling Well-Ventilated Area Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid creating dust.[6][10]

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is a regulatory requirement and a scientific necessity to understand how a drug substance behaves under various environmental stresses.[11][12] These studies are fundamental for identifying potential degradants and developing a robust, stability-indicating analytical method.[13] A typical workflow is outlined below.

Forced Degradation Workflow cluster_setup 1. Preparation cluster_stress 2. Stress Conditions (ICH Q1A/Q1B) cluster_analysis 3. Analysis & Characterization API Prepare Stock Solution of this compound (e.g., 1 mg/mL) Control Unstressed Control (Stored at -20°C in dark) API->Control Hydrolysis Hydrolytic (Acid, Base, Neutral) API->Hydrolysis Oxidation Oxidative (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal (e.g., 60°C, Solid & Solution) API->Thermal Photo Photolytic (UV/Vis Light Exposure) API->Photo HPLC Analyze all samples by Stability-Indicating HPLC Control->HPLC Hydrolysis->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC MassBalance Assess Mass Balance (% Assay + % Impurities ≈ 100%) HPLC->MassBalance Characterize Characterize Degradants (LC-MS, NMR) MassBalance->Characterize Stability_Indicating_HPLC cluster_chromatogram Chromatogram Output cluster_validation Validation Criteria workflow Stressed Sample Inject onto HPLC Chromatogram Generation Peak Purity Analysis chrom Degradant 1 | Parent API | Degradant 2 workflow:f2->chrom spec Specificity workflow:f3->spec res Resolution > 2 workflow:f3->res purity Peak Purity > 99% workflow:f3->purity axis Time ->

Caption: Schematic of a stability-indicating HPLC method.

Recommended Method: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred technique for stability testing due to its resolving power and quantitative accuracy. [13][14]

Parameter Recommended Condition Rationale
Column C18, 2.1 x 50 mm, 1.8 µm Provides good retention and resolution for compounds of moderate polarity.
Mobile Phase A 0.1% Formic Acid in Water Acidic modifier ensures consistent protonation of amines for sharp, symmetrical peaks.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic solvent providing good elution strength.
Gradient 5% B to 95% B over 15 minutes A gradient is crucial to elute both the polar parent compound and potentially non-polar degradants in a single run.
Flow Rate 0.5 mL/min A typical flow rate for a 2.1 mm ID column.
Column Temp. 30°C Controlled temperature ensures reproducible retention times.
Detection PDA/DAD Detector (210-400 nm) Allows for peak purity assessment and determination of the optimal wavelength for quantification.

| Injection Vol. | 2 µL | |

Method Validation

To be considered "stability-indicating," the method must demonstrate specificity. This is achieved by injecting samples from the forced degradation studies and proving that the main API peak is well-resolved (Resolution > 2) from all degradation product peaks. Peak purity analysis, using a Photodiode Array (PDA) detector, must be performed to confirm that the parent peak is spectrally homogenous and free of co-eluting impurities.

Supporting Analytical Techniques
TechniqueApplication in Stability Studies
LC-MS Degradant Identification: Provides mass-to-charge ratio data to help elucidate the structures of unknown peaks observed in the HPLC analysis. [14][15]
GC-MS Volatile Impurities: Can be used to detect small, volatile degradation products that may not be captured by HPLC. Requires derivatization for non-volatile compounds. [14][16]
FTIR Functional Group Analysis: Confirms the presence of expected functional groups (O-H, C-N, C=O) and can indicate changes like the formation of N-oxides. [14]
NMR Definitive Structure Elucidation: Used for the unambiguous structural confirmation of isolated degradation products.

Potential Degradation Pathways

Based on the chemistry of piperazine and related compounds, several degradation pathways can be hypothesized for this compound. [17][18][19]

Degradation_Pathways cluster_pathways Potential Degradation Products Parent This compound N_Oxide N-Oxide Formation Parent->N_Oxide Oxidation (H₂O₂) Demethylation N-Demethylation Parent->Demethylation Oxidation / Thermal Ring_Opening Oxidative Ring Opening Parent->Ring_Opening Harsh Oxidation Decarboxylation Decarboxylation Parent->Decarboxylation Thermal Stress

Caption: Hypothesized degradation pathways.

  • N-Oxidation: The tertiary amines are prime targets for oxidizing agents, leading to the formation of one or two N-oxide derivatives. This is often a primary degradation product under oxidative stress.

  • N-Demethylation: Oxidative or thermal stress can lead to the cleavage of the N-methyl groups, resulting in mono-demethylated or di-demethylated piperazine analogs.

  • Decarboxylation: High thermal stress could potentially lead to the loss of the carboxylic acid group as CO₂, yielding 1,4-dimethyl-2-methylpiperazine.

  • Ring Opening: Under more aggressive oxidative or hydrolytic conditions, the piperazine ring itself could undergo cleavage to form linear ethylenediamine derivatives. [18]

Conclusion

The chemical stability of this compound is a critical attribute that governs its viability as a tool in pharmaceutical research and development. Its structure suggests susceptibility to oxidative, thermal, and photolytic degradation. Adherence to stringent storage conditions—specifically, storage at low temperatures (-20°C to 4°C) under an inert, dry, and dark atmosphere—is paramount to preserving its purity.

A systematic approach using forced degradation studies coupled with a validated, stability-indicating HPLC method is essential for a comprehensive understanding of its degradation profile. By proactively identifying potential degradation pathways and establishing appropriate controls, researchers can ensure the quality and reliability of this compound, thereby safeguarding the integrity of their scientific outcomes.

References

  • Sigma-Aldrich. (2025).
  • Santa Cruz Biotechnology.
  • TCI Chemicals. (2025).
  • Lonza Bioscience.
  • Mazari, S. A., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of the Taiwan Institute of Chemical Engineers.
  • Lin, H. Y., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology.
  • Reddy, L., et al. (2018).
  • Merck Millipore. (2025).
  • Lin, H. Y. (2017). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. OpenBU, Boston University.
  • BenchChem. (2025). Characterization of (1,4-Dimethylpiperazin-2-yl)
  • Kesturi, K., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America.
  • Fisher Scientific. (2025).
  • Gupta, A., et al. (2013). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Anjali, T. (2020). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • ChemicalBook. (2025). (1,4-DIMETHYL-PIPERAZIN-2-YL)-ACETIC ACID | 462068-51-5.
  • Freeman, S. A., et al. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research.
  • Kunes, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
  • Kumar, L. (2013). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
  • UNODC.
  • Noreen, S., et al. (2021). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications.
  • Al-saad, Z. A. A. (2022).
  • Ataman Kimya. 1,4-DIMETHYLPIPERAZINE (DMP).
  • Kubochem. 1,4 Dimethylpiperazine.
  • Analytice. N, N-dimethylpiperazine (DMPP) = 1,4-Dimethylpiperazine - analysis.
  • NIST. Piperazine, 1,4-dimethyl-. NIST Chemistry WebBook.
  • PubChem. 1,4-Dimethylpiperazine.
  • Vevelstad, S. J., et al. (2022). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Sustainable Chemistry & Engineering.

Sources

An In-Depth Technical Guide to the Biological Targets of Piperazine Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Acetic Acid Scaffold - A Privileged Structure in Modern Drug Discovery

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" for its ability to serve as a versatile framework in designing ligands for a multitude of biological targets.[1][2][3] Its unique physicochemical properties—including two basic nitrogen atoms that can be protonated at physiological pH to enhance solubility and form crucial hydrogen bonds—make it an ideal building block.[4] When functionalized with an acetic acid moiety, the resulting piperazine acetic acid scaffold gains an anionic carboxyl group, further expanding its potential for specific, high-affinity interactions with biological macromolecules.

This technical guide provides an in-depth exploration of the known and potential biological targets of piperazine acetic acid derivatives. We will begin by dissecting the definitive and best-characterized target for this class, the Histamine H1 Receptor, using the archetypal drug Cetirizine as our primary example. Subsequently, we will broaden our scope to explore potential enzymatic and other receptor targets, leveraging the known promiscuity of the parent piperazine structure. Finally, this guide will present detailed, field-proven methodologies for the identification and functional validation of these interactions, designed to equip researchers and drug development professionals with a robust framework for their own investigations.

Part 1: The Definitive Biological Target: The Histamine H1 Receptor

The most well-documented and therapeutically relevant biological target for piperazine acetic acid derivatives is the Histamine H1 Receptor (H1R), a G-protein coupled receptor (GPCR) integral to the pathophysiology of allergic reactions.[5][6]

Biological Role and Therapeutic Rationale

The H1R is primarily expressed in smooth muscle, vascular endothelial cells, and the central nervous system.[6] Upon activation by its endogenous ligand, histamine, the H1R initiates a signaling cascade that results in the classic symptoms of an allergic response: vasodilation, increased vascular permeability (leading to edema), bronchoconstriction, and stimulation of sensory nerves (causing itching and sneezing).[1] Therefore, blocking the action of histamine at this receptor is a cornerstone of therapy for allergic conditions such as allergic rhinitis and chronic urticaria.[7]

Mechanism of Action: Selective Inverse Agonism

Piperazine acetic acid derivatives, exemplified by Levocetirizine (the active R-enantiomer of Cetirizine), are classified as second-generation antihistamines.[8] They act as potent and selective inverse agonists at the H1 receptor.[8] This means they not only competitively block histamine binding but also reduce the receptor's basal, constitutive activity, providing a more profound suppression of the allergic response.

The key to their "second-generation" status lies in their selectivity. They exhibit a high affinity for peripheral H1 receptors while having a very low propensity to cross the blood-brain barrier and minimal affinity for other receptors, such as muscarinic, serotonergic, or dopaminergic receptors.[8][9] This high selectivity is the causal factor behind their non-sedating profile, a major clinical advantage over first-generation antihistamines.

Structure-Activity Relationship (SAR) and Quantitative Data

The interaction of piperazine acetic acid derivatives with the H1R is highly specific, with both stereochemistry and the presence of the carboxylic acid group playing critical roles.

  • Stereoselectivity: The binding affinity of Cetirizine's enantiomers demonstrates a clear stereospecific preference. Levocetirizine, the (R)-enantiomer, is the eutomer (the pharmacologically active form), displaying the highest affinity.[8][9][10]

  • Role of the Acetic Acid Moiety: The carboxylic acid function is crucial for the compound's long receptor residency time. Levocetirizine dissociates from the H1R very slowly (half-time of 142 minutes), which allows it to function as a pseudo-irreversible antagonist in functional assays.[9][10] Site-directed mutagenesis studies have shown that this group likely forms a key ionic interaction with a lysine residue (Lys191) in the receptor's binding pocket.[9][10]

The binding affinities and selectivity profile for Cetirizine and its enantiomers are summarized below.

CompoundTargetKᵢ (nM)Selectivity vs. H1RReference(s)
Levocetirizine Human H1 Receptor 3 -[9][10]
Cetirizine (racemic)Human H1 Receptor6-[9][10]
DextrocetirizineHuman H1 Receptor100-[9][10]
LevocetirizineMuscarinic, Serotonin, Dopamine, Adrenergic Receptors>1800 (pKi < 5.8)>600-fold[9]
H1 Receptor Signaling Pathway

The H1R is coupled to the Gq/11 family of G-proteins.[6][11] Inverse agonism by a piperazine acetic acid derivative blocks this cascade at its inception. The pathway is detailed below.

H1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ Intracellular Ca²⁺ ER->Ca Releases Response Cellular Response (e.g., Smooth Muscle Contraction, Increased Vascular Permeability) Ca->Response PKC->Response Histamine Histamine Histamine->H1R Activates Drug Piperazine Acetic Acid Derivative Drug->H1R Blocks

Caption: H1 Receptor Gq-coupled signaling pathway and its inhibition.

Part 2: Exploring Potential and Emerging Biological Targets

The structural versatility of the piperazine scaffold suggests that piperazine acetic acid derivatives may have biological activities beyond H1R antagonism. While this area is less explored, we can infer potential targets based on studies of related piperazine-containing compounds. This exploration is key for identifying novel therapeutic applications.

Enzyme Inhibition

The piperazine moiety is a common feature in many enzyme inhibitors. The addition of the acetic acid group provides an additional hydrogen bond donor/acceptor and a potential metal-coordinating carboxylate, which could be exploited in designing inhibitors for various enzyme classes.

  • Cholinesterases (AChE/BChE): Inhibition of acetylcholinesterase (AChE) is a primary strategy for treating Alzheimer's disease.[12] Numerous studies have reported that piperazine derivatives, often with an acetamide linker (structurally related to the acetic acid group), show potent AChE inhibitory activity.[12][13][14][15] The piperazine core often serves to position an aryl group within the enzyme's active site gorge. This suggests that piperazine acetic acid derivatives could be developed as novel AChE inhibitors.

  • Urease: Urease is a key virulence factor for bacteria like Helicobacter pylori. Piperazine derivatives have been synthesized and shown to be excellent urease inhibitors, with IC₅₀ values significantly more potent than the standard inhibitor, thiourea.[16] The nitrogen atoms of the piperazine ring are thought to interact with the nickel ions in the enzyme's active site.

  • Anticancer Targets (e.g., Kinases, Tubulin): A significant number of FDA-approved anticancer drugs, particularly kinase inhibitors, incorporate a piperazine ring.[17] The piperazine often acts as a linker that orients key pharmacophores for interaction with the ATP-binding pocket of kinases or the colchicine binding site of tubulin.[17] While specific piperazine acetic acid derivatives have not been widely reported as anticancer agents, the potential to target these pathways by modifying the core scaffold is substantial.[18][19]

Other G-Protein Coupled Receptors (GPCRs)

Arylpiperazine derivatives are famous for their activity on aminergic GPCRs in the central nervous system, including serotonin (5-HT) and dopamine (D₂) receptors.[1] This activity is the basis for their use as antipsychotic and antidepressant drugs. The design of piperazine acetic acid derivatives with tailored linkers and aryl substitutions could yield multi-target ligands, potentially offering novel polypharmacological approaches to treating complex neurological disorders.

Part 3: A Practical Guide to Target Identification and Validation

A rigorous, systematic approach is essential to confidently identify and characterize the biological targets of novel compounds. The following workflow and protocols represent a self-validating system for investigating piperazine acetic acid derivatives.

Experimental Workflow for Target Validation

The logical progression from identifying a binding interaction to confirming a functional cellular effect is critical. This process ensures that initial hits from primary screens are not artifacts and have a measurable biological consequence.

Workflow cluster_primary Primary Screening: Target Binding cluster_secondary Secondary Screening: Functional Activity cluster_tertiary Tertiary Screening: Selectivity & Mechanism BindingAssay Radioligand Binding Assay FunctionalAssay Functional Assay (e.g., Calcium Mobilization) BindingAssay->FunctionalAssay Determine Affinity (Ki) Selectivity Selectivity Panel (Binding assays against related/off-target receptors) FunctionalAssay->Selectivity Confirm Mechanism (IC50) (Agonist vs. Antagonist) Kinetics Determine Residency Time (1/k_off) Selectivity->Kinetics Establish Selectivity Profile

Caption: A logical workflow for GPCR target identification and validation.

Experimental Protocol 1: H1 Receptor Radioligand Competition Binding Assay

Causality: This assay is the foundational experiment to determine if a compound physically interacts with the target receptor and to quantify its binding affinity (Kᵢ). It relies on the principle of competition between the unlabeled test compound and a known radiolabeled ligand for the same binding site.

Methodology:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Membrane Preparation: Prepare membranes from HEK293 cells stably expressing the human H1 receptor. Homogenize cells in ice-cold assay buffer and determine protein concentration via a BCA assay.[16]

    • Radioligand: [³H]-mepyramine, prepared in assay buffer at a final concentration near its Kᴅ (e.g., 1-3 nM).[3][7]

    • Test Compound: Prepare a 10 mM stock in DMSO, then create serial dilutions in assay buffer.

    • Non-specific Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin) to define binding to non-receptor components.[7]

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding Wells: 50 µL assay buffer + 25 µL [³H]-mepyramine + 25 µL membrane preparation.

    • Non-specific Binding (NSB) Wells: 50 µL non-specific control + 25 µL [³H]-mepyramine + 25 µL membrane preparation.

    • Competition Wells: 50 µL of test compound at various concentrations + 25 µL [³H]-mepyramine + 25 µL membrane preparation.

  • Incubation: Incubate the plate at 25°C for 2-4 hours with gentle agitation to allow the binding to reach equilibrium.[16]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester. Immediately wash the filters 3-5 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[7]

Experimental Protocol 2: H1 Receptor-Mediated Calcium Mobilization Assay

Causality: A binding assay does not reveal a compound's function. This functional assay is essential to determine whether the compound activates (agonist), blocks (antagonist), or reduces basal activity (inverse agonist) of the receptor. Since H1R is Gq-coupled, its activation leads to a measurable increase in intracellular calcium, which we can monitor with a fluorescent dye.

Methodology:

  • Cell Preparation:

    • Seed HEK293 cells stably expressing the human H1 receptor into black, clear-bottom 96-well microplates at a density of 40,000-50,000 cells per well.[4]

    • Allow cells to adhere by incubating overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Dye Loading:

    • Aspirate the culture medium.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark to allow for de-esterification of the dye.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the test compound (for antagonist/inverse agonist mode) or histamine (for agonist mode) in assay buffer.

    • Place the cell plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation).

    • Record a baseline fluorescence reading (Excitation ~488 nm, Emission ~525 nm) for 10-20 seconds.

    • For Antagonist Mode: Add the test compound and incubate for 15-30 minutes. Then, add a challenge dose of histamine (at its EC₈₀ concentration) and measure the fluorescence response.

    • For Inverse Agonist Mode: Add the test compound directly to the cells and measure any decrease from the baseline fluorescence (indicative of reducing constitutive activity).

    • Continuously record the fluorescence signal for at least 120 seconds to capture the peak calcium response.[4]

  • Data Analysis:

    • Calculate the change in fluorescence from baseline.

    • For antagonist activity, plot the % inhibition of the histamine response vs. log concentration of the test compound to determine the IC₅₀.

    • For agonist/inverse agonist activity, plot the fluorescence response vs. log concentration of the test compound to determine the EC₅₀ or IC₅₀, respectively.

Experimental Protocol 3: Urease Inhibition Assay (Berthelot Method)

Causality: To explore the potential of piperazine acetic acid derivatives against enzymatic targets, a robust inhibition assay is required. The Berthelot method is a classic, reliable colorimetric assay that quantifies the product of the urease reaction (ammonia), allowing for the calculation of enzyme inhibition.[20]

Methodology:

  • Preparation of Reagents:

    • Assay Buffer: Phosphate buffer (e.g., 100 mM, pH 7.0).

    • Enzyme Solution: Jack Bean Urease dissolved in assay buffer.

    • Substrate Solution: Urea dissolved in assay buffer (e.g., 500 mM).

    • Phenol Reagent (Reagent A): 5% (w/v) phenol and 0.025% (w/v) sodium nitroprusside in water.[21]

    • Alkaline Hypochlorite Reagent (Reagent B): 0.2% sodium hypochlorite in an alkaline solution.[21]

    • Standard Inhibitor: Thiourea.

  • Assay Setup (in a 96-well plate):

    • To appropriate wells, add 10 µL of test compound dilutions (in DMSO) or DMSO for control.

    • Add 40 µL of urease enzyme solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the urea substrate solution to all wells.

    • Incubate at 37°C for 30 minutes.

  • Color Development and Detection:

    • Stop the reaction and begin color development by adding 50 µL of Phenol Reagent (A) followed by 50 µL of Alkaline Hypochlorite Reagent (B) to each well.[2]

    • Incubate at room temperature for 10-15 minutes for the blue-green color to develop.

    • Measure the absorbance at a wavelength between 625 nm and 670 nm using a microplate reader.[20]

  • Data Analysis:

    • The absorbance is directly proportional to the amount of ammonia produced.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] x 100

    • Plot % Inhibition vs. log concentration of the test compound to determine the IC₅₀ value.

References

  • Cetirizine. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Diagram illustrating histamine receptor signalling—Gq pathway. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Gillard, M., Van Der Perren, C., Moguilevsky, N., Massingham, R., & Chatelain, P. (2002). Binding Characteristics of Cetirizine and Levocetirizine to Human H1 Histamine Receptors: Contribution of Lys and Thr. Molecular Pharmacology, 61(2), 391-399. [Link]

  • Gillard, M., Van Der Perren, C., Moguilevsky, N., Massingham, R., & Chatelain, P. (2002). Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194). Molecular pharmacology, 61(2), 391–399. [Link]

  • UREA (Berthelot Method). (n.d.). Coral Clinical Systems. Retrieved January 17, 2026, from [Link]

  • Berthelot's Urease Activity Assay. (2022). UCL iGEM. Retrieved January 17, 2026, from [Link]

  • Histamine H1 Receptor Assay. (n.d.). Innoprot. Retrieved January 17, 2026, from [Link]

  • Ates-Alagoz, Z., & Altan, A. B. (2022). Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. Journal of Biochemical and Molecular Toxicology, e23259. [Link]

  • Gillard, M., et al. (2002). Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194). ResearchGate. [Link]

  • Walayat, I., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry. [Link]

  • Shiraishi, Y., et al. (2016). Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors. PLoS ONE. [Link]

  • de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. [Link]

  • H1 Human Histamine GPCR Cell Based Agonist Calcium Flux LeadHunter Assay. (n.d.). Eurofins DiscoverX. Retrieved January 17, 2026, from [Link]

  • Gq Histaminic Smooth Muscle Contraction. (n.d.). PathWhiz. Retrieved January 17, 2026, from [Link]

  • UREA (Berthelot Method). (n.d.). Enzopak. Retrieved January 17, 2026, from [Link]

  • Histamine H1 receptor. (n.d.). Proteopedia. Retrieved January 17, 2026, from [Link]

  • Histamine H1 receptor. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • H1 (Histamine) Receptors Mnemonic for USMLE. (n.d.). Pixorize. Retrieved January 17, 2026, from [Link]

  • Guntuku, L., et al. (2022). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC Medicinal Chemistry. [Link]

  • Walayat, I., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry. [Link]

  • Urease Assay Kit. (n.d.). Bio-Techne. Retrieved January 17, 2026, from [Link]

  • Yurttaş, L., et al. (2016). Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Küçükgüzel, I., et al. (2018). Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. Drug Development Research. [Link]

  • Varadaraju, K. R., et al. (2013). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. International Journal of Alzheimer's Disease. [Link]

  • Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. (2023). MDPI. [Link]

  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (2016). International Journal of Pharmaceutical Science Invention. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design. [Link]

  • Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. (2021). ACS Omega. [Link]

Sources

in silico prediction of (1,4-Dimethylpiperazin-2-YL)acetic acid bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Prediction of (1,4-Dimethylpiperazin-2-YL)acetic acid Bioactivity

This guide provides a comprehensive, technically detailed framework for the in silico prediction of the bioactivity of this compound. It is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. The methodologies outlined herein are designed to build a robust, predictive model of the compound's potential biological functions, from target identification to pharmacokinetic profiling, grounded in established scientific principles and computational techniques.

Introduction: The Rationale for In Silico Investigation

This compound is a synthetic organic compound for which the biological activity and potential therapeutic applications are not widely documented in publicly available literature. This lack of empirical data presents a classic scenario where in silico methods become invaluable. By leveraging computational chemistry and bioinformatics, we can construct a detailed theoretical profile of the molecule's likely interactions with biological systems. This predictive approach allows for the efficient and cost-effective generation of testable hypotheses, guiding future in vitro and in vivo experimentation.

This guide will detail a multi-faceted computational workflow, encompassing ligand-based and structure-based drug design principles, to elucidate the potential bioactivity of this compound. We will explore methods for identifying potential protein targets, predicting binding affinities, and evaluating the compound's drug-likeness and pharmacokinetic properties.

Part 1: Foundational Workflow for Bioactivity Prediction

The predictive workflow for a novel compound like this compound is a systematic process. It begins with characterizing the molecule itself and then expands to explore its potential interactions within a biological context. The following diagram illustrates the overarching strategy.

G cluster_0 Phase 1: Preparation & Target Identification cluster_1 Phase 2: Structure-Based Prediction cluster_2 Phase 3: Property & Liability Prediction cluster_3 Phase 4: Synthesis & Validation A Ligand Preparation This compound B Chemical Similarity Search (e.g., Tanimoto) A->B J Drug-Likeness & Physicochemical Property Analysis A->J C Identification of Potential Bioactive Analogs B->C D Putative Target Identification (Based on Analogs' Known Targets) C->D E Protein Target Preparation (e.g., PDB) D->E F Molecular Docking Simulation E->F G Binding Mode & Affinity Analysis F->G H Pharmacophore Model Generation G->H L Data Synthesis & Hypothesis Generation G->L H->L I ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) I->L J->I K PAINS & Brenk Filter Analysis J->K K->L M Recommendation for Experimental Validation L->M

Caption: Overall workflow for the in silico bioactivity prediction of a novel chemical entity.

Part 2: Detailed Methodologies & Protocols

Ligand Preparation

The initial and most critical step is the accurate representation of the molecule in a format suitable for computational analysis.

Protocol 2.1.1: 3D Structure Generation and Optimization

  • Obtain 2D Structure: Draw the chemical structure of this compound using a chemical drawing tool such as ChemDraw or MarvinSketch. Alternatively, obtain the structure from a chemical database using its IUPAC name or SMILES string.

  • Convert to 3D: Use a computational chemistry software package (e.g., Avogadro, MOE, or Schrödinger's Maestro) to convert the 2D representation into a 3D structure.

  • Protonation State Determination: The ionization state of the molecule at physiological pH (typically 7.4) is crucial for accurate interaction modeling. The carboxylic acid group is expected to be deprotonated, and the tertiary amines of the piperazine ring may be protonated. Use a pKa calculator (e.g., Marvin pKa or similar tools) to predict the dominant protonation state.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94 or AMBER). This step optimizes the bond lengths, bond angles, and torsion angles to yield a stable, low-energy conformer. This is a critical step to ensure the ligand's geometry is realistic before docking.

Target Identification: A Ligand-Based Approach

For a novel compound, we must first identify potential biological targets. A common and effective strategy is to search for known bioactive molecules that are structurally similar.

Protocol 2.2.1: Chemical Similarity Search

  • Generate a Molecular Fingerprint: Convert the optimized 3D structure of this compound into a molecular fingerprint (e.g., ECFP4, MACCS keys). These fingerprints are bit strings that encode the structural features of the molecule.

  • Search Chemical Databases: Use the generated fingerprint to search large chemical databases such as ChEMBL, PubChem, or ZINC. The search algorithm will compare the fingerprint of our query molecule to the fingerprints of millions of other compounds.

  • Tanimoto Coefficient: The similarity is typically quantified using the Tanimoto coefficient. A Tanimoto score greater than 0.85 is generally considered to indicate a high degree of similarity.

  • Identify Analogs and Their Targets: From the search results, identify the most similar compounds that have known biological targets with associated bioactivity data (e.g., IC50, Ki). These targets are now our putative targets for this compound.

For the purpose of this guide, let's hypothesize that a similarity search reveals a close structural relationship to known inhibitors of Dipeptidyl Peptidase-4 (DPP-4) , a common target in type 2 diabetes treatment. We will proceed with DPP-4 as our primary putative target.

Molecular Docking: Predicting Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This provides insights into the binding mode and an estimation of the binding affinity.

Protocol 2.3.1: Structure-Based Molecular Docking

  • Protein Preparation:

    • Download the crystal structure of DPP-4 from the Protein Data Bank (PDB). It is crucial to select a high-resolution structure that is co-crystallized with a ligand similar to our query molecule, if possible.

    • Prepare the protein using a protein preparation wizard (available in most molecular modeling software). This involves adding hydrogen atoms, assigning correct bond orders, removing water molecules that are not involved in binding, and repairing any missing side chains or loops.

    • Optimize the hydrogen-bonding network and perform a restrained energy minimization of the protein structure.

  • Binding Site Definition: Define the binding site (the "docking grid") based on the location of the co-crystallized ligand in the PDB structure. The grid should be large enough to encompass the entire active site and allow for rotational and translational freedom of the ligand.

  • Ligand Docking:

    • Use a validated docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared this compound into the defined binding site of DPP-4.

    • Generate multiple binding poses (e.g., 10-20) to explore different potential binding modes.

  • Results Analysis:

    • Docking Score: The docking program will provide a scoring function to rank the different poses. This score is an estimate of the binding free energy. Lower scores typically indicate more favorable binding.

    • Binding Mode Analysis: Visually inspect the top-ranked poses. Analyze the key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the ligand and the protein's active site residues. This analysis is more important than the docking score alone for understanding the potential mechanism of action.

Table 1: Hypothetical Docking Results for this compound against DPP-4

Pose IDDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5Glu205, Glu206Ionic, Hydrogen Bond
Tyr662Pi-Pi Stacking
Arg125Hydrogen Bond
2-8.2Glu205, Tyr547Hydrogen Bond
Phe357Hydrophobic
3-7.9Ser630, His740Hydrogen Bond
ADMET and Physicochemical Property Prediction

A potent molecule is not necessarily a good drug. It must also have favorable pharmacokinetic properties.

Protocol 2.4.1: In Silico ADMET Profiling

  • Use Predictive Models: Submit the structure of this compound to an ADMET prediction server or software package (e.g., SwissADME, pkCSM, or Schrödinger's QikProp).

  • Analyze Key Properties: Evaluate the predicted values for properties such as:

    • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Renal clearance.

    • Toxicity: AMES mutagenicity, hERG inhibition.

  • Evaluate Drug-Likeness: Assess compliance with rules such as Lipinski's Rule of Five, which provides a general guideline for oral bioavailability.

  • Identify Potential Liabilities: Use filters for Pan-Assay Interference Compounds (PAINS) and Brenk filters to identify chemical substructures that are known to cause non-specific assay results or have toxicological liabilities.

Table 2: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueInterpretation
Molecular Weight< 500 g/mol Compliant with Lipinski's Rule
LogP1.5Good balance of hydrophilicity/lipophilicity
H-Bond Donors1Compliant with Lipinski's Rule
H-Bond Acceptors4Compliant with Lipinski's Rule
BBB PermeabilityLowLess likely to cause CNS side effects
CYP2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions
AMES ToxicityNon-mutagenicFavorable safety profile
hERG InhibitionLow riskLower risk of cardiotoxicity

Part 3: Data Synthesis and Hypothesis Formulation

The true strength of this in silico workflow lies in the integration of all generated data to form a cohesive, testable hypothesis.

G A Similarity Search Suggests DPP-4 as a Putative Target D Hypothesis: This compound is a potential oral DPP-4 inhibitor. A->D B Favorable Docking Score & Binding Mode at DPP-4 Active Site B->D C Predicted ADMET Profile Shows Drug-Like Properties C->D E Recommendation: Proceed with in vitro DPP-4 inhibition assays. D->E

Exploring the Chemical Space of Substituted Piperazine-2-Acetic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in approved drugs.[1] Its two nitrogen atoms offer opportunities for enhancing pharmacokinetic properties like solubility and bioavailability.[1] However, the vast majority of piperazine-containing drugs are substituted only at the nitrogen atoms, leaving the carbon framework largely unexplored.[2][3][4] This guide delves into the chemical space of a particularly promising, yet underutilized, subclass: substituted piperazine-2-acetic acids. By exploring substitutions on the carbon atoms of the piperazine ring, we can unlock new three-dimensional chemical space, paving the way for novel therapeutics with enhanced potency and selectivity.[2]

This technical guide provides an in-depth exploration of the synthesis, characterization, and structure-activity relationships (SAR) of substituted piperazine-2-acetic acids. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Strategic Synthesis of Substituted Piperazine-2-Acetic Acid Esters

The key to exploring the chemical space of piperazine-2-acetic acids lies in the ability to strategically introduce substituents at various positions on the piperazine ring. Chiral amino acids serve as excellent starting materials for the enantiomerically pure synthesis of these compounds.[2][5][6]

Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters

A robust method for synthesizing 3-substituted piperazine-2-acetic acid esters begins with optically pure amino acids, which are converted to key 1,2-diamine intermediates.[2] A subsequent annulation reaction constructs the piperazine ring.[2]

A general synthetic workflow is depicted below:

Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters AminoAcid Chiral Amino Acid BetaKetoEster β-Keto Ester AminoAcid->BetaKetoEster Several Steps ReductiveAmination Reductive Amination BetaKetoEster->ReductiveAmination Diamine Protected 1,2-Diamine ReductiveAmination->Diamine Annulation Annulation Diamine->Annulation Cyclization Cyclization Annulation->Cyclization PiperazineEster 3-Substituted Piperazine-2-Acetic Acid Ester Cyclization->PiperazineEster

Caption: General workflow for the synthesis of 3-substituted piperazine-2-acetic acid esters.

Experimental Protocol: General Procedure for the Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters [2]

  • Reductive Amination: A solution of the starting β-keto ester (derived from the corresponding amino acid) is subjected to reductive amination to yield the protected 1,2-diamine.

  • Nosylation: The newly formed amine is protected, for example, with 2-nitrobenzenesulfonyl chloride (NsCl), to yield the key piperazine ring precursor.

  • Annulation: The protected diamine is treated with a suitable reagent, such as bromoethyldiphenylsulfonium triflate, to undergo annulation.

  • Cyclization and Deprotection: Removal of the Boc protecting group with trifluoroacetic acid (TFA) followed by a basic workup induces cyclization to form the piperazine ring, yielding a mixture of diastereomers.

  • Purification: The resulting cis and trans diastereomers are separated by column chromatography.

Note: The choice of protecting groups and specific reaction conditions may need to be optimized for different substrates.

Synthesis of 5- and 6-Substituted Piperazine-2-Acetic Acid Esters

Similar strategies starting from chiral amino acids can be employed to synthesize 5- and 6-substituted piperazine-2-acetic acid esters. These syntheses also typically yield diastereomeric mixtures that can be separated chromatographically.[5][6] A divergent six-step synthesis has been developed to produce either cis or trans 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity.[6] A four-step synthesis is available for accessing 6-substituted analogs.[4]

Analytical Characterization: Ensuring Purity and Structural Integrity

Thorough analytical characterization is paramount to ensure the identity, purity, and stereochemistry of the synthesized piperazine-2-acetic acid derivatives. A combination of spectroscopic and chromatographic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the core structure and the position of substituents.

Compound Type ¹H Chemical Shift (δ) ppm ¹³C Chemical Shift (δ) ppm
Piperazine Ring Protons2.5 - 4.040 - 60
Acetic Acid Methylene Protons2.5 - 3.535 - 45
Ester Alkyl Group1.2 - 1.3 (t, CH₃), 4.0 - 4.2 (q, CH₂)~14 (CH₃), ~60 (CH₂)

Note: Chemical shifts are approximate and can vary depending on the substitution pattern, solvent, and stereochemistry.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation patterns. Electrospray ionization (ESI) is a common technique for these compounds. The fragmentation of the piperazine ring is a key diagnostic tool.[8]

Chiral High-Performance Liquid Chromatography (HPLC)

The synthesis of substituted piperazine-2-acetic acids often results in diastereomers, which must be separated to study their individual biological activities. Chiral HPLC is the method of choice for this separation.

Experimental Protocol: Chiral HPLC Separation of Diastereomers [9]

  • Column: A chiral stationary phase (CSP) is crucial. Polysaccharide-based columns, such as Chiralpak® series, are often effective.[10]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., heptane or hexane) and a polar modifier (e.g., ethanol or isopropanol) is typically used.

  • Gradient: A gradient elution, starting with a high percentage of the non-polar solvent and gradually increasing the polar modifier, is often employed to achieve separation.[9]

  • Detection: UV detection at 230 nm and 254 nm is commonly used.[9]

Chiral HPLC Workflow cluster_0 Method Development cluster_1 Analysis cluster_2 Result Screening Screening of Chiral Columns and Mobile Phases Optimization Optimization of Mobile Phase Composition and Gradient Screening->Optimization Injection Injection of Diastereomeric Mixture Optimization->Injection Separation Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram with Separated Diastereomer Peaks Detection->Chromatogram Quantification Quantification of Individual Diastereomers Chromatogram->Quantification

Caption: A typical workflow for developing a chiral HPLC method for separating diastereomers.

Exploring the Chemical Space: Structure-Activity Relationships (SAR)

Understanding how different substituents on the piperazine-2-acetic acid scaffold affect biological activity is crucial for rational drug design.

Central Nervous System (CNS) Applications

Derivatives of piperazine-2,3-dicarboxylic acid, which are structurally related to piperazine-2-acetic acids, have been identified as dual antagonists of NMDA and kainate receptors.[11][12] This suggests that the piperazine-2-acetic acid scaffold could be a valuable starting point for developing novel therapeutics for neurological disorders.

SAR insights for NMDA receptor antagonists:

  • N1-Aryl Substitution: The nature of the aryl group at the N1 position of the piperazine ring significantly influences potency and selectivity for different NMDA receptor subunits (GluN2A-D).[11]

Oncology

The piperazine moiety is a common feature in many anticancer agents.[13] While specific SAR studies on piperazine-2-acetic acids in oncology are limited, general principles for piperazine-containing anticancer drugs can provide guidance.

General SAR for Piperazine-Containing Anticancer Agents:

  • Substituents on the Piperazine Ring: The type and position of substituents on the piperazine ring can significantly impact cytotoxicity.[14]

  • Linker to Other Moieties: When the piperazine acts as a linker, the nature and length of the linker can influence activity.[14]

Future Directions and Conclusion

The exploration of the chemical space of substituted piperazine-2-acetic acids is a promising avenue for the discovery of novel drug candidates. The synthetic methodologies outlined in this guide provide a clear path to generating diverse libraries of these compounds. Thorough analytical characterization is essential to ensure the quality and integrity of these molecules.

Future research should focus on:

  • Expanding the diversity of substituents at all positions of the piperazine ring.

  • Systematic SAR studies to elucidate the relationship between structure and activity for various biological targets.

  • Investigation of a broader range of biological targets beyond CNS and oncology.

By systematically exploring this underutilized chemical space, the scientific community can unlock the full potential of the piperazine-2-acetic acid scaffold and develop the next generation of innovative medicines.

References

  • Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry.

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules.

  • Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ResearchGate.

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. DigitalCommons@TMC.

  • Piperazine skeleton in the structural modification of natural products: a review. PMC.

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.

  • Synthesis of piperazines. Organic Chemistry Portal.

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.

  • Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. PubMed.

  • Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. PubMed.

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.

  • Piperazine-2,3-dicarboxylic Acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors. PubMed Central.

  • Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate.

  • Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ResearchGate.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

  • Supplemental Information. The Royal Society of Chemistry.

  • Comparative study on separation of diastereomers by HPLC. ResearchGate.

  • Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. PubMed.

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. N.A.

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

  • Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed.

  • Mass Fragmentation Characteristics of Piperazine Analogues. 质谱学报.

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. ACS Publications.

  • Piperazine-2,3-dicarboxylic Acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors. Figshare.

  • 1-Methylpiperazine(109-01-3) 13C NMR spectrum. ChemicalBook.

  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.

  • Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. MDPI.

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO.

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. N.A.

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC.

  • (PDF) Piperazine clubbed with 2-Azetidinone derivatives suppresses proliferation, migration and induces apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway. ResearchGate.

  • (A) 500 MHz 1 H– 13 C HSQC spectrum of the ethyl acetate extract of... ResearchGate.

Sources

A Senior Application Scientist's Guide to the Discovery and Isolation of Novel Dimethylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dimethylpiperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of pharmacologically active agents.[1] Its unique physicochemical properties—including its ability to modulate aqueous solubility, its defined conformational rigidity, and the basicity of its nitrogen atoms which allows for crucial hydrogen bonding interactions—make it an invaluable component in the design of novel therapeutics targeting a wide array of diseases.[1][2] These compounds have demonstrated significant potential in treating central nervous system (CNS) disorders, inflammation, and cancer.[3][4][5] This technical guide provides researchers, scientists, and drug development professionals with an in-depth, field-proven perspective on the strategic synthesis, rigorous isolation, and comprehensive characterization of novel dimethylpiperazine compounds. We move beyond mere procedural lists to explore the causality behind experimental choices, ensuring each protocol functions as a self-validating system to guarantee scientific integrity.

Part 1: Strategic Synthesis of Dimethylpiperazine Scaffolds

The journey to a novel therapeutic agent begins with the strategic construction of its core chemical architecture. The choice of a synthetic route for a dimethylpiperazine derivative is a critical decision point, governed by the desired isomer (e.g., 1,4-, 2,5-, or 2,6-), the required scale of production, and the economic viability of starting materials.[6] An improperly chosen route can lead to low yields, intractable isomeric mixtures, and scalability issues that derail a project in its nascent stages.

Causality in Synthesis: Selecting the Optimal Pathway

Our approach emphasizes a logical, data-driven selection process. For N-substituted isomers like 1,4-dimethylpiperazine , direct methylation of the parent piperazine ring is often the most efficient path. For C-substituted isomers such as 2,5-dimethylpiperazine , a cyclization strategy is required.

Key Synthetic Methodologies:

  • Reductive Amination (Eschweiler-Clarke Reaction): This is a classic and highly effective method for the exhaustive N-methylation of primary and secondary amines, making it ideal for synthesizing 1,4-dimethylpiperazine from piperazine.[6] The causality here is clear: formaldehyde serves as the electrophilic carbon source, while formic acid acts as a mild reducing agent, driving the reaction to completion with high conversion rates under atmospheric pressure.[6]

  • Catalytic Cyclization: To generate C-substituted scaffolds like 2,5-dimethylpiperazine, a cyclization approach is necessary. The catalytic cyclization of 2-aminopropanol-1 (isopropanolamine) in the presence of a Raney nickel catalyst under hydrogen pressure is a proven method.[6] The high temperature and pressure are required to overcome the activation energy for the intramolecular condensation and subsequent reduction steps.

  • Industrial-Scale Synthesis: For large-scale production of 1,4-dimethylpiperazine, continuous flow processes are often employed. One such method involves the reaction of N-methyldiethanolamine with monomethylamine over a copper-based catalyst in a fixed-bed reactor at high temperatures and pressures.[6]

Data Presentation: Comparative Analysis of Synthesis Routes

The following table summarizes key quantitative data for these common synthesis methods, providing a clear basis for experimental design.

Parameter Route 1: Catalytic Cyclization Route 2: Reductive Amination Route 3: Industrial Flow Chemistry
Target Product 2,5-Dimethylpiperazine1,4-Dimethylpiperazine1,4-Dimethylpiperazine
Starting Materials 2-Aminopropanol-1Piperazine, Formaldehyde, Formic AcidN-Methyldiethanolamine, Monomethylamine
Catalyst/Reagent Raney NickelFormic Acid (reducing agent)Copper-based composite catalyst
Reaction Temp. 140-220 °C40-60 °C220-290 °C
Reaction Pressure 750-2000 psiAtmospheric2.0-5.0 MPa
Reported Yield ~64.5% (mixed isomers)[6]High Conversion[6]42.8% - 59%[6]
Experimental Protocol: Synthesis of 1,4-Dimethylpiperazine via Eschweiler-Clarke Reaction

This protocol is designed to be self-validating through careful control of reaction conditions and monitoring of gas evolution.

  • Vessel Preparation: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (86 g, 1.0 mole).

  • Reagent Addition: While stirring and cooling the vessel in an ice bath to maintain a temperature below 50°C, slowly add an aqueous solution of formaldehyde (37%).[6]

  • Acidification: Subsequently, add sulfuric acid, followed by the slow, dropwise addition of formic acid. The rate of addition must be controlled to manage the evolution of carbon dioxide gas.

  • Reaction: Maintain the reaction mixture at a temperature between 40°C and 60°C with continuous stirring. The reaction proceeds at atmospheric pressure.[6]

  • Work-up and Isolation: Upon completion (monitored by TLC or GC-MS), cool the reaction mixture and basify with a suitable base (e.g., NaOH) to pH > 12.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1,4-dimethylpiperazine can be further purified by distillation.

Visualization: Synthetic Route Selection Workflow

G start Define Target: Novel Dimethylpiperazine Compound isomer_q What is the desired isomer? start->isomer_q n_sub N-Substituted (e.g., 1,4-) isomer_q->n_sub N-Substitution c_sub C-Substituted (e.g., 2,5- or 2,6-) isomer_q->c_sub C-Substitution reductive_amination Reductive Amination (Eschweiler-Clarke) n_sub->reductive_amination alkylation Direct Alkylation n_sub->alkylation cyclization Catalytic Cyclization of Acyclic Precursors c_sub->cyclization scale_q_n Scale? reductive_amination->scale_q_n scale_q_c Scale? cyclization->scale_q_c lab_n Lab Scale scale_q_n->lab_n Lab pilot_n Pilot/Industrial Scale scale_q_n->pilot_n Industrial lab_c Lab Scale scale_q_c->lab_c Lab protocol_n Protocol: Eschweiler-Clarke lab_n->protocol_n flow_chem Flow Chemistry Method pilot_n->flow_chem protocol_c Protocol: Raney Nickel Cyclization lab_c->protocol_c

Caption: Workflow for selecting the appropriate synthetic route for dimethylpiperazine isomers.

Part 2: High-Fidelity Isolation and Chiral Separation

The synthesis of a novel compound is only half the battle; its isolation and purification to a high degree of purity are paramount for accurate pharmacological evaluation. This is especially true for dimethylpiperazine derivatives, where the potential for stereoisomerism introduces significant complexity. Enantiomers of a chiral drug can exhibit vastly different biological activities, with one being therapeutic while the other is inactive or even toxic.[7] Therefore, robust enantiomeric separation is not an optional step but a core requirement for trustworthy drug development.

The Imperative of Chiral Separation

The introduction of a methyl group at the C2 or C3 position of the piperazine ring creates a chiral center, leading to the formation of (R) and (S) enantiomers.[7] These stereoisomers often exhibit distinct selectivity for biological targets, such as nicotinic acetylcholine receptors.[7] Failing to separate and characterize these isomers independently can lead to misleading structure-activity relationship (SAR) data and a fundamentally flawed understanding of the compound's mechanism of action.

Methodology: Enantioselective High-Performance Liquid Chromatography (HPLC)

Direct chiral separation by HPLC is the industry standard for resolving enantiomers.[8][9] The principle relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times and thus, separation.

Experimental Protocol: Chiral HPLC Separation of a Novel 2-Methylpiperazine Derivative

This protocol provides a self-validating framework for achieving baseline separation of enantiomers.

  • Instrumentation: Utilize an HPLC system equipped with a UV or photodiode array (PDA) detector. A column oven is critical for maintaining a consistent temperature (e.g., 35°C), as temperature fluctuations can significantly impact resolution.[10]

  • Column Selection (The Core of the Separation): The choice of CSP is the most critical parameter. Polysaccharide-based columns, such as those with derivatized amylose or cellulose, are highly versatile. A common starting point is a Chiralpak IC or equivalent (e.g., 250 x 4.6 mm, 5 µm).[10]

  • Mobile Phase Optimization:

    • Rationale: The mobile phase composition determines the strength of the interaction between the analyte and the CSP. A systematic screening of different modes (normal phase, polar organic, reversed phase) is essential.[9]

    • Procedure: Begin with a normal phase eluent system, such as a mixture of n-Hexane and Isopropanol. Systematically vary the ratio (e.g., 90:10, 80:20) to optimize resolution and retention time.

    • Additive Justification: The basicity of the piperazine nitrogens can cause peak tailing. To counteract this, a small amount of an amine modifier, such as diethylamine (DEA) (e.g., 0.1% v/v), is added to the mobile phase to occupy active sites on the silica support and improve peak shape.[10]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min is a standard starting point.[10]

    • Injection Volume: 10 µL.

    • Detection: Set the UV detector to a wavelength where the analyte has maximum absorbance. If the compound lacks a strong chromophore, pre-column derivatization may be necessary.[10]

  • Data Analysis and Validation:

    • Resolution (Rs): The goal is to achieve a resolution of >1.5 between the enantiomeric peaks, which indicates baseline separation.

    • Enantiomeric Excess (% ee): Calculate the % ee of each separated fraction to determine its purity.

    • Confirmation: Collect the separated fractions and confirm the absolute configuration using techniques like X-ray crystallography if possible.[7]

Visualization: Purification and Isolation Decision Tree

G start Crude Synthetic Product distillation Distillation / Recrystallization start->distillation purity_check1 Purity Check (GC/LC-MS) distillation->purity_check1 is_pure Purity > 98%? purity_check1->is_pure achiral Compound is Achiral is_pure->achiral Yes chiral Compound is Chiral is_pure->chiral No final_product Final Achiral Product achiral->final_product chiral_sep_q Separate Enantiomers? chiral->chiral_sep_q racemate_test Test as Racemate chiral_sep_q->racemate_test No proceed_sep Proceed with Separation chiral_sep_q->proceed_sep Yes chiral_hplc Chiral HPLC Protocol proceed_sep->chiral_hplc collect_fractions Collect Enantiomeric Fractions chiral_hplc->collect_fractions purity_check2 Purity & ee Check collect_fractions->purity_check2 final_enantiomers Isolated Enantiomers (R and S) purity_check2->final_enantiomers

Caption: Decision workflow for the purification and chiral isolation of novel compounds.

Part 3: A Multi-Pronged Approach to Analytical Characterization

Core Analytical Techniques
Technique Primary Application Key Parameters Information Obtained
GC-MS Purity analysis of volatile compounds, isomer separation (cis/trans).[11]Column (e.g., DB-624), Temperature Program, Ionization Mode.Retention Time, Molecular Weight, Fragmentation Pattern, Purity (%).
HPLC-UV/PDA Purity analysis of non-volatile derivatives, chiral separation.[10]Column (e.g., C18, Chiral), Mobile Phase, Flow Rate.Retention Time, Purity (%), Enantiomeric Excess (ee).
¹H & ¹³C NMR Unambiguous structure elucidation.Solvent (e.g., CDCl₃), Frequency (e.g., 400 MHz).Chemical Environment of Protons and Carbons, Connectivity.
FTIR Functional group identification.Sample State (e.g., KBr pellet, thin film).Presence of key bonds (N-H, C-H, C-N).
Experimental Protocol: Purity Determination by Gas Chromatography (GC)

This protocol is specifically designed to resolve common impurities and isomers in dimethylpiperazine synthesis, such as cis- and trans-2,6-dimethylpiperazine.[11]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is standard. For definitive identification, a Mass Spectrometer (MS) detector is required.[12][13]

  • Chromatographic Conditions (Self-Validation through Specificity):

    • Rationale: The choice of column is critical for resolving structurally similar isomers. A mid-polarity column like a DB-624 or SE-54 (30 m x 0.32-0.53 mm) provides the necessary selectivity to separate cis- and trans- isomers effectively.[11]

    • Column: DB-624 (30 m x 0.53 mm x 3 µm).[11]

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Injector and Detector Temperature: 250°C and 260°C, respectively.[14]

    • Oven Temperature Program: An initial hold followed by a temperature ramp (e.g., hold at 150°C, then ramp at 35°C/min to 260°C) is essential to separate volatile starting materials from the higher-boiling products.[14]

  • Sample Preparation:

    • Prepare a reference solution of a certified standard, a test solution of the synthesized compound, and a blank solution (e.g., absolute ethanol).[11]

    • A system suitability solution containing known impurities or isomers should be run to validate that the chromatographic system can adequately separate them.

  • Data Analysis:

    • Identify peaks based on retention time comparison to the reference standard.

    • Quantify purity using area percent normalization.

    • For GC-MS, confirm peak identity by comparing the acquired mass spectrum to a library database or the reference standard.

Visualization: Integrated Analytical Workflow

G start Purified Novel Compound purity_analysis Purity Assessment start->purity_analysis structure_elucidation Structure Elucidation start->structure_elucidation gcms GC-MS Protocol purity_analysis->gcms hplc HPLC / UPLC Protocol purity_analysis->hplc nmr 1H & 13C NMR Spectroscopy structure_elucidation->nmr ftir FTIR Spectroscopy structure_elucidation->ftir purity_result Purity > 99%? gcms->purity_result hplc->purity_result structure_result Structure Confirmed? nmr->structure_result ftir->structure_result purity_result->structure_result Yes repurify Repurify Compound purity_result->repurify No resynthesize Re-evaluate Synthesis / Structure structure_result->resynthesize No final_characterization Fully Characterized Compound structure_result->final_characterization Yes repurify->start resynthesize->start

Caption: An integrated workflow for the comprehensive characterization of a novel compound.

References

  • A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. Benchchem.
  • Synthesis of 1,4-dimethylpiperazine. PrepChem.com.
  • 2,6-Dialkylpiperazines. I.
  • N,N'-Dimethylpiperazine. Chem-Impex.
  • 2,5-Dimethylpiperazine synthesis. ChemicalBook.
  • Method for the preparation of piperazine and its derivatives.
  • Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective. Bentham Science.
  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central.
  • 1,4-DIMETHYLPIPERAZINE.
  • N, N-dimethylpiperazine (DMPP) = 1,4-Dimethylpiperazine - analysis. Analytice.
  • Application Notes and Protocols for the Analytical Characterization of Piperazine Deriv
  • Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography.
  • Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. PubMed.
  • Synthesis and biological evaluation of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)
  • Novel chiral N,N'-dimethyl-1,4-piperazines with metal binding abilities.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • A Comparative Guide to 1,4-Dimethylpiperidine and N,N'-dimethylpiperazine in Organic Synthesis. Benchchem.
  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characteriz
  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. PubMed.
  • An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. Analytical Methods.
  • Piperazine. Wikipedia.
  • A simple and sensitive gas chromatographic method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in bulk drugs. Analytical Chemistry: An Indian Journal.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • Synthesis, chiral chromatographic separation, and biological activities of the enantiomers of 10,10-dimethylhuperzine A. PubMed.
  • Strategies for chiral separation: from racem
  • 2,5-Dimethylpiperazine. PubChem.
  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI.

Sources

Methodological & Application

Application Note: A Strategic Framework for High-Throughput Screening of (1,4-Dimethylpiperazin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of (1,4-Dimethylpiperazin-2-YL)acetic acid (CAS: 462068-51-5) in high-throughput screening (HTS) campaigns. While the specific biological activity of this compound is not yet extensively characterized in public literature, its core structure belongs to the piperazine class of compounds. The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide array of biological pathways, including G protein-coupled receptors (GPCRs), ion channels, and enzymes.[1][2] This guide, therefore, presents a logical, multi-tiered screening strategy designed to efficiently elucidate the compound's potential therapeutic value. We detail field-proven protocols for primary phenotypic screening, secondary target-oriented assays, and robust data analysis, ensuring a scientifically rigorous approach to hit identification and validation.

Introduction: The Piperazine Scaffold and the Opportunity of a Novel Compound

The piperazine ring is a cornerstone of modern drug design, prized for its favorable pharmacokinetic properties and its ability to be functionalized to achieve high-potency interactions with diverse biological targets.[3][4] Molecules incorporating this six-membered heterocyclic ring have led to breakthroughs in treating conditions ranging from neurological disorders to infectious diseases and cancer.[1][3]

This compound is a novel, synthetically accessible derivative within this esteemed chemical class.[5][6] Its uncharacterized nature presents a unique opportunity for discovery. High-throughput screening (HTS) is the most powerful methodology to systematically and rapidly interrogate the biological effects of such a compound against thousands of potential targets.[7][8] HTS combines robotics, miniaturized assays, and sophisticated data analysis to quickly identify "hits"—compounds that modulate a specific biomolecular pathway—from large chemical libraries.[9][10]

This application note provides the strategic and technical framework to take this compound from the bench to a validated HTS hit, emphasizing the causality behind experimental choices to ensure the generation of high-quality, reproducible, and meaningful data.

Pre-Screening Compound Management: The Foundation of Trustworthy Data

Before committing a novel compound to a large-scale screen, its integrity and behavior in solution must be rigorously validated. This phase is critical for preventing artifacts that can lead to false positives or negatives, thereby wasting significant resources.

Key Objectives:

  • Purity Assessment: Confirm the identity and purity of the compound (typically >95%) using methods like LC-MS and ¹H NMR.

  • Solubility Determination: Establish the maximum soluble concentration in 100% dimethyl sulfoxide (DMSO), the standard solvent for HTS compound libraries.

  • Stability Analysis: Assess the compound's stability in DMSO stock and in aqueous assay buffer over time to ensure it does not degrade during the experiment.

Protocol 2.1: Preparation of HTS-Ready Master Stock and Assay Plates

Rationale: This protocol ensures the compound is handled consistently and is compatible with automated liquid handling systems used in HTS. A concentrated DMSO stock maximizes solubility and minimizes the final DMSO concentration in the assay, which can itself have biological effects.

Materials:

  • This compound powder

  • Anhydrous, HTS-grade DMSO

  • Acoustic-compatible source plates (e.g., Echo® qualified 384-well plates)

  • Assay-ready plates (e.g., 384-well or 1536-well solid-bottom, tissue-culture treated plates)

  • Automated liquid handler (e.g., Echo® acoustic dispenser, Mantis® or Multidrop™ dispenser)

Procedure:

  • Stock Solution Preparation: Carefully weigh the compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution using gentle vortexing or sonication. This is the Master Stock .

  • Source Plate Creation: From the Master Stock, create a series of intermediate dilutions in DMSO in an appropriate source plate. For quantitative HTS (qHTS), this would be a concentration series (e.g., 7-point, 1:3 dilution). For a single-point primary screen, a single concentration is plated.

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo®) to transfer nanoliter volumes of the compound from the source plate directly to the bottom of the empty assay-ready plates. This "contactless" transfer method minimizes cross-contamination and reagent loss.

  • Plate Sealing and Storage: Seal the prepared assay plates with peelable foil seals and store them at -20°C or -80°C until use. This allows for the bulk preparation of plates for a large screening campaign.

A Tiered Screening Strategy: From Phenotype to Target

For a novel compound with no known biological target, a tiered or hierarchical screening approach is the most efficient path to discovery. This strategy begins with a broad, physiologically relevant assay to detect any biological activity, followed by more specific assays to deconstruct the mechanism of action.

Screening_Strategy cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Secondary & Tertiary Screening Compound This compound (HTS-Ready Plates) PrimaryScreen Primary Phenotypic Screen (e.g., Cell Viability / Cytotoxicity Assay) Single High Concentration (e.g., 10 µM) Compound->PrimaryScreen DataAnalysis Data Analysis & Hit Selection (Z-Score > 3 or < -3) PrimaryScreen->DataAnalysis Confirmation Hit Confirmation & Dose-Response (Generate IC50/EC50 values) DataAnalysis->Confirmation NoHit No Activity (Archive Compound) DataAnalysis->NoHit No Hits SecondaryAssay Secondary / Orthogonal Assays (Target-Focused or Pathway-Based) Confirmation->SecondaryAssay Confirmed Hits Mechanism Mechanism of Action (MoA) Studies SecondaryAssay->Mechanism

Caption: A tiered high-throughput screening strategy workflow.

Primary Screen: Cell Viability/Cytotoxicity Assay

Rationale: A cell viability assay is an ideal primary screen because it is robust, cost-effective, and provides a clear phenotypic readout: does the compound affect cell health?[11] A positive result (either cytotoxic or proliferative) provides a strong rationale for further investigation. We will use a resazurin-based assay, where metabolically active cells reduce the blue resazurin dye to the highly fluorescent pink resorufin.

Protocol 3.1.1: 384-Well Resazurin-Based Cell Viability Assay

Materials:

  • Human cell line (e.g., HeLa for cancer, HEK293 for general cytotoxicity)

  • Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Assay-ready compound plates (from Protocol 2.1)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS)

  • Positive control (e.g., 10 µM Staurosporine for cytotoxicity)

  • Negative control (0.1% DMSO)

  • Plate reader capable of fluorescence detection (Ex/Em: ~560/590 nm)

Procedure:

  • Cell Seeding: Using a Multidrop™ Combi dispenser, seed cells into the 384-well compound-spotted plates at a pre-optimized density (e.g., 2,000 cells/well) in 40 µL of complete growth medium.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator. This allows the compound to exert its biological effect.

  • Reagent Addition: Add 5 µL of the resazurin solution to each well.

  • Final Incubation: Incubate for an additional 2-4 hours at 37°C, allowing for color development.

  • Data Acquisition: Read the fluorescence intensity on a plate reader.

Plate Layout Example:

Wells (384-plate)ContentPurpose
Column 1Cells + 0.1% DMSONegative Control (100% Viability)
Column 2Cells + Staurosporine (10 µM)Positive Control (0% Viability)
Columns 3-22Cells + this compoundTest Compound
Column 23Medium Only + ResazurinBackground Fluorescence
Column 24Cells + 0.1% DMSONegative Control (Repeat)
Secondary Screen Example: TR-FRET cAMP Assay for GPCR Antagonism

Rationale: If the primary screen yields a hit, and given that many piperazine derivatives target GPCRs, a logical next step is to screen against a panel of GPCRs.[1] A common method is to measure the modulation of the second messenger cyclic AMP (cAMP).[12] We describe a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust technology for HTS. This protocol assumes a Gi-coupled receptor, where activation decreases cAMP levels. An antagonist would therefore reverse this decrease.

Protocol 3.2.1: 1536-Well TR-FRET cAMP Antagonist Assay

Materials:

  • HEK293 cells stably expressing a Gi-coupled receptor of interest.

  • Assay Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • Agonist for the target receptor (at EC₈₀ concentration).

  • TR-FRET cAMP detection kit (containing a europium-cryptate labeled anti-cAMP antibody and a d2-labeled cAMP analog).

  • Assay-ready compound plates (1536-well format).

  • Plate reader capable of TR-FRET detection (e.g., PHERAstar).

Procedure:

  • Cell Plating: Dispense 2 µL of cell suspension (e.g., 1,000 cells/well) into the 1536-well compound plates.

  • Compound Incubation: Incubate for 30 minutes at room temperature to allow compound-receptor binding.

  • Agonist Stimulation: Add 1 µL of the known receptor agonist at its EC₈₀ concentration to all wells except the "maximum signal" controls. Incubate for 30 minutes.

  • Lysis & Detection: Add 2 µL of the pre-mixed TR-FRET detection reagents (d2-cAMP and anti-cAMP-cryptate in lysis buffer).

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the TR-FRET signal on a compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

Data Analysis and Hit Validation: From Signal to Significance

Raw HTS data is meaningless without rigorous statistical analysis. The goal is to confidently distinguish true biological "hits" from random noise and experimental artifacts.[13][14]

Data_Analysis_Workflow cluster_0 Data Processing cluster_1 Quality Control cluster_2 Hit Selection & Confirmation RawData Raw Plate Reader Data (e.g., Fluorescence Units) Normalization Normalization to Controls (Calculate % Inhibition/Activity) RawData->Normalization QC Calculate Plate QC Metrics (Z'-factor, S/B ratio) Normalization->QC PassQC Z' > 0.5 ? QC->PassQC HitSelection Hit Selection (Calculate Z-Score per well) PassQC->HitSelection Yes FailQC Fail QC (Invalid Plate) PassQC->FailQC No HitList Generate Primary Hit List (e.g., Z-Score > 3) HitSelection->HitList DoseResponse Dose-Response Confirmation (10-point curve, determine IC50) HitList->DoseResponse ConfirmedHit Confirmed Hit (Proceed to Secondary Assays) DoseResponse->ConfirmedHit

Caption: A standard workflow for HTS data analysis and hit validation.

Quality Control

Z-Factor (Z'): This statistical parameter is the gold standard for measuring HTS assay quality.[15] It reflects the dynamic range of the signal and the data variation.

  • Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • σ_pos, σ_neg: Standard deviation of positive and negative controls.

    • μ_pos, μ_neg: Mean of positive and negative controls.

Acceptance Criteria:

Z' ValueAssay Quality
> 0.5Excellent
0 < Z' < 0.5Acceptable
< 0Unacceptable
Hit Selection

Normalization: Raw data from each test well is converted to a percentage activity or inhibition relative to the on-plate controls.

  • % Inhibition Formula: 100 * (1 - (Well_Value - μ_pos) / (μ_neg - μ_pos))

Z-Score: To select hits, the normalized value for each well is compared to the distribution of all sample wells on the plate. The Z-score quantifies how many standard deviations a data point is from the sample mean.

  • Formula: Z-score = (Well_Value - μ_samples) / σ_samples

  • Hit Criterion: A common threshold for a primary hit is a Z-score > 3 or < -3.[15][16]

Hit Confirmation and Dose-Response

Rationale: A single-point "hit" must be validated. The compound is re-tested in the same assay, often alongside orthogonal assays, to rule out artifacts.[8] The most critical validation step is generating a full concentration-response curve to determine potency (IC₅₀ or EC₅₀) and ensure the effect is dose-dependent.[13]

Conclusion

This compound, as a member of the pharmacologically significant piperazine family, is a compelling candidate for biological screening. While its specific activities are yet to be discovered, the systematic and rigorous HTS framework outlined in this guide provides a clear path forward. By starting with a broad phenotypic assay, validating hits through dose-response analysis, and progressing to target-specific secondary assays, researchers can efficiently and effectively uncover the therapeutic potential of this novel compound. This strategic approach, grounded in the principles of robust assay design and stringent data analysis, maximizes the probability of a successful discovery campaign.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery.
  • Blay, V., Tolani, B., Ho, H., & Arkin, M. R. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. Retrieved from [Link]

  • de Oliveira, R., de Freitas, R. M., & de Oliveira-Júnior, R. G. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-18. Retrieved from [Link]

  • Casey, W., & Parham, F. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. Frontiers in Genetics, 5, 285. Retrieved from [Link]

  • Rathi, B., & Syed, S. B. (2021). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Retrieved from [Link]

  • Trosset, J. Y., & Page, K. M. (2013). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Expert Opinion on Drug Discovery, 8(8), 985-997. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167-175. Retrieved from [Link]

  • Zang, R., Li, D., Tang, I., Wang, J., & Yang, S. T. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Retrieved from [Link]

  • Assay Genie. (n.d.). High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. Retrieved from [Link]

  • Genedata. (n.d.). Comprehensive analysis of high-throughput screening data. ResearchGate. Retrieved from [Link]

  • Noah, J. W. (2017). New developments and emerging trends in high-throughput screening methods for lead compound identification. ResearchGate. Retrieved from [Link]

  • Nuvisan. (n.d.). Tailored high-throughput screening solutions for identifying potent hits. Retrieved from [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 30(3), 1037. Retrieved from [Link]

  • American Pharmaceutical Review. (2024). The High-Throughput Screening Transformation in Modern Drug Development. Retrieved from [Link]

  • GEN Edge. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

  • Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]

  • BMG LABTECH. (2018). Cell-based and biochemical high-throughput screening in 1536-well plates. YouTube. Retrieved from [Link]

  • Lazo, J. S., Sharlow, E. R., & Wipf, P. (2013). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Journal of Biomolecular Screening, 18(9), 1035-1049. Retrieved from [Link]

  • Chemat. (n.d.). 2-(1,4-Dimethylpiperazin-2-yl)acetic acid, 98+% cas: (462068-51-5). Retrieved from [Link]

  • Kunze, T., & Egbertson, M. S. (2007). Ultra-high-throughput screening for antagonists of a Gi-coupled receptor in a 2.2-microl 3456-well plate format cyclicAMP assay. Assay and Drug Development Technologies, 5(1), 117-125. Retrieved from [Link]

Sources

Application Notes and Protocols for Cell-Based Assays of (1,4-Dimethylpiperazin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Framework for Characterizing Novel Piperazine Derivatives

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its derivatives are explored for a wide range of therapeutic applications, most notably in oncology. (1,4-Dimethylpiperazin-2-YL)acetic acid is a specific derivative for which detailed public-domain biological data is scarce. This guide, therefore, provides a comprehensive framework of robust, validated cell-based assay protocols to enable researchers to conduct an initial characterization of its biological effects.

Drawing from extensive experience with similar small molecules, we present a logical workflow designed to first establish cytotoxic and anti-proliferative activity, and then to dissect the underlying cellular mechanisms, such as the induction of apoptosis and cell cycle arrest. We have selected two well-characterized and widely used cancer cell lines, MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma), as exemplary models for these initial studies. Furthermore, we provide a protocol to investigate the compound's potential impact on the frequently dysregulated EGFR/PI3K/AKT/mTOR signaling pathway , a critical cascade in cancer cell growth and survival.[1][2]

This document serves as a foundational guide. The experimental parameters and choice of cell lines should be adapted based on the researcher's specific therapeutic goals and hypotheses.

Compound Profile and Handling

Prior to initiating any biological assay, it is critical to understand the physicochemical properties of the test compound to ensure proper handling, solubilization, and accurate dosing.

Physicochemical Properties
PropertyValue / Inferred ProfileSource
Molecular Formula C₈H₁₆N₂O₂[4]
Molecular Weight 172.22 g/mol [4]
Appearance Solid (predicted)-
Predicted LogP -1.5 to -0.5 (hydrophilic)Inferred from similar structures[5][6]
Aqueous Solubility Predicted to be moderate to high, pH-dependentInferred from structure
Organic Solubility High in DMSO; High in polar protic solvents (Methanol, Ethanol)[3]
Protocol: Stock Solution Preparation

The use of Dimethyl Sulfoxide (DMSO) is recommended for preparing high-concentration stock solutions due to its broad solubilizing power and compatibility with most cell-based assays at low final concentrations (typically ≤0.5%).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out a precise amount of the compound (e.g., 5 mg).

  • Solubilization: Add the appropriate volume of anhydrous DMSO to achieve a desired high-concentration stock (e.g., 10 mM or 50 mM). For 5 mg of a compound with MW 172.22 g/mol , to make a 10 mM stock, add 2.90 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for compound stability.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. A freshly prepared stock solution is recommended for definitive experiments.

Cell Line Selection and Maintenance

The choice of cell line is critical for the relevance of the experimental outcomes. MCF-7 and A549 are robust, well-characterized lines representing two of the most common cancer types.

Cell LineCancer TypeKey FeaturesCulture MediumSubculture
MCF-7 Breast AdenocarcinomaEstrogen receptor (ER)-positive.[7]EMEM, 10% FBS, 0.01 mg/mL human recombinant insulin, 1% Non-Essential Amino Acids.[8][9]Rinse with PBS, detach with 0.25% Trypsin-EDTA. Split 1:3 to 1:8.[10]
A549 Lung CarcinomaAlveolar type II epithelial characteristics.[11]F-12K Medium or DMEM, 10% FBS.[11][12]Rinse with PBS, detach with 0.25% Trypsin-EDTA. Split 1:4 to 1:9.[12][13]

Experimental Workflow for Compound Characterization

A tiered approach is recommended, starting with broad screening for activity and progressing to more detailed mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Target Pathway Analysis start Prepare Compound Dilutions viability Cell Viability Assay (MTT) Determine IC50 start->viability apoptosis Apoptosis Assay (Annexin V / PI) viability->apoptosis If IC50 < 50 µM cellcycle Cell Cycle Analysis (PI Staining) viability->cellcycle If IC50 < 50 µM western Western Blot Analysis (e.g., p-AKT, p-mTOR) apoptosis->western If Apoptosis is Induced cellcycle->western If Cell Cycle Arrest is Observed

Caption: General workflow for characterizing a novel compound.

Protocol Suite for Cell-Based Assays

Protocol 1: Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan product. The amount of formazan is directly proportional to the number of living cells.[12][14]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., MCF-7 or A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible.[14]

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nuclei of late apoptotic and necrotic cells where membrane integrity is lost.[5][15]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet once with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.

Data Interpretation:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by PI Staining

Principle: This method quantifies the DNA content within a population of cells. Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[16][17] This allows for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at IC₅₀ concentrations for 24-48 hours.

  • Harvesting: Collect and wash cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet (1x10⁶ cells) in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Protocol 4: Investigation of EGFR/PI3K/AKT/mTOR Signaling

Principle: The EGFR/PI3K/AKT/mTOR pathway is a key regulator of cell proliferation, survival, and growth. Its constitutive activation is a hallmark of many cancers.[1] Western blotting can be used to assess the phosphorylation status of key proteins in this cascade, such as AKT (at Ser473) and mTOR (at Ser2448), which are indicative of pathway activation. A decrease in the phosphorylation of these proteins following compound treatment would suggest inhibitory activity.

G EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates (p-AKT Ser473) mTORC1 mTORC1 AKT->mTORC1 Activates (p-mTOR Ser2448) Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Compound (1,4-Dimethylpiperazin-2-YL) acetic acid Compound->PI3K Potential Inhibition? Compound->AKT Compound->mTORC1

Caption: Simplified EGFR/PI3K/AKT/mTOR signaling pathway.

Step-by-Step Methodology (Western Blot):

  • Cell Lysis: Treat cells with the compound for a shorter duration (e.g., 1-6 hours) to capture signaling events. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Compare the treated samples to the vehicle control.

References

  • MCF-7 Culture Protocol. (n.d.). Retrieved from [Link]

  • A549 Cell Subculture Protocol. (n.d.). Retrieved from [Link]

  • MCF7 - ECACC cell line profiles. (n.d.). Public Health England. Retrieved from [Link]

  • Everything You Need To Know About A549 Cells. (n.d.). Synthego. Retrieved from [Link]

  • The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. (2013). Anticancer Research. Retrieved from [Link]

  • Cell Growth Protocol for A549 Cell Line. (2008). UCSC Genome Browser. Retrieved from [Link]

  • EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy. (2011). PMC - PubMed Central. Retrieved from [Link]

  • Targeting EGFR/PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma. (2021). PMC - PubMed Central. Retrieved from [Link]

  • MCF-7 Cell Culture. (n.d.). ENCODE. Retrieved from [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022). Frontiers in Oncology. Retrieved from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. Retrieved from [Link]

  • Diagram demonstrating EGFR‐PI3K‐AKT‐mTOR signaling pathway. (n.d.). ResearchGate. Retrieved from [Link]

  • Cell cycle analysis - Wikipedia. (n.d.). Retrieved from [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. Retrieved from [Link]

  • (4-Methylpiperazin-1-yl)acetic acid | C7H14N2O2 | CID 2762732. (n.d.). PubChem. Retrieved from [Link]

  • AKT Inhibition Promotes Nonautonomous Cancer Cell Survival. (2018). AACR Journals. Retrieved from [Link]

  • Cancer cell lines with elevated Akt activity differ markedly in their response to inhibitors of Akt and PDK1. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application of Novel Piperazine Derivatives in Cancer Cell Line Research: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel and effective anticancer therapeutics has led researchers to explore a vast chemical space. Among the promising scaffolds, the piperazine moiety has garnered significant attention due to its prevalence in a wide array of biologically active compounds. Piperazine derivatives have demonstrated considerable potential as anticancer agents, exhibiting cytotoxic effects across various cancer cell lines.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of novel piperazine derivatives, using the hypothetical compound (1,4-Dimethylpiperazin-2-YL)acetic acid as a representative example, in cancer cell line studies.

A Note on this compound: As of the date of this publication, specific experimental data for this compound is not available in the public domain. Therefore, this guide will provide a robust framework for the evaluation of novel piperazine-containing compounds in general, based on established methodologies and the known activities of related molecules.

The Piperazine Scaffold in Oncology

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a versatile scaffold in medicinal chemistry. Its unique physicochemical properties allow for the introduction of various substituents, enabling the fine-tuning of pharmacological profiles. In the context of oncology, piperazine derivatives have been shown to target multiple signaling pathways implicated in cancer progression, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[2][3] The structural flexibility of the piperazine core allows for the design of compounds that can act as potent and selective inhibitors of key oncogenic proteins.

PART 1: Pre-clinical Evaluation Workflow for Novel Piperazine Derivatives

The initial assessment of a novel piperazine derivative involves a multi-step in vitro screening process to determine its anticancer potential. This workflow is designed to provide a comprehensive understanding of the compound's efficacy and mechanism of action.

Anticancer Drug Discovery Workflow Figure 1: In Vitro Evaluation Workflow for Novel Anticancer Compounds A Compound Synthesis & Characterization B Primary Screening: Cell Viability Assays (e.g., MTT) A->B C Determination of IC50 Values B->C D Secondary Screening: Mechanism of Action Studies C->D E Apoptosis Assays (Annexin V/PI) D->E F Cell Cycle Analysis (Propidium Iodide) D->F G Tertiary Screening: Target Identification & Validation E->G F->G H Western Blotting for Signaling Pathways (e.g., PI3K/Akt, Src) G->H

Caption: A generalized workflow for the in vitro assessment of novel anticancer compounds.

PART 2: Core Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Novel piperazine compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Data Presentation: Hypothetical IC50 Values

Cell LineCancer TypeIncubation Time (hours)Hypothetical IC50 (µM) for a Piperazine Derivative
MCF-7Breast Adenocarcinoma4810.2
MDA-MB-231Breast Adenocarcinoma4815.8
A549Lung Carcinoma488.5
HCT116Colorectal Carcinoma485.1
PC-3Prostate Adenocarcinoma4820.4
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This assay is used to differentiate between viable, apoptotic, and necrotic cells by flow cytometry.[1][4]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) Staining Solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the piperazine compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[2][5]

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10^6 cells per sample.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Protocol 4: Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of the piperazine compound on key signaling pathways.[6][7]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-Src, Src, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and incubate with a chemiluminescent substrate. Capture the signal using an imaging system.

PART 3: Potential Mechanisms of Action and Signaling Pathways

Many piperazine derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival.[8][9] Its aberrant activation is a common feature in many cancers. Novel piperazine derivatives may act as inhibitors of key kinases within this pathway, such as PI3K or Akt.

PI3K_Akt_Pathway Figure 2: Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Piperazine Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a hypothetical piperazine derivative.

Src Family Kinases

Src family kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in cell proliferation, migration, and survival.[10][11][12] Overexpression and/or activation of SFKs are frequently observed in various cancers. Piperazine-containing compounds can be designed to inhibit the activity of these kinases.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[13][14][15] Inhibition of BCR-ABL kinase activity is a key therapeutic strategy for CML. Novel piperazine derivatives could be evaluated for their potential to inhibit this critical oncoprotein.

Conclusion

The piperazine scaffold represents a promising starting point for the development of novel anticancer agents. The systematic in vitro evaluation of new piperazine derivatives, as outlined in this guide, is essential for identifying lead compounds with potent and selective anticancer activity. By employing a combination of cell viability, apoptosis, and cell cycle assays, followed by mechanistic studies such as Western blotting, researchers can gain a comprehensive understanding of a compound's therapeutic potential. While specific data for this compound is currently lacking, the protocols and conceptual framework provided herein offer a robust roadmap for the investigation of this and other novel piperazine-containing molecules in the ongoing fight against cancer.

References

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

  • Src family kinases in tumor progression and metastasis. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Regulation of SRC family kinases in human cancers. [Link]

  • Cell Cycle Protocol - Flow Cytometry. [Link]

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. [Link]

  • Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. [Link]

  • Src kinases as therapeutic targets for cancer. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. [Link]

  • The Annexin V Apoptosis Assay. [Link]

  • Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [Link]

  • Cell Viability Assays. [Link]

  • What are Bcr-Abl inhibitors and how do they work?. [Link]

  • Targeting BCR-ABL and Its Downstream Signaling Cascade as Therapy for Chronic Myelogenous Leukemia. [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. [Link]

  • Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. [https://aacrjournals.org/clincancerres/article/17/18/5760/91194/Targeting-the-BCR-ABL-Signaling-Pathway-in]([Link] Pathway-in)

  • Small-molecule inhibitors of the PI3K signaling network. [Link]

  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. [Link]

  • Inhibition of Akt survival pathway by a small-molecule inhibitor in human glioblastoma. [Link]

  • Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine. [Link]

  • Bcr-Abl tyrosine-kinase inhibitor. [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. [Link]

  • Western Blotting Protocol. [Link]

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. [Link]

Sources

Application Notes & Protocols: Investigating the Antiviral Activity of (1,4-Dimethylpiperazin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and demonstrating a wide spectrum of biological activities, including potent antiviral effects.[1] Derivatives have shown promise against a range of viruses by targeting various stages of the viral life cycle, such as viral entry, replication, and protein processing.[2][3][4] This document provides a comprehensive framework for the initial investigation of a novel piperazine derivative, (1,4-Dimethylpiperazin-2-YL)acetic acid (hereafter designated DMPA ), as a potential antiviral agent. We present a logical, tiered approach, beginning with essential cytotoxicity screening, followed by primary efficacy testing using the gold-standard plaque reduction assay, and culminating in mechanistic validation via viral load quantification by RT-qPCR.[5][6] The protocols herein are designed to be self-validating, incorporating necessary controls and clear endpoints to ensure data integrity and trustworthiness for researchers in virology and drug development.

Introduction: The Rationale for Investigating DMPA

The relentless emergence of viral pathogens and the development of drug resistance necessitate a continuous pipeline for novel antiviral therapeutics.[7][8] The drug discovery process is a multi-stage endeavor, beginning with the identification of promising lead compounds.[9][10] Piperazine-containing compounds have consistently emerged as valuable candidates. For instance, some derivatives have been found to bind to the hydrophobic pocket of viral capsid proteins, while others act as non-nucleoside reverse transcriptase inhibitors or potent protease inhibitors.[1][2][3]

Based on this precedent, DMPA is a compound of significant interest. Its structure, featuring a dimethylated piperazine ring coupled to an acetic acid moiety, presents a unique combination of hydrophilicity and potential for specific molecular interactions. We hypothesize that DMPA may interfere with a critical viral enzyme, such as a protease involved in polyprotein processing, a common target for antiviral drugs.[11][12] This guide outlines the essential in vitro assays required to test this hypothesis and rigorously characterize the antiviral potential of DMPA.

Hypothetical Mechanism of Action: Viral Protease Inhibition

Many viruses, including picornaviruses and flaviviruses, synthesize their proteins as a single large polyprotein that must be cleaved by viral proteases to release functional viral enzymes and structural proteins.[12] Inhibition of this cleavage process is a validated antiviral strategy. We propose that DMPA may act as a non-covalent inhibitor of a key viral protease.

cluster_virus Viral Life Cycle in Host Cell Viral_RNA Viral Genomic RNA Translation Host Ribosome Translation Viral_RNA->Translation Polyprotein Inactive Polyprotein Translation->Polyprotein Cleavage Proteolytic Cleavage Polyprotein->Cleavage Protease Viral Protease (e.g., 3CLpro) Protease->Cleavage Catalyzes Proteins Functional Viral Proteins (Polymerase, Structural) Cleavage->Proteins Replication Replication & Assembly Proteins->Replication Progeny New Virions Replication->Progeny DMPA (1,4-Dimethylpiperazin-2-YL) acetic acid (DMPA) DMPA->Protease Inhibits

Caption: Hypothetical mechanism of DMPA as a viral protease inhibitor.

Foundational Assays: Determining Compound Cytotoxicity

Before assessing antiviral efficacy, it is imperative to determine the concentration range at which DMPA is non-toxic to the host cells.[12][13] An antiviral effect is only meaningful if it occurs at concentrations well below those that cause cell death.[13] The MTT assay is a robust colorimetric method for assessing cell viability by measuring mitochondrial metabolic activity.[14][15][16]

Protocol 1: MTT Cytotoxicity Assay

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[15] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[14]

Materials:

  • Susceptible host cell line (e.g., Vero E6, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • DMPA stock solution (e.g., 100 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Dilution: Prepare a 2-fold serial dilution of DMPA in complete medium, starting from a high concentration (e.g., 1000 µM). Include a "cells only" control (medium with DMSO vehicle) and a "no cells" blank (medium only).

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted DMPA solutions to the appropriate wells.

  • Incubation: Incubate the plate for a period equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix thoroughly by gentle pipetting to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the "no cells" blank from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Sample / Absorbance_Control) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC50).

Table 1: Hypothetical Cytotoxicity Data for DMPA on Vero E6 Cells

DMPA Conc. (µM) % Cell Viability
1000 5.2%
500 15.8%
250 48.9%
125 85.4%
62.5 98.1%
31.25 99.5%

| Calculated CC50 | ~255 µM |

Scientist's Note: A high CC50 value is desirable, as it indicates a wide therapeutic window. The highest concentration of DMPA used in subsequent antiviral assays should be at least 5-10 fold lower than the CC50 value to avoid confounding antiviral results with cytotoxicity.[17]

Primary Efficacy Screening: Plaque Reduction Assay

The plaque reduction assay (PRA) is considered the "gold standard" for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[5][18][19] It provides a direct measure of a compound's ability to inhibit the production of infectious virus particles.

Protocol 2: Plaque Reduction Assay (PRA)

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of the test compound. A semi-solid overlay is then applied, which restricts the spread of progeny virions to adjacent cells.[5] This results in the formation of localized zones of cell death (plaques), which can be counted. An effective antiviral will reduce the number of plaques in a dose-dependent manner.

Materials:

  • Confluent host cells in 6-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • DMPA serial dilutions (prepared in infection medium, e.g., DMEM + 2% FBS)

  • Semi-solid overlay (e.g., 1:1 mixture of 2X MEM and 1.6% agarose)

  • Fixative solution (e.g., 10% formaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)

Procedure:

  • Cell Preparation: Ensure cell monolayers are 95-100% confluent on the day of infection.

  • Compound Treatment & Infection:

    • Wash the cell monolayers with PBS.

    • Prepare a virus dilution to yield 50-100 plaques per well.

    • In separate tubes, mix the virus dilution with an equal volume of each DMPA concentration (and a vehicle control). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

    • Add 200 µL (for 12-well plates) of the virus-compound mixture to each well.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C, gently rocking every 15 minutes to allow for viral adsorption.[20]

  • Overlay Application: Carefully remove the inoculum and add 2 mL of pre-warmed (42°C) semi-solid overlay to each well. Allow the overlay to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for the time required for plaques to form (typically 2-5 days, depending on the virus).

  • Plaque Visualization:

    • Fix the cells by adding 1 mL of fixative solution on top of the overlay and incubating for at least 4 hours.

    • Carefully remove the agarose plugs.

    • Stain the cell monolayers with Crystal Violet solution for 15 minutes.

    • Gently wash the plates with water and allow them to dry.

  • Data Acquisition: Count the number of plaques in each well.

Data Analysis:

  • Calculate the percentage of plaque reduction for each concentration compared to the virus control:

    • % Reduction = (1 - (Plaque_Count_Sample / Plaque_Count_Control)) * 100

  • Plot % Reduction against the log of the compound concentration and use non-linear regression to determine the 50% effective concentration (EC50).

  • Calculate the Selectivity Index (SI) , a critical measure of a compound's therapeutic potential:

    • SI = CC50 / EC50

Table 2: Hypothetical Efficacy and Selectivity of DMPA | DMPA Conc. (µM) | Average Plaque Count | % Plaque Reduction | | :--- | :--- | :--- | | 25 (below CC50) | 5 | 94.4% | | 12.5 | 12 | 86.7% | | 6.25 | 28 | 68.9% | | 3.13 | 46 | 48.9% | | 1.56 | 75 | 16.7% | | 0 (Virus Control) | 90 | 0% | | Calculated EC50 | ~3.2 µM | | Selectivity Index (SI) | ~79.7 (255 / 3.2) |

Scientist's Note: A higher Selectivity Index (typically >10) is a strong indicator of a promising antiviral compound. It signifies that the compound is effective against the virus at concentrations far below those that harm the host cell.[12]

Mechanistic Validation: Viral Load Quantification

To confirm that the reduction in plaques is due to the inhibition of viral replication, a quantitative PCR (qPCR) assay can be used to directly measure the amount of viral genomic RNA.[6][21] This provides strong mechanistic evidence supporting the primary screening data.

Protocol 3: Viral Load Quantification by One-Step RT-qPCR

Principle: This assay quantifies viral RNA from the supernatant or lysate of infected cells treated with the compound. For RNA viruses, a reverse transcription (RT) step is first performed to convert the viral RNA into complementary DNA (cDNA), which is then amplified in a real-time PCR reaction.[6][] The use of a fluorescent probe (e.g., TaqMan) or dye (e.g., SYBR Green) allows for the real-time monitoring of DNA amplification, providing a highly sensitive and quantitative measure of the initial amount of viral RNA.[6][]

Materials:

  • Supernatant or cell lysates from a parallel experiment to the PRA (without the agarose overlay).

  • Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit).

  • One-Step RT-qPCR Master Mix (containing reverse transcriptase and DNA polymerase).

  • Virus-specific primers and probe.

  • RT-qPCR instrument.

Procedure:

  • Sample Collection: At the end of the treatment/infection period (e.g., 48 hours), collect the cell culture supernatant.

  • RNA Extraction: Extract viral RNA from 100-200 µL of supernatant according to the manufacturer's protocol. Elute in nuclease-free water.

  • RT-qPCR Reaction Setup: Prepare the reaction mix in a qPCR plate. For each 20 µL reaction, include:

    • 10 µL of 2X One-Step RT-qPCR Master Mix

    • 1 µL of primer/probe mix

    • 4 µL of nuclease-free water

    • 5 µL of extracted viral RNA

  • Thermal Cycling: Run the plate on an RT-qPCR instrument using a standard thermal profile:

    • Reverse Transcription: 50°C for 10 min

    • Polymerase Activation: 95°C for 2 min

    • PCR Cycling (40 cycles): 95°C for 15 sec, 60°C for 1 min

  • Data Acquisition: Record the cycle threshold (Ct) value for each sample.

Data Analysis:

  • Use the ΔΔCt method to calculate the fold change in viral RNA levels relative to the virus control. A housekeeping gene (e.g., GAPDH, ACTB) from the cell lysate can be used for normalization if quantifying intracellular RNA.

  • A higher Ct value corresponds to a lower amount of initial viral RNA.

  • Plot the fold reduction in viral RNA against the DMPA concentration.

Table 3: Hypothetical RT-qPCR Data for DMPA

DMPA Conc. (µM) Average Ct Value Fold Reduction in Viral RNA
25 34.5 ~256-fold
12.5 32.1 ~55-fold
6.25 29.8 ~14-fold
3.13 27.5 ~4-fold

| 0 (Virus Control) | 25.5 | 1-fold (Baseline) |

Integrated Experimental Workflow & Conclusion

The successful investigation of a novel antiviral candidate relies on a logical progression of experiments, where each step validates the next. The workflow described in these notes ensures that resources are spent on a compound only after it has passed critical preliminary checks for safety and efficacy.

A Start: Compound DMPA B Protocol 1: MTT Cytotoxicity Assay (Determine CC50) A->B C Is CC50 acceptable? (e.g., >50 µM) B->C D Protocol 2: Plaque Reduction Assay (Determine EC50) C->D Yes J Stop: Compound is too toxic or has poor selectivity C->J No E Calculate Selectivity Index (SI = CC50 / EC50) D->E F Is SI > 10? E->F G Protocol 3: RT-qPCR Viral Load (Confirm Replication Inhibition) F->G Yes F->J No H Data Corroborates PRA? G->H I Promising Lead Compound: Proceed to Mechanism of Action & In Vivo Studies H->I Yes H->J No

Caption: Integrated workflow for in vitro antiviral evaluation of DMPA.

Conclusion: This document provides a validated, step-by-step guide for the initial antiviral characterization of this compound (DMPA). By systematically evaluating cytotoxicity (CC50), primary efficacy (EC50), and the resulting Selectivity Index (SI), researchers can make an informed, data-driven decision about the compound's potential. Confirmation of replication inhibition via RT-qPCR adds a crucial layer of mechanistic evidence. A favorable outcome from this series of assays would establish DMPA as a promising lead compound, justifying further investigation into its precise mechanism of action and its efficacy in preclinical in vivo models.

References

  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry. (URL: [Link])

  • 15.3 Drug development process for antivirals - Virology - Fiveable. (URL: [Link])

  • Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs. (URL: [Link])

  • Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein - PubMed. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors with Improved Antiviral Activity and Favorable Druggability | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • TCID50 Assay Protocol - brainvta. (URL: [Link])

  • Inhibition of Noroviruses by Piperazine Derivatives - PMC - NIH. (URL: [Link])

  • Antiviral compositions containing piperazine derivatives and method of use - Google P
  • How can we improve our antiviral drug development pipeline? - Patsnap Synapse. (URL: [Link])

  • TCID50 Assay | Agilent. (URL: [Link])

  • Plaque Reduction Assay - Creative Diagnostics. (URL: [Link])

  • qPCR Assay for Testing Antiviral Agents - Creative Diagnostics. (URL: [Link])

  • Development of a novel plaque reduction neutralisation test for hantavirus infection - PMC. (URL: [Link])

  • Current Strategies of Antiviral Drug Discovery for COVID-19 - PMC - NIH. (URL: [Link])

  • Antiviral drug discovery - Part 1: From no drug to promising candidates. (URL: [Link])

  • TCID 50 protocol. (URL: [Link])

  • Direct viral detection via qPCR - Takara Bio. (URL: [Link])

  • Plaque Assay Protocols - American Society for Microbiology. (URL: [Link])

  • Application of Real-Time PCR for Determination of Antiviral Drug Susceptibility of Herpes Simplex Virus - PMC - NIH. (URL: [Link])

  • MTT Cell Proliferation and Cytotoxicity Assay Kit (E-CK-A341) - Elabscience. (URL: [Link])

  • Antiviral drug - Wikipedia. (URL: [Link])

  • Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives - PMC - NIH. (URL: [Link])

  • Cytotoxicity Assays: How We Test Cell Viability - YouTube. (URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])

  • Novel chiral N,N'-dimethyl-1,4-piperazines with metal binding abilities - ResearchGate. (URL: [Link])

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. (URL: [Link])

  • Antiviral and Anticancer Activity of Aryl-Piperazine Derivates. | Request PDF - ResearchGate. (URL: [Link])

  • Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. (URL: [Link])

  • 1,4-DIMETHYLPIPERAZINE - Ataman Kimya. (URL: [Link])

  • Synthesis and Antiviral/Fungicidal/Insecticidal Activities Study of Novel Chiral Indole Diketopiperazine Derivatives Containing Acylhydrazone Moiety - PubMed. (URL: [Link])

  • Synthesis and Evaluation of in Vitro Biological Activity of 4-Substituted Arylpiperazine Derivatives of 1,7,8,9-Tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione - PMC - NIH. (URL: [Link])

  • Synthesis of 1,4-dimethylpiperazine - PrepChem.com. (URL: [Link])

  • The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl) - Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC - PubMed Central. (URL: [Link])

Sources

Application Notes for (1,4-Dimethylpiperazin-2-YL)acetic acid: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The (1,4-Dimethylpiperazin-2-YL)acetic acid scaffold is a chiral, conformationally constrained building block increasingly recognized for its utility in drug discovery. Its unique three-dimensional structure, combined with the basicity of the two nitrogen atoms, offers a powerful platform for creating molecules with favorable pharmacokinetic and pharmacodynamic properties. The integrated carboxylic acid handle provides a convenient and versatile point for derivatization, enabling the exploration of vast chemical space. This guide provides a comprehensive overview of the scaffold, detailed protocols for its synthesis and derivatization, and a case study illustrating its successful application in the development of potent Factor XIa inhibitors for antithrombotic therapy.

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of FDA-approved drugs across diverse therapeutic areas.[1][2] Its prevalence stems from a unique combination of physicochemical properties. The two nitrogen atoms, typically protonated at physiological pH, can significantly enhance aqueous solubility and bioavailability.[1][3] Furthermore, the piperazine ring can act as a rigid linker to orient pharmacophoric groups for optimal target engagement or serve as a key interacting moiety itself, often forming hydrogen bonds or salt bridges with biological targets.[1][3]

The this compound scaffold builds upon these advantages by introducing chirality and a defined exit vector via the C2-acetic acid substituent. The N,N'-dimethylation reduces the hydrogen bond donor capacity, which can be advantageous for optimizing membrane permeability and metabolic stability, while maintaining the key basic centers. This pre-validated, three-dimensional structure makes it an invaluable tool for medicinal chemists aiming to develop novel therapeutics with improved properties.

Synthesis of the this compound Scaffold

A robust and scalable synthesis of the target scaffold can be achieved in a multi-step sequence starting from a chiral amino acid. This approach allows for the establishment of the desired stereochemistry at the C2 position early in the synthesis. The following protocol is a representative pathway constructed from established methodologies for synthesizing piperazine-2-acetic acid esters and performing N-methylation.[1][4][5]

Synthetic Workflow Overview

The overall strategy involves the formation of a piperazine-2-acetic acid ester core from a chiral amino acid, followed by exhaustive N-methylation and subsequent ester hydrolysis to yield the final carboxylic acid scaffold.

G cluster_0 Part 1: Piperazine Core Synthesis cluster_1 Part 2: N-Methylation cluster_2 Part 3: Final Scaffold A Chiral Amino Acid (e.g., (S)-Aspartic acid) B Piperazine-2-acetic acid ester (Protected) A->B Multi-step sequence (e.g., cyclization) [1, 6] C (1,4-Dimethylpiperazin-2-YL) acetic acid ester B->C Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid) [23] D (1,4-Dimethylpiperazin-2-YL) acetic acid (Target Scaffold) C->D Ester Hydrolysis (e.g., LiOH, H₂O/THF) [32]

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Protocol 1: Synthesis of Ethyl (S)-piperazine-2-acetate

This protocol is adapted from methodologies for creating substituted piperazine-2-acetic acid esters.[1][4]

  • Starting Material: Begin with a suitable protected chiral amino acid derivative, such as N-Boc-(S)-aspartic acid γ-ethyl ester.

  • Ring Formation: Through a series of established steps involving reduction and intramolecular cyclization, construct the protected piperazine ring. This often involves forming a 1,2-diamine intermediate which then undergoes annulation.[4]

  • Deprotection: Remove the protecting groups (e.g., Boc and others used during cyclization) under appropriate acidic conditions (e.g., TFA in DCM) to yield the core intermediate, Ethyl (S)-piperazine-2-acetate, typically as a salt.

  • Purification: The product can be purified via crystallization or column chromatography after neutralization. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structure and purity.

Protocol 2: Synthesis of Ethyl (S)-(1,4-dimethylpiperazin-2-yl)acetate

This protocol utilizes the Eschweiler-Clarke reaction, a classic and reliable method for exhaustive N-methylation of amines that avoids the formation of quaternary ammonium salts.[5][6]

  • Reaction Setup: To a round-bottom flask, add Ethyl (S)-piperazine-2-acetate (1.0 eq). Dissolve it in formic acid (excess, e.g., 5-10 eq).

  • Reagent Addition: Slowly add aqueous formaldehyde (37% solution, excess, e.g., 4-8 eq) to the stirred solution. The addition may be exothermic and should be controlled with an ice bath.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain for 4-12 hours. The reaction progress can be monitored by LC-MS until the starting material is consumed and the desired doubly-methylated product is the major component. Carbon dioxide will be evolved during the reaction.

  • Work-up: Cool the reaction mixture to room temperature. Carefully make the solution basic (pH > 10) by the slow addition of aqueous NaOH or K₂CO₃.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield the pure ester.

Protocol 3: Synthesis of (S)-(1,4-Dimethylpiperazin-2-YL)acetic acid

This is a standard saponification (basic hydrolysis) of an ester to a carboxylic acid.[7]

  • Reaction Setup: Dissolve Ethyl (S)-(1,4-dimethylpiperazin-2-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Hydrolysis: Add lithium hydroxide (LiOH) (1.5-2.0 eq) to the solution and stir at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed.

  • Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Carefully acidify the aqueous solution to a pH of ~6-7 with 1N HCl. The product is zwitterionic and may precipitate or remain in solution.

  • Isolation: If the product precipitates, it can be collected by filtration. If it remains in solution, the water can be removed by lyophilization (freeze-drying) to yield the final product, (S)-(1,4-Dimethylpiperazin-2-YL)acetic acid, often as an HCl salt. The final product should be thoroughly dried and characterized.

Derivatization Strategies: Amide Bond Formation

The carboxylic acid moiety is a prime handle for diversification. The most common and robust method for creating libraries of derivatives is through amide bond formation, coupling the scaffold to a wide array of commercially available primary and secondary amines.[8]

General Workflow for Amide Coupling

G Scaffold (1,4-Dimethylpiperazin-2-YL) acetic acid Coupling Coupling Reagent (e.g., HATU, EDC/HOBt) + Base (e.g., DIPEA) Scaffold->Coupling Amine R-NH₂ (Amine Library) Amine->Coupling Product Final Amide Derivative Coupling->Product

Caption: General workflow for amide coupling derivatization.

Protocol 4: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, modern coupling reagent that minimizes side reactions and racemization, making it ideal for medicinal chemistry applications.

  • Reaction Setup: In an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

  • Pre-activation: Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir at room temperature for 15-30 minutes. This step forms the highly reactive O-acylisourea intermediate.

    • Causality: Pre-activation ensures the carboxylic acid is fully converted to the active ester before the amine is introduced, leading to faster reaction times and higher yields compared to one-pot additions.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-8 hours. Monitor progress by LC-MS.

  • Work-up: Dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) to remove unreacted acid and acidic byproducts, followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is then purified using silica gel chromatography or reverse-phase HPLC to yield the final amide.

    • Self-Validation: The purity of the final compound must be confirmed by LC-MS (typically >95%) and its structure verified by ¹H NMR and ¹³C NMR before biological testing.

Application Case Study: Factor XIa Inhibitors for Thrombosis

A key application of this scaffold is demonstrated in a patent from Bristol-Myers Squibb describing the discovery of novel inhibitors of Factor XIa (FXIa), a serine protease involved in the blood coagulation cascade.[9] Inhibiting FXIa is a promising strategy for developing anticoagulants with a reduced risk of bleeding compared to existing therapies.

The core hypothesis was that the (S)-methyl 2-(1,4-dimethylpiperazin-2-yl)acetate scaffold could effectively position a P1' substituent to interact with the S1' pocket of the FXIa enzyme, while the amide-linked moiety could occupy other key binding pockets.

Structure-Activity Relationship (SAR) Summary

A series of compounds were synthesized by coupling the closely related (S)-methyl 2-(1,4-dimethylpiperazin-2-yl)acetate with various anilines. The resulting esters were then hydrolyzed to the final carboxylic acid products. The SAR data highlights the importance of the substituents on the appended aromatic ring.

Compound ID (Example)R Group (Amide Moiety)FXIa Ki (nM)
I-1 4-carbamoylphenyl1.1
I-2 4-cyanophenyl1.8
I-3 4-chlorophenyl22
I-4 3-carbamoylphenyl110
I-5 phenyl440

Data synthesized from patent WO2017041007A1.

Caption: Key SAR insights for the this compound scaffold.

Key SAR Insights from the Case Study:

  • P-Position is Critical: A substituent at the 4-position (para) of the phenyl ring is strongly preferred over the 3-position (meta) or an unsubstituted ring. The potency drops 100-fold when moving the carbamoyl group from the 4-position (Compound I-1 , Ki = 1.1 nM) to the 3-position (Compound I-4 , Ki = 110 nM).

  • Hydrogen Bond Acceptor/Donor: Small, polar groups capable of hydrogen bonding, such as carbamoyl (-CONH₂) or cyano (-CN), at the 4-position lead to the most potent inhibitors (Compounds I-1 and I-2 ). This suggests a key interaction with a hydrogen bond donor/acceptor in the enzyme's binding pocket.

  • Stereochemistry: The (S)-stereochemistry at the C2 position of the piperazine ring was consistently used, indicating its importance for optimal orientation of the substituents and binding to the chiral active site of the enzyme.

Conclusion

The this compound scaffold is a high-value building block for medicinal chemistry programs. Its synthesis is achievable from common starting materials, and its carboxylic acid handle allows for straightforward and efficient derivatization using robust amide coupling chemistry. The case study in FXIa inhibitor development demonstrates that this scaffold can effectively orient pharmacophores in three-dimensional space to achieve high-potency interactions with a biological target. By leveraging the unique structural and physicochemical properties of this scaffold, researchers can accelerate the discovery of novel therapeutics with potentially superior drug-like properties.

References

  • Chamakuri, S., Tang, S. A., Tran, K. A., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3433. Available at: [Link]

  • Javed, I., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. Available at: [Link]

  • Bristol-Myers Squibb Company. (2017). PIPERAZINYLACETIC ACID DERIVATIVES AS FACTOR XIA INHIBITORS. Patent WO2017041007A1.
  • Bristol-Myers Squibb. (2023). Update on Phase 3 Librexia ACS Trial. Press Release. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present). Expert Opinion on Therapeutic Patents, 32(5), 485-503. Available at: [Link]

  • Young, D. W., et al. (2011). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 76(22), 9337-9347. Available at: [Link]

  • Geronikaki, A., et al. (2016). Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. Molecules, 21(5), 639. Available at: [Link]

  • Huang, W., et al. (2003). Design, synthesis, and structure-activity relationships of unsubstituted piperazinone-based transition state factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(4), 723-728. Available at: [Link]

  • Weipert, E. A., & Levis, W. W. Jr. (1964). Methylation of piperazines. U.S. Patent 3,154,552.
  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. Available at: [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved January 17, 2026, from [Link]

  • Bristol Myers Squibb. (2023, January 11). Bristol Myers, Bayer forecast blockbuster future for rival blood thinners. BioPharma Dive. Available at: [Link]

  • Fierce Biotech. (2023, November 14). BMS and J&J's blood thinner flunks phase 3, denting big blockbuster hopes. Available at: [Link]

  • Sharma, P., et al. (2024). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Medicinal Chemistry, 20(8), 753-780. Available at: [Link]

  • Dalal, S., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(4), 1168-1193. Available at: [Link]

Sources

Application Notes & Protocols: Derivatization of (1,4-Dimethylpiperazin-2-YL)acetic Acid for Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][2] Its prevalence is due to a unique combination of favorable physicochemical properties: the two nitrogen atoms can enhance aqueous solubility and bioavailability, while the stable chair conformation provides a rigid scaffold for orienting pharmacophoric groups toward biological targets.[2][3] (1,4-Dimethylpiperazin-2-YL)acetic acid is a versatile starting material that combines this valuable piperazine core with a readily modifiable carboxylic acid handle. This document provides a detailed guide for the strategic derivatization of this scaffold into libraries of amides and esters, enabling comprehensive Structure-Activity Relationship (SAR) studies for biological evaluation. We present field-proven protocols, explain the causality behind experimental choices, and detail the necessary characterization techniques to ensure the integrity of the resulting compound library.

Rationale for Derivatization: Exploring Chemical Space

The primary goal of derivatizing this compound is to systematically explore the chemical space around the piperazine core. The carboxylic acid group serves as a versatile anchor point for introducing a wide variety of chemical moieties via amide or ester linkages. By creating a library of analogs with diverse substituents, researchers can systematically probe interactions with a biological target, optimizing for:

  • Potency and Efficacy: Identifying functional groups that enhance binding affinity and biological response.

  • Selectivity: Modifying the structure to minimize off-target effects.

  • Pharmacokinetic Properties (ADME): Fine-tuning solubility, metabolic stability, and cell permeability to develop viable drug candidates.[2]

The formation of amide and ester bonds from a carboxylic acid and an amine or alcohol, respectively, is a thermodynamically favorable but kinetically slow process.[4] Therefore, activation of the carboxylic acid is essential for efficient synthesis under mild conditions, which is particularly crucial when working with complex or sensitive molecules.[5]

Core Chemistry: Carboxylic Acid Activation

To facilitate the formation of amide or ester bonds, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. This is achieved using coupling reagents. Two of the most robust and widely used strategies in modern drug discovery are detailed below.

Carbodiimide-Mediated Coupling (EDC, DCC)

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][6] This intermediate is susceptible to nucleophilic attack by an amine or alcohol. For amide synthesis, additives like N-hydroxybenzotriazole (HOBt) are often included to suppress racemization and improve yields by forming a more stable activated HOBt-ester.[4] For ester synthesis, a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) is highly effective.[7]

Uronium/Aminium Salt-Based Coupling (HATU)

Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient coupling reagents, especially for sterically hindered substrates or less nucleophilic amines.[4][8] HATU reacts with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive OAt-active ester, which rapidly acylates the incoming amine nucleophile.[6]

G cluster_activation Activation cluster_coupling Coupling Start Carboxylic Acid (R-COOH) Activated_Ester Activated Intermediate (e.g., OAt-Ester) Start->Activated_Ester + Reagent + Base (DIPEA) CouplingReagent Coupling Reagent (e.g., HATU, EDC) Nucleophile Nucleophile (Amine or Alcohol) Activated_Ester->Nucleophile Nucleophilic Attack Product Final Product (Amide or Ester) Nucleophile->Product

Caption: General workflow for carboxylic acid activation and coupling.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled according to their Safety Data Sheet (SDS).

Protocol 1: Synthesis of Amide Derivatives via HATU Coupling

This protocol describes a general procedure for coupling this compound with a primary or secondary amine. HATU is chosen for its high efficiency and reliability.[4]

Materials:

  • This compound (1.0 equiv)

  • Desired Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv) and HATU (1.2 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the solids (typical concentration 0.1–0.5 M).

  • Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise while stirring. Allow the mixture to stir at 0 °C for 20 minutes for pre-activation.

  • Amine Addition: Add the desired amine (1.1 equiv), either neat or as a solution in a minimal amount of anhydrous DMF.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[4]

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The aqueous washes help remove excess DMF, unreacted HATU byproducts, and DIPEA salts.[6]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide derivative.

Protocol 2: Synthesis of Ester Derivatives via DCC/DMAP Coupling

This protocol details the esterification of the title compound with an alcohol. This method is mild and effective for a wide range of primary and secondary alcohols.[7]

Materials:

  • This compound (1.0 equiv)

  • Desired Alcohol (1.2 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether or Hexanes

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv), the desired alcohol (1.2 equiv), and DMAP (0.1 equiv).

  • Dissolution: Dissolve the mixture in anhydrous DCM.

  • Coupling: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equiv) in a small amount of anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the insoluble DCU byproduct. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (1x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure ester derivative.

Characterization of the Derivative Library

Unequivocal structural confirmation and purity assessment are critical before submitting compounds for biological evaluation.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for primary structural elucidation.[11] For amide formation, one expects to see the disappearance of the broad carboxylic acid proton signal (>10 ppm) and the appearance of a new amide N-H proton (typically 6-9 ppm), along with new signals corresponding to the coupled amine fragment. For esters, new signals for the alcohol moiety, particularly the protons alpha to the new ester oxygen, will be observed.[12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the synthesized molecule.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compounds, typically aiming for >95% purity for biological screening.

Table 1: Representative Data for a Hypothetical Derivative Library

Compound IDStructureR-GroupMolecular FormulaCalculated Mass (M+H)⁺Observed Mass (M+H)⁺
ACID-01

-H (Carboxylic Acid)C₈H₁₆N₂O₂173.1285173.1284
AMIDE-01

-NH-CH₂Ph (Benzylamine)C₁₅H₂₃N₃O262.1914262.1916
AMIDE-02

-N(CH₃)₂ (Dimethylamine)C₁₀H₂₁N₃O200.1757200.1755
ESTER-01

-O-CH₂CH₃ (Ethanol)C₁₀H₂₀N₂O₂201.1598201.1599
ESTER-02

-O-CH(CH₃)₂ (Isopropanol)C₁₁H₂₂N₂O₂215.1754215.1752

Integrated Derivatization Workflow

The entire process, from starting material to a plate of purified compounds ready for biological testing, can be visualized as a systematic workflow.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Screening Start Start Material: (1,4-Dimethylpiperazin- 2-YL)acetic acid Deriv Derivatization Reaction (Amidation or Esterification) Start->Deriv Workup Aqueous Workup & Extraction Deriv->Workup Purify Flash Chromatography Workup->Purify QC QC Analysis: - NMR - LC-MS - HPLC (Purity) Purify->QC Characterize Library Purified Compound Library Plate QC->Library Screen Biological Screening Library->Screen

Caption: Integrated workflow for library synthesis and evaluation.

Conclusion

This compound is an excellent scaffold for generating diverse chemical libraries for biological screening. The protocols detailed herein for amide and ester formation are robust, high-yielding, and adaptable to a wide range of coupling partners. By leveraging powerful coupling reagents like HATU and DCC/DMAP, medicinal chemists can efficiently synthesize and evaluate novel analogs. Rigorous characterization using NMR, MS, and HPLC is a non-negotiable step to ensure that subsequent biological data is reliable, ultimately accelerating the journey of drug discovery.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem.
  • BenchChem. (n.d.). Role of piperazine scaffolds in medicinal chemistry. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation Using BOP Reagent. BenchChem.
  • Jain, A., Chaudhary, J., Khaira, H., et al. (2021). Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. Drug Research (Stuttgart), 71(2), 62-72. Retrieved from [Link]

  • BenchChem. (n.d.). The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery. BenchChem.
  • Shaquiquzzaman, M., Verma, G., Marella, A., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529. Retrieved from [Link]

  • Request PDF. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 150-154. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. ResolveMass Laboratories Inc. Retrieved from [Link]

  • La Trobe University. (n.d.). Small Molecule Structure Characterisation. La Trobe University. Retrieved from [Link]

  • ResearchGate. (2020). Emerging Methods in Amide- and Peptide-Bond Formation. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl-2,5-cyclohexadiene-1-carboxylate. Organic Syntheses, 59, 183. Retrieved from [Link]

  • News-Medical.Net. (2019). Characterizing Small Molecules with NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Retrieved from [Link]

Sources

Application Note: A Robust and Sensitive HPLC-MS/MS Method for the Quantification of (1,4-Dimethylpiperazin-2-YL)acetic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1,4-Dimethylpiperazin-2-YL)acetic acid is a small, polar molecule of increasing interest in pharmaceutical development due to its potential therapeutic applications. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies, which form the bedrock of regulatory submissions.[1][2] The inherent polarity and hydrophilic nature of this compound present significant challenges for traditional reversed-phase liquid chromatography (RP-LC), often resulting in poor retention and inadequate separation from endogenous interferences.[3][4]

This application note details a highly selective, sensitive, and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in human plasma. To overcome the challenges associated with its polarity, this method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC), a powerful technique for the retention and separation of polar compounds.[4][5][6] The method has been developed and validated in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline, ensuring data integrity and regulatory compliance.[1][7][8][9][10]

Methodology

Materials and Reagents
  • This compound Reference Standard (Purity ≥ 98%)

  • Stable Isotope-Labeled Internal Standard (SIL-IS): this compound-d6 (or other appropriate SIL-IS)

  • Human Plasma (K2EDTA): Sourced from an accredited biobank.

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

Instrumentation
  • HPLC System: A system capable of high-pressure gradient elution (e.g., Waters Acquity UPLC, Shimadzu Nexera).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex Triple Quad™ series, Waters Xevo™ TQ series, Agilent Triple Quadrupole series).

  • Analytical Column: A HILIC column designed for the retention of polar compounds (e.g., Waters ACQUITY UPLC BEH Amide, Phenomenex Luna HILIC).

Experimental Workflow

The overall experimental workflow is designed for efficiency and robustness, moving from sample preparation through to data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with IS Sample->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilution & Injection Supernatant->Dilute HILIC HILIC Separation Dilute->HILIC ESI Electrospray Ionization (Positive Mode) HILIC->ESI MRM MRM Detection ESI->MRM Integration Peak Integration MRM->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A schematic of the experimental workflow.

Detailed Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 5 mg of this compound and the SIL-IS into separate volumetric flasks.

    • Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to the final volume. Expertise & Experience: Using a mix of organic and aqueous solvent ensures complete dissolution of both the polar analyte and its less polar impurities.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution with 50:50 acetonitrile/water to prepare a series of working standard solutions.

  • Calibration Curve (CC) Standards and Quality Control (QC) Samples:

    • Spike appropriate volumes of the working standard solutions into blank human plasma to achieve the desired concentration range for the calibration curve (e.g., 1-1000 ng/mL).

    • Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Protocol 2: Sample Preparation
  • Aliquot Samples: Pipette 50 µL of plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the SIL-IS working solution (e.g., at 200 ng/mL) to all tubes except for the blank matrix.

  • Protein Precipitation:

    • Add 200 µL of ice-cold acetonitrile to each tube. Trustworthiness: Ice-cold acetonitrile enhances protein precipitation efficiency.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.[11]

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Dilution: Add 100 µL of 95:5 (v/v) acetonitrile/water with 0.1% formic acid. Expertise & Experience: The high organic content of the final sample diluent is crucial for good peak shape in HILIC chromatography.[12]

  • Injection: Inject a defined volume (e.g., 5 µL) onto the HPLC-MS/MS system.

HPLC and Mass Spectrometry Conditions

The following tables summarize the optimized instrumental parameters.

Table 1: HPLC Parameters

ParameterCondition
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 95:5 (v/v) Acetonitrile/Water with 0.1% Formic Acid
Gradient 95% B (0-0.5 min), 95-50% B (0.5-3.0 min), 50% B (3.0-3.5 min), 50-95% B (3.5-3.6 min), 95% B (3.6-5.0 min)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Authoritative Grounding: The use of a buffered mobile phase (Ammonium Formate) is critical in HILIC to maintain consistent ionization and peak shape.

Table 2: Mass Spectrometer Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound[To be determined][To be determined]100[Optimized]
This compound-d6[To be determined][To be determined]100[Optimized]

Note: The specific m/z values for precursor and product ions, as well as the optimal collision energy, must be determined experimentally by infusing a standard solution of the analyte and SIL-IS into the mass spectrometer.

Method Validation

A full validation of this bioanalytical method should be performed in accordance with regulatory guidelines.[1][9][13][14]

Validation Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix Stability Stability Validation->Stability

Caption: Key parameters for method validation.

Table 4: Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal value (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect The CV of the IS-normalized matrix factor should be ≤ 15%
Stability Analyte concentration within ±15% of the nominal concentration under various storage and handling conditions (e.g., bench-top, freeze-thaw, long-term).

Conclusion

This application note presents a detailed protocol for a robust and sensitive HPLC-MS/MS method for the quantification of the polar compound this compound in human plasma. The implementation of HILIC effectively addresses the chromatographic challenges posed by the analyte's polarity, while tandem mass spectrometry provides exceptional selectivity and sensitivity.[15] The described sample preparation procedure is straightforward and amenable to high-throughput analysis. Adherence to the principles of bioanalytical method validation as outlined by the FDA and ICH ensures the generation of high-quality, reliable data suitable for regulatory submissions in drug development.[7][8]

References

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Bioanalysis Zone. (2020). ICH M10 bioanalytical method validation: the importance of good guidance. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • KCASS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • Tosoh Bioscience. (2021). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

  • D. S. Hage, et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography B, 879(24), 2389-2403. [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • BioPharma Services Inc. BA Method Development: Polar Compounds. [Link]

  • World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation. [Link]

  • M. R. D. M. Perera, et al. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. Metabolites, 13(8), 923. [Link]

  • M. R. D. M. Perera, et al. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. Metabolites, 13(8), 923. [Link]

  • S. H. Jeong, et al. (2018). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Journal of Analytical Methods in Chemistry, 2018, 5492083. [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • ResearchGate. (2013). How to prepare plasma samples for HPLC analysis?. [Link]

  • LCGC International. (2007). Quantifying Small Molecules by Mass Spectrometry. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. [Link]

  • DuEPublico. (2013). Determination of polar pesticide metabolites in aqueous matrices by LC-MS and investigation of occurring matrix effects. [Link]

  • S. Clementi, et al. (2023). A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin. Molecules, 28(14), 5395. [Link]

  • A. K. H. Abdel-Hamid, et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 24(21), 3848. [Link]

  • J. H. Park, et al. (2012). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. Biomedical Chromatography, 26(10), 1196-1201. [Link]

Sources

Application Notes and Protocols for the Purity Assessment of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Piperazine-Based Pharmaceuticals

Piperazine and its derivatives are a cornerstone of modern pharmaceuticals, forming the structural backbone of drugs across a wide therapeutic spectrum, including antipsychotics (e.g., olanzapine, aripiprazole), antihistamines (e.g., cetirizine, cyclizine), and anthelmintics.[1][2] The six-membered heterocyclic ring with two opposing nitrogen atoms imparts unique physicochemical properties to these molecules.[3] However, the synthetic routes to these active pharmaceutical ingredients (APIs) can introduce a variety of impurities, such as starting materials, intermediates, by-products, and degradation products.[2] Ensuring the purity of these derivatives is not merely a regulatory requirement but a fundamental aspect of drug safety and efficacy. Even trace-level impurities can alter the drug's pharmacology, toxicology, and stability.

This document provides a comprehensive guide to the analytical techniques essential for the robust purity assessment of piperazine derivatives. It is designed to offer both foundational understanding and actionable protocols for scientists in research and quality control environments. We will delve into the causality behind methodological choices, ensuring that the described protocols are not just a series of steps but a self-validating system for generating reliable and reproducible data.

Logical Workflow for Purity Method Development

The selection of an appropriate analytical technique is contingent on the physicochemical properties of the piperazine derivative , specifically its volatility, thermal stability, and spectroscopic characteristics. The following diagram illustrates a typical decision-making workflow for method development.

Purity Method Development Workflow cluster_0 Analyte Characterization cluster_1 Primary Technique Selection cluster_2 HPLC Method Optimization cluster_3 Alternative & Complementary Techniques cluster_4 Validation & Implementation Analyte Piperazine Derivative Sample Volatility Volatile & Thermally Stable? Analyte->Volatility CE Capillary Electrophoresis (CE) Analyte->CE For Chiral/Ionic Analytes Spectroscopy Spectroscopic ID (NMR, IR, MS) Analyte->Spectroscopy For Structural ID GC Gas Chromatography (GC/GC-MS) Volatility->GC Yes HPLC High-Performance Liquid Chromatography (HPLC) Volatility->HPLC No Validation Method Validation (ICH Guidelines) GC->Validation Chromophore Strong UV Chromophore? HPLC->Chromophore DirectUV Direct UV/PDA Detection Chromophore->DirectUV Yes Derivatization Chemical Derivatization Chromophore->Derivatization No Detection UV/PDA, MS, ELSD DirectUV->Detection Derivatization->Detection Detection->Validation QC Routine QC Analysis Validation->QC

Sources

Application Notes & Protocols: A Step-by-Step Guide for Evaluating the CNS Activity of Novel Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperazine Scaffold in CNS Drug Discovery

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry, particularly for developing drugs targeting the central nervous system (CNS).[1][2] This versatile scaffold is a common feature in numerous clinically successful drugs for treating anxiety, depression, psychosis, and other neurological disorders.[1][3] Its prevalence stems from its ability to be readily modified, allowing for the fine-tuning of pharmacological properties to achieve desired interactions with specific CNS receptors and pathways.[1][2] Derivatives of piperazine are known to interact with a variety of CNS targets, including serotonin and dopamine receptors, making them a rich area of investigation for novel therapeutics.[1][4][5]

The journey of a novel piperazine compound from the bench to a potential clinical candidate is a rigorous process that demands a well-structured and scientifically sound experimental design. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the CNS activity of new piperazine derivatives. We will delve into the critical in silico, in vitro, and in vivo assays, explaining not just the "how" but also the "why" behind each experimental choice.

Phase 1: Foundational Characterization and In Silico Profiling

Before embarking on extensive biological testing, a thorough understanding of the physicochemical properties of the novel piperazine compounds is essential. This initial phase focuses on computational and early-stage experimental assessments to predict the compound's potential for CNS activity and to identify any potential liabilities.

1.1. Physicochemical Property Analysis

A key determinant of a compound's ability to cross the blood-brain barrier (BBB) and exert its effects in the CNS is its physicochemical profile.[6][7] Important parameters to assess include:

  • Lipophilicity (LogP/LogD): A balanced lipophilicity is crucial for BBB penetration.[8] Highly lipophilic compounds may be sequestered in lipid membranes, while highly polar compounds may not effectively cross the BBB.

  • Molecular Weight (MW): Generally, CNS drugs tend to have a lower molecular weight.[7]

  • Topological Polar Surface Area (TPSA): A lower TPSA is often associated with better BBB penetration.

  • Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors can influence a compound's solubility and ability to cross the BBB.[7]

These properties can be predicted using various computational tools and should be experimentally verified.

1.2. In Silico ADME/Tox Profiling

Computational models provide a rapid and cost-effective way to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound.[9] This early assessment helps to prioritize compounds with favorable drug-like properties and to flag potential issues that may arise in later stages of development.[9][10] Several online resources and software packages are available for in silico ADME/Tox profiling.[9]

Phase 2: In Vitro Target Engagement and Functional Activity

Once a compound has demonstrated a promising in silico and physicochemical profile, the next crucial step is to determine its interaction with specific CNS targets and to characterize its functional activity. This phase typically involves a battery of in vitro assays.

2.1. Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11] These assays are essential for identifying the primary molecular targets of the piperazine derivatives.

Key CNS Targets for Piperazine Compounds:

  • Serotonin (5-HT) Receptors: Many piperazine derivatives exhibit activity at various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C.[4][12][13]

  • Dopamine (DA) Receptors: Dopamine receptors, particularly the D2 subtype, are important targets for antipsychotic drugs, and some piperazine compounds show affinity for these receptors.[14][15]

  • Sigma Receptors: Sigma receptors (σ1 and σ2) are implicated in a range of CNS disorders, and their modulation by piperazine derivatives is an active area of research.[16]

Protocol: Radioligand Competition Binding Assay

This protocol outlines a general procedure for a competition binding assay to determine the affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor of interest.

  • Radioligand specific for the target receptor (e.g., [3H]-WAY-100635 for 5-HT1A receptors).

  • Test piperazine compound at various concentrations.

  • Non-specific binding control (a high concentration of a known ligand for the target receptor).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test piperazine compound.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at a specific temperature and for a duration sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[17]

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2.2. Functional Assays

While binding assays reveal the affinity of a compound for a receptor, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Examples of Functional Assays:

  • cAMP Assays: For G-protein coupled receptors (GPCRs) that signal through adenylyl cyclase, measuring changes in intracellular cyclic AMP (cAMP) levels can determine the functional activity of a compound.[18]

  • Calcium Flux Assays: For GPCRs that signal through phospholipase C, measuring changes in intracellular calcium levels is a common functional readout.

  • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a response element that is activated by the signaling pathway of the target receptor.[19][20]

Data Presentation: Receptor Binding and Functional Activity

The results from the in vitro assays should be summarized in a clear and concise table for easy comparison of the different piperazine compounds.

Compound IDTarget ReceptorBinding Affinity (Ki, nM)Functional ActivityPotency (EC50/IC50, nM)
PZ-0015-HT1A10.5Agonist25.2
PZ-001D2>1000--
PZ-0025-HT1A50.2Antagonist150.8
PZ-002D215.8Antagonist45.6

Phase 3: In Vivo Behavioral Pharmacology

Compounds that demonstrate promising in vitro activity and a favorable ADME/Tox profile are advanced to in vivo studies to assess their effects on behavior in animal models. The choice of behavioral assays will depend on the predicted therapeutic application of the piperazine compounds (e.g., antidepressant, anxiolytic, antipsychotic).

3.1. Assessment of Anxiolytic-like Activity: The Elevated Plus Maze (EPM)

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.[21][22][23][24] The test is based on the natural aversion of rodents to open and elevated spaces.[22][23]

Protocol: Elevated Plus Maze Test

Apparatus:

  • A plus-shaped maze raised above the floor, with two open arms and two arms enclosed by walls.[22]

Procedure:

  • Acclimate the animals to the testing room for at least 30 minutes before the test.

  • Administer the test piperazine compound or vehicle to the animals at a predetermined time before the test.

  • Place the animal in the center of the maze, facing one of the closed arms.

  • Allow the animal to explore the maze for a set period (typically 5 minutes).

  • Record the animal's behavior using a video camera for later analysis.

  • Key parameters to measure include:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

  • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

3.2. Assessment of Antidepressant-like Activity: The Forced Swim Test (FST)

The FST is a commonly used behavioral assay to screen for antidepressant-like activity.[25][26][27][28] The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture.[29] Antidepressant drugs are known to increase the latency to immobility and the total time spent swimming or struggling.[27]

Protocol: Forced Swim Test

Apparatus:

  • A transparent cylindrical container filled with water.[25][29]

Procedure:

  • Administer the test piperazine compound or vehicle to the animals.

  • Place the animal in the cylinder of water for a predetermined period (e.g., 6 minutes).

  • Record the animal's behavior.

  • Measure the duration of immobility (floating without active movements other than those necessary to keep the head above water).

  • A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.

Experimental Workflow for CNS Activity Testing

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Behavioral Studies Physicochemical\nAnalysis Physicochemical Analysis In Silico\nADME/Tox Profiling In Silico ADME/Tox Profiling Physicochemical\nAnalysis->In Silico\nADME/Tox Profiling Receptor Binding\nAssays Receptor Binding Assays In Silico\nADME/Tox Profiling->Receptor Binding\nAssays Promising Candidates Functional\nAssays Functional Assays Receptor Binding\nAssays->Functional\nAssays Elevated Plus Maze\n(Anxiety) Elevated Plus Maze (Anxiety) Functional\nAssays->Elevated Plus Maze\n(Anxiety) Active Compounds Forced Swim Test\n(Depression) Forced Swim Test (Depression) Elevated Plus Maze\n(Anxiety)->Forced Swim Test\n(Depression) G Piperazine_Compound Piperazine Compound 5HT1A_Receptor 5-HT1A Receptor (GPCR) Piperazine_Compound->5HT1A_Receptor Binds and Activates Gi_Protein Gi Protein 5HT1A_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Phosphorylates Targets

Sources

protocol for assessing anti-inflammatory properties of novel compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical Assessment of Novel Anti-Inflammatory Compounds

Introduction: A Strategic Framework for Discovery

Inflammation is a fundamental biological process essential for tissue repair and defense against pathogens. However, its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[1][2] The development of new, effective, and safer anti-inflammatory therapeutics remains a critical goal in drug discovery.[1][2]

This guide provides a comprehensive, multi-tiered protocol for the preclinical evaluation of novel anti-inflammatory compounds. It is designed for researchers, scientists, and drug development professionals, moving logically from broad, high-throughput in vitro screening to specific mechanistic studies and culminating in whole-organism in vivo validation. This hierarchical approach ensures that resources are focused on the most promising candidates, providing a robust data package for further development.

Part 1: Initial In Vitro Screening for Bioactivity

The primary objective of this phase is to efficiently identify compounds with significant anti-inflammatory potential. In vitro assays are ideal for initial screening as they are generally cost-effective, rapid, and suitable for high-throughput formats, allowing for the assessment of a large number of compounds.[1][3]

Workflow for Initial In Vitro Screening

cluster_0 Phase 1: In Vitro Screening Compound Novel Compound Library Assay1 Assay 1: Nitric Oxide (NO) Inhibition (Griess Assay in LPS-stimulated Macrophages) Compound->Assay1 Assay2 Assay 2: Pro-Inflammatory Cytokine Inhibition (ELISA for TNF-α, IL-6) Compound->Assay2 Hit_Identification Hit Identification (Compounds showing significant, dose-dependent inhibition) Assay1->Hit_Identification Assay2->Hit_Identification

Caption: High-level workflow for the initial screening of novel compounds.

Assay 1: Inhibition of Nitric Oxide (NO) Production in Macrophages

Scientific Rationale: Nitric oxide (NO) is a critical signaling molecule and a potent pro-inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS) in macrophages following activation by stimuli like bacterial lipopolysaccharide (LPS).[4][5] Excessive NO production contributes to vasodilation, cytotoxicity, and tissue damage. Therefore, a compound's ability to inhibit NO production is a strong indicator of its anti-inflammatory potential.[4]

Experimental Protocol: Griess Assay for Nitrite Quantification [4][5][6]

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the novel compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME, a known iNOS inhibitor).

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 100 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 100 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540-550 nm using a microplate reader.

  • Analysis: Quantify the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

Data Presentation: Dose-Dependent Inhibition of Nitric Oxide

Compound Concentration (µM)% Inhibition of NO Production (Mean ± SD)
Vehicle Control0 ± 4.5
115.2 ± 3.1
1048.9 ± 5.6
5085.4 ± 2.8
10092.1 ± 1.9
L-NAME (100 µM)95.5 ± 2.2
Assay 2: Inhibition of Pro-Inflammatory Cytokine Production

Scientific Rationale: Pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are pivotal mediators of the inflammatory response.[7][8] They are rapidly produced by immune cells following an inflammatory stimulus and orchestrate the recruitment of other cells and the amplification of the inflammatory cascade. Measuring a compound's ability to suppress the production of these key cytokines provides direct evidence of its anti-inflammatory activity.[9][10]

Experimental Protocol: Cytokine Measurement by ELISA [8][11]

  • Cell Culture & Treatment: Follow steps 1-4 from the Griess Assay protocol (Section 1.1), using either RAW 264.7 cells or, for human relevance, primary Peripheral Blood Mononuclear Cells (PBMCs).

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris. Store at -80°C until analysis.

  • ELISA Procedure:

    • Use commercially available ELISA kits for TNF-α and IL-6.

    • Coat a 96-well ELISA plate with the capture antibody overnight.

    • Wash the plate and block non-specific binding sites.

    • Add diluted supernatant samples and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash again and add the enzyme conjugate (e.g., streptavidin-HRP).

    • Add the substrate solution (e.g., TMB) and incubate until color develops.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Analysis: Calculate the cytokine concentrations based on the standard curve. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of cytokine production).

Data Presentation: IC₅₀ Values for Cytokine Inhibition

CytokineIC₅₀ Value (µM)
TNF-α8.5
IL-612.3

Part 2: Elucidating the Mechanism of Action (MoA)

Once a compound has demonstrated bioactivity, the next critical step is to understand how it exerts its anti-inflammatory effects. Mechanistic studies provide insight into the molecular targets and signaling pathways modulated by the compound.

Target Identification: Cyclooxygenase (COX) Enzyme Inhibition

Scientific Rationale: The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[12][13] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced during inflammation.[13] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Determining if a novel compound inhibits COX-1 and/or COX-2 is a fundamental MoA study.[14][15]

Experimental Protocol: Fluorometric COX Inhibitor Screening Assay [13][16]

  • Reagent Preparation: Prepare assay buffer, COX probe, cofactor, and human recombinant COX-1 and COX-2 enzymes as per the kit manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the test compound and a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control.[16]

  • Reaction Setup: In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the test compound or control. Incubate briefly.

  • Initiate Reaction: Add the substrate, arachidonic acid, to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes. The fluorescent signal is proportional to the amount of prostaglandin produced.

  • Analysis: Calculate the rate of reaction (slope) for each concentration. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Data Presentation: COX Inhibition Profile and Selectivity

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Novel Compound X>1007.2>13.9
Celecoxib500.862.5
Signaling Pathway Analysis: NF-κB and MAPK Pathways

Scientific Rationale: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most important intracellular signaling cascades that regulate the expression of pro-inflammatory genes, including cytokines, chemokines, and iNOS.[17][18][19][20][21] Investigating a compound's ability to interfere with these pathways provides a deep understanding of its MoA.

NF-κB Signaling Pathway

The canonical NF-κB pathway is a central hub for inflammatory signaling.[17][20][22] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli (like LPS) lead to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to translocate to the nucleus and activate gene transcription.[23][24]

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_bound IκBα IKK->IkBa_bound Phosphorylates IkBa p-IκBα (Phosphorylation) Proteasome Proteasomal Degradation IkBa->Proteasome Proteasome->IkBa Degrades NFkB_cyto NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB_cyto->NFkB_nuc Translocates IkBa_bound->NFkB_cyto Inhibits Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Activates Nucleus Nucleus

Caption: The canonical NF-κB signaling pathway activated by LPS.

MAPK Signaling Pathway

The MAPK family includes three key kinases involved in inflammation: p38, JNK, and ERK.[18][25] They are activated by phosphorylation in response to inflammatory stimuli and, in turn, phosphorylate downstream transcription factors that control inflammatory gene expression.[19][21][26]

Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Phosphorylates Response Inflammatory Response TF->Response Leads to

Caption: A generalized Mitogen-Activated Protein Kinase (MAPK) cascade.

Experimental Protocol: Western Blot for Phosphorylated Proteins

  • Cell Culture & Treatment: Seed RAW 264.7 cells, grow to 80-90% confluency, and serum-starve overnight. Pre-treat with the novel compound for 1 hour.

  • Stimulation: Stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes for MAPK phosphorylation, 30-60 minutes for IκBα phosphorylation).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-IκBα).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band density and express the level of phosphorylated protein as a ratio to the total protein to determine the extent of inhibition.

Part 3: In Vivo Validation of Anti-inflammatory Efficacy

The final step in preclinical assessment is to confirm the compound's efficacy in a living organism. In vivo models integrate the complex interplay of various cell types, tissues, and physiological systems that cannot be replicated in vitro.[2][27][28]

Workflow for In Vivo Validation

cluster_1 Phase 2: In Vivo Validation Lead_Compound Lead Compound (From In Vitro & MoA Studies) Model1 Model 1: Acute Local Inflammation (Carrageenan-Induced Paw Edema) Lead_Compound->Model1 Model2 Model 2: Acute Systemic Inflammation (LPS-Induced Cytokine Release) Lead_Compound->Model2 Efficacy_Confirmed Efficacy Confirmed (Significant reduction in inflammatory markers) Model1->Efficacy_Confirmed Model2->Efficacy_Confirmed

Caption: A streamlined workflow for in vivo validation of lead compounds.

Model 1: Carrageenan-Induced Paw Edema (Acute Inflammation)

Scientific Rationale: This is one of the most widely used models for evaluating acute anti-inflammatory activity.[29][30][31] The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), providing a simple and reproducible way to measure the efficacy of anti-inflammatory drugs.[32][33][34]

Experimental Protocol: [30][32]

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week.

  • Grouping: Divide animals into groups (n=6-8): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (novel compound at various doses, e.g., 10, 30, 100 mg/kg).

  • Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: Calculate the percentage increase in paw volume (edema) for each animal relative to its baseline. Then, calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Data Presentation: Inhibition of Carrageenan-Induced Paw Edema

Treatment Group% Inhibition of Edema at 3 hours (Mean ± SEM)
Vehicle Control0 ± 6.2
Indomethacin (10 mg/kg)55.4 ± 4.8
Compound X (10 mg/kg)22.1 ± 5.1
Compound X (30 mg/kg)41.8 ± 3.9
Compound X (100 mg/kg)60.2 ± 4.5
Model 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

Scientific Rationale: The intraperitoneal injection of LPS provides a robust model of systemic inflammation that mimics aspects of sepsis and cytokine storm syndrome.[7][35][36] This model is particularly useful for evaluating compounds that were shown to inhibit cytokine production in vitro, confirming their efficacy in a whole-organism context.[37][38]

Experimental Protocol: [7][38]

  • Animal Acclimatization & Grouping: Use mice (e.g., C57BL/6) and group them as described in the paw edema model.

  • Compound Administration: Administer the vehicle, positive control (e.g., Dexamethasone), or test compound (i.p. or p.o.) 1 hour prior to LPS challenge.

  • LPS Challenge: Inject LPS (e.g., 1 mg/kg) intraperitoneally into all animals.

  • Blood Collection: At a peak time for cytokine release (e.g., 2 hours post-LPS for TNF-α), collect blood via cardiac puncture under anesthesia.

  • Serum Preparation: Allow blood to clot, then centrifuge to collect serum.

  • Cytokine Analysis: Measure the concentration of TNF-α and IL-6 in the serum using specific ELISA kits, as described in Section 1.2.

  • Analysis: Calculate the percentage reduction in serum cytokine levels for each treatment group compared to the LPS-only vehicle control group.

Data Presentation: Reduction of Serum Cytokines in LPS Model

Treatment GroupSerum TNF-α (pg/mL) (Mean ± SEM)% Reduction
Vehicle + LPS3540 ± 250-
Dexamethasone + LPS850 ± 11076%
Compound X (50 mg/kg) + LPS1275 ± 18064%

Conclusion

A systematic and multi-faceted approach is indispensable for the robust characterization of novel anti-inflammatory compounds. By progressing from high-throughput in vitro screens to detailed mechanistic studies and finally to validation in relevant in vivo models, researchers can build a comprehensive profile of a compound's efficacy, potency, and mechanism of action. This structured protocol provides a reliable framework to identify and validate promising new therapeutic agents for the treatment of inflammatory diseases.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Gaestel, M., et al. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Nature Reviews Immunology, 9(1), 480-491. [Link]

  • Uddin, M. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany. [Link]

  • Potter, T. M., et al. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • AntBio. (2026). Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications and High-Quality Reagent Solutions. AntBio. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Di Rosa, M., et al. (2016). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 7, 316. [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Ezeugwu, J. A., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Methods and Protocols, 2(4), 93. [Link]

  • Dr. Oracle. (2025). What is the best method for detecting cytokines (Cytokines) in a clinical setting?. Dr. Oracle. [Link]

  • Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules, 27(17), 5481. [Link]

  • Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Creative Bioarray. [Link]

  • Warner, T. D., & Mitchell, J. A. (2002). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Prostaglandins & other lipid mediators, 68-69, 165–175. [Link]

  • de Jong, E. C., et al. (2006). Approaches to Determine Expression of Inflammatory Cytokines. Methods in Molecular Medicine, 116, 127–146. [Link]

  • Sprout Social. (2025). MAPK signalling pathway: Significance and symbolism. Sprout Social. [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]

  • CUSABIO. (n.d.). MAPK signaling pathway. CUSABIO. [Link]

  • Huang, P., et al. (2012). MAPK signaling in inflammation-associated cancer development. Cell & Bioscience, 2(1), 32. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Potter, T. M., et al. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2. National Cancer Institute. [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Charles River Laboratories. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

  • Wikipedia. (n.d.). NF-κB. Wikipedia. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 6(8), 3186. [Link]

  • Charles River Laboratories. (2019). Immunology for Non-Immunologists: Cytokine Measurement. Charles River Laboratories. [Link]

  • Morris, C. J. (2003). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Methods in Molecular Biology, 225, 115-121. [Link]

  • Gomes, G. F., et al. (2021). Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. International Journal of Molecular Sciences, 22(16), 8896. [Link]

  • Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 173-182. [Link]

  • Milligan, G., et al. (1998). Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity. Journal of Leukocyte Biology, 64(4), 517-524. [Link]

  • Biocompare. (2022). Detecting and Measuring Cytokines. Biocompare. [Link]

  • Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts, 10(4). [Link]

  • Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. PubMed. [Link]

  • de Castro, W., et al. (2021). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers in Cellular and Infection Microbiology, 11, 691689. [Link]

  • Sanquin. (2022). Cytokine analysis - ELISA / CBA. Sanquin. [Link]

  • ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Al-Ghraiybah, N. F., et al. (2023). Lipopolysaccharide (LPS) induced acute lung injury and neuroinflammation in a new mouse model of COVID-19 disease. The FASEB Journal, 37(S1). [Link]

  • Goff, W. L., et al. (2002). Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis. Infection and Immunity, 70(10), 5465-5473. [Link]

  • Senthil Kumar, C., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications. [Link]

  • Eke, C., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 28(19), 6828. [Link]

  • Stojković, D. S., et al. (2025). From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. Molecules, 30(13), 3210. [Link]

  • Stoyanov, S., et al. (2022). Synthesis, Anti-Inflammatory Activity, and Docking Simulation of a Novel Styryl Quinolinium Derivative. Molecules, 27(18), 5873. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in (1,4-Dimethylpiperazin-2-YL)acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of (1,4-Dimethylpiperazin-2-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, during the synthesis of this valuable heterocyclic building block. The piperazine motif is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for advancing many research projects.[1][2][3] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experimental workflow.

Proposed Synthetic Pathway

Before troubleshooting, it is essential to establish a robust and logical synthetic route. While multiple pathways to substituted piperazines exist, a common and reliable strategy for synthesizing this compound involves a multi-step process starting from piperazine-2-carboxylic acid or its corresponding ester. The most critical and often yield-limiting step is the exhaustive N,N'-dimethylation.

The workflow detailed below is based on established chemical principles, including the Eschweiler-Clarke reaction for N-methylation, a widely used method due to its operational simplicity and the low cost of reagents.[4]

G cluster_0 Step 1: Ester Protection cluster_1 Step 2: N,N'-Dimethylation cluster_2 Step 3: Saponification A Piperazine-2-carboxylic acid B Ethyl Piperazine-2-carboxylate A->B EtOH, SOCl₂ (or H⁺ cat.) C Ethyl (1,4-Dimethylpiperazin-2-yl)acetate B->C HCHO, HCOOH (Eschweiler-Clarke) D This compound C->D 1. LiOH or NaOH 2. H⁺ workup

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems during the synthesis. Each answer provides a causal explanation and actionable steps for remediation.

Q1: My yield is significantly low after the N,N'-dimethylation (Eschweiler-Clarke) step. What are the most likely causes?

A1: Low yield in an Eschweiler-Clarke reaction is a common issue that typically points to one of three areas: incomplete reaction, formation of side products, or mechanical loss during workup.

  • Incomplete Reaction: The primary cause of an incomplete reaction is insufficient stoichiometry of the methylating agents or suboptimal temperature. The reaction mechanism involves the formation of a methyleniminium ion from formaldehyde and the piperazine nitrogen, which is then reduced by formic acid.

    • Causality: If either formaldehyde or formic acid is limiting, the reaction will stall, leaving behind significant amounts of unreacted starting material (the mono-N-methylated piperazine intermediate). The reaction also has a specific activation energy; temperatures kept too low will result in a sluggish and incomplete conversion.

    • Solution: Ensure at least 2.5-3.0 equivalents of both formaldehyde and formic acid are used per piperazine nitrogen to be methylated. The reaction should be gently heated to 60-80 °C and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material and mono-methylated intermediate are fully consumed.[4]

  • Side Product Formation: The most common side product is the N-methyl piperazine cyanide adduct, which can form if cyanide is present from other sources or through complex side reactions.[5] Another possibility is the formation of N-formyl derivatives if the reduction step is inefficient.

    • Causality: The iminium ion intermediate is an electrophile. While it is intended to be reduced by formic acid, it can be trapped by other nucleophiles present in the reaction mixture.[5]

    • Solution: Use high-purity reagents. Ensure the formic acid is of good quality to serve as an efficient hydride donor. Running the reaction under an inert atmosphere (e.g., Nitrogen) can sometimes minimize oxidative side reactions.

  • Workup Losses: The product, ethyl (1,4-dimethylpiperazin-2-yl)acetate, is a tertiary amine and is basic. It is highly soluble in water at acidic pH.

    • Causality: During workup, if the aqueous phase is not made sufficiently basic (pH > 10) before extraction with an organic solvent, a significant portion of the product will remain in the aqueous layer as a protonated salt, leading to low recovery.

    • Solution: After the reaction is complete, carefully basify the reaction mixture with a strong base (e.g., 6M NaOH or solid K₂CO₃) while cooling in an ice bath. Check the pH with indicator paper to ensure it is strongly basic (pH 11-12) before performing extractions with a solvent like dichloromethane (DCM) or ethyl acetate.

Q2: My TLC/LC-MS analysis shows multiple products after the methylation step. How can I identify and minimize them?

A2: The presence of multiple spots is a classic sign of an unoptimized reaction. The main species to expect are the starting material (SM), the mono-methylated intermediate (Mono-Me), the desired di-methylated product (Di-Me), and a potential quaternary ammonium salt byproduct (Quat).

CompoundTypical Rf Value (TLC)Identification MethodHow to Minimize
Starting Ester Lowest (most polar)LC-MS (by mass)Increase reaction time, temperature (to ~80 °C), and/or equivalents of HCHO/HCOOH.
Mono-Methylated IntermediateLC-MS (by mass)Drive the reaction to completion by increasing time or temperature. Ensure sufficient HCHO/HCOOH is present for the second methylation.
Di-Methylated Product Highest (least polar)LC-MS, ¹H NMRThis is the target. Its proportion is maximized by addressing the factors that minimize other species.
Quaternary Salt Baseline/StreakingDoes not extract wellAvoid excess alkylating agents other than the Eschweiler-Clarke reagents (e.g., if using MeI). This is less common with Eschweiler-Clarke but can occur under harsh conditions.

Troubleshooting Workflow:

G Start Low yield after N-methylation step TLC Analyze crude reaction mixture by TLC/LC-MS Start->TLC Spots Multiple spots observed? TLC->Spots SM_Present Is starting material or mono-methylated intermediate present? Spots->SM_Present Yes Workup Diagnosis: Workup/Purification Issue Spots->Workup No Incomplete Diagnosis: Incomplete Reaction SM_Present->Incomplete Yes Streaking Is there significant streaking or a baseline spot? SM_Present->Streaking No Solution1 Action: Increase reaction time, temperature (60-80°C), and/or equivalents of HCHO/HCOOH. Incomplete->Solution1 End Optimized Yield Solution1->End SideProduct Diagnosis: Possible Side Reactions (e.g., Quaternary Salt Formation) Streaking->SideProduct Yes Streaking->Workup No Solution2 Action: Use high-purity reagents. Avoid excessive temperatures (>100°C). Confirm identity via NMR. SideProduct->Solution2 Solution2->End Solution3 Action: Ensure pH > 10 before extraction. Use appropriate purification method (e.g., column chromatography). Workup->Solution3 Solution3->End

Caption: Decision tree for troubleshooting N-methylation.

Q3: I am having difficulty with the final purification of the zwitterionic this compound. What is the best approach?

A3: The final product is an amino acid, meaning it has both a basic group (the tertiary amines) and an acidic group (the carboxylic acid). This zwitterionic character makes it highly polar and often soluble in water but poorly soluble in many common organic solvents, complicating purification.

  • Crystallization: This is the most effective method if a suitable solvent system can be found.

    • Technique: After saponification and neutralization to the isoelectric point (the pH at which the molecule has a net zero charge), attempt to crystallize the product from a polar solvent system. Common choices include ethanol/water, isopropanol/water, or acetone. The crude product can be dissolved in a minimum amount of hot solvent and allowed to cool slowly.

    • Expert Tip: The isoelectric point is crucial. You can determine it empirically by adjusting the pH of an aqueous solution of your crude product until precipitation is maximized.

  • Ion-Exchange Chromatography: This is a powerful but more resource-intensive technique for purifying amino acids.

    • Technique: Use a strong cation exchange resin (e.g., Dowex 50WX8). The crude product is loaded onto the column at a low pH (~2-3), where it will be protonated and bind to the resin. Impurities can be washed away. The product is then eluted by washing the column with a basic solution (e.g., dilute ammonium hydroxide).

  • Precipitation as a Salt: If isolating the zwitterion is difficult, you can isolate it as a salt.

    • Technique: After workup, dissolve the crude product in a solvent like acetone and add a stoichiometric amount of an acid, such as acetic acid or hydrochloric acid (as a solution in ether or dioxane). This will precipitate the corresponding salt (e.g., the diacetate or dihydrochloride salt), which is often a well-defined, crystalline solid that is easier to handle than the zwitterion.[6]

Frequently Asked Questions (FAQs)

Q1: What is a detailed, reliable protocol for the synthesis of this compound?

A1: The following three-step protocol is a robust starting point. Note: This protocol is a guideline and may require optimization for your specific laboratory conditions and scale.

Step 1: Synthesis of Ethyl Piperazine-2-carboxylate

  • Suspend piperazine-2-carboxylic acid (1.0 eq) in absolute ethanol (10-15 mL per gram).

  • Cool the suspension in an ice bath to 0 °C.

  • Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise, keeping the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, until the reaction is clear and the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess SOCl₂.

  • Redissolve the resulting crude salt in water, cool in an ice bath, and basify to pH > 10 with 6M NaOH.

  • Extract the aqueous layer 3-4 times with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude ester, which can often be used directly in the next step.

Step 2: Synthesis of Ethyl (1,4-Dimethylpiperazin-2-yl)acetate

  • To a round-bottom flask, add the crude ethyl piperazine-2-carboxylate (1.0 eq).

  • Add aqueous formaldehyde (37 wt. % in H₂O, 5.0 eq) followed by formic acid (98%, 5.0 eq).

  • Heat the reaction mixture to 80 °C for 6-12 hours. Monitor the reaction by LC-MS for the disappearance of the starting material and the mono-methylated intermediate.

  • Cool the reaction to 0 °C and carefully basify to pH 11-12 with 6M NaOH.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of DCM/Methanol) to obtain the pure dimethylated ester.

Step 3: Synthesis of this compound

  • Dissolve the purified ester (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq) and stir at room temperature for 2-4 hours, until TLC or LC-MS indicates complete consumption of the ester.

  • Concentrate the mixture to remove the THF.

  • Carefully adjust the pH of the remaining aqueous solution to its isoelectric point (approx. pH 6-7) using 1M HCl. A precipitate should form.

  • Cool the mixture in an ice bath for 1 hour, then collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold acetone.

  • Dry the product under vacuum to yield the final zwitterionic compound.

Q2: Are there alternative N-methylation methods I can use instead of the Eschweiler-Clarke reaction?

A2: Yes, while the Eschweiler-Clarke reaction is often preferred for its cost-effectiveness, other methods exist.

  • Reductive Amination with a Supported Catalyst: This method involves reacting the piperazine ester with formaldehyde in the presence of a hydrogenation catalyst (like Pd/C or Raney Nickel) and a hydrogen source. It is a cleaner alternative but requires specialized hydrogenation equipment.[7]

  • Alkylation with Methyl Halides: Using an alkylating agent like methyl iodide (MeI) or dimethyl sulfate in the presence of a non-nucleophilic base (e.g., K₂CO₃ or diisopropylethylamine) is another option.

    • Advantages: Can sometimes be performed under milder conditions.

    • Disadvantages: Methyl iodide is toxic and a carcinogen. Over-alkylation to form a quaternary ammonium salt is a significant risk and can be difficult to control, often leading to lower yields of the desired tertiary amine.[8]

Q3: How critical is the quality of my starting materials and reagents?

A3: Extremely critical. The success of a multi-step synthesis is often dictated by the purity of the materials used at each stage.

  • Piperazine-2-carboxylic acid: Ensure it is free from other piperazine isomers or related impurities.

  • Formaldehyde: Use a fresh bottle of formaldehyde solution. Over time, it can polymerize to paraformaldehyde, reducing its effective concentration and introducing impurities.

  • Formic Acid: Use a high-grade formic acid. Lower grades can contain impurities that may interfere with the reduction step.

  • Solvents: Always use dry solvents, especially for reactions involving moisture-sensitive reagents like thionyl chloride or organometallics. Water can quench reagents and lead to unwanted side reactions.

References

  • Yao, L-F., Wang, Y., & Huang, K-W. (2015). Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. Organic Chemistry Frontiers.
  • Popova, Y., Gevorgyan, A., et al. (2023).
  • Durand, C., & Szostak, M. (2021).
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal.
  • Sergeev, E. E., Gogin, L. L., et al. (2022). Methods for the Catalytic Synthesis of Piperazine.
  • Polanský, O., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Unknown author. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Source not available.
  • Tembare, R., & Gilhotra, R. M. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
  • ResearchGate. (n.d.). Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production.
  • Stoltz, B. M., et al. (n.d.).
  • Kaur, P., et al. (2020).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol. BenchChem.
  • Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals.
  • Wen, B., et al. (2010). Contribution of artifacts to N-methylated piperazine cyanide adduct formation in vitro from N-alkyl piperazine analogs. Drug Metabolism and Disposition.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. BenchChem.
  • Google Patents. (n.d.). Purification of piperazine.
  • Stewart, H. W., et al. (n.d.). Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. Sci-Hub.
  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • PrepChem. (n.d.). Synthesis of 1,4-dimethylpiperazine. PrepChem.com.
  • ChemicalBook. (2025). (1,4-DIMETHYL-PIPERAZIN-2-YL)-ACETIC ACID. ChemicalBook.
  • Al-Ostath, A., et al. (2023). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules.
  • ResearchGate. (n.d.). Novel chiral N,N'-dimethyl-1,4-piperazines with metal binding abilities.
  • Kaur, P., et al. (2020).
  • Al-Ghorbani, M., et al. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules.
  • Ataman Kimya. (n.d.). 1,4-DIMETHYLPIPERAZINE.
  • PubChem. (n.d.). S-(-)-2-[[4-(napht-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine (CSP-2503). PubChem.
  • Aly, A. A., et al. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Molbank.
  • Google Patents. (2003). United States Patent.
  • Baxendale, I. R., et al. (2005).

Sources

Technical Support Center: Optimizing N-Methylation of Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-methylation of piperazines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for this common yet often challenging transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can confidently navigate the complexities of piperazine methylation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the N-methylation of piperazines, providing concise answers and directing you to more detailed information within this guide.

Q1: What are the most common methods for N-methylation of piperazines?

The two most prevalent methods for N-methylation of piperazines are the Eschweiler-Clarke reaction and reductive amination. The Eschweiler-Clarke reaction utilizes formaldehyde and a reducing agent, typically formic acid, to methylate primary and secondary amines.[1] Reductive amination involves the reaction of the piperazine with formaldehyde to form an iminium ion intermediate, which is then reduced by a selective reducing agent.[2][3]

Q2: I'm observing significant amounts of di-methylation. How can I favor mono-methylation?

Achieving selective mono-methylation is a frequent challenge due to the presence of two reactive nitrogen atoms in the piperazine ring. Key strategies to promote mono-alkylation include:

  • Stoichiometric Control: Using a large excess of piperazine relative to the methylating agent statistically favors the reaction at a single nitrogen.[4]

  • Protecting Groups: One nitrogen can be temporarily protected with a group like Boc (tert-butyloxycarbonyl), allowing for methylation of the unprotected nitrogen, followed by deprotection.

  • Reaction Conditions: Lowering the reaction temperature and slowly adding the methylating agent can help control the reaction and minimize di-substitution.[4]

Q3: My reaction is sluggish or incomplete. What are the likely causes?

Several factors can contribute to an incomplete reaction:

  • Reagent Quality: Ensure the purity of your piperazine starting material, formaldehyde, and reducing agents. Degradation of reagents can significantly hinder the reaction.

  • pH Control: For reductive amination, maintaining the optimal pH (typically mildly acidic) is crucial for the efficient formation and reduction of the iminium ion.[5]

  • Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric amount of the reducing agent.

  • Reaction Time and Temperature: Some reactions may require extended reaction times or elevated temperatures to proceed to completion.[4] Monitor the reaction progress by TLC or LC-MS.

Q4: What are common side products besides di-methylation?

Besides the formation of the di-methylated product, other potential side reactions include:

  • N-Formylation: If the reduction of the iminium intermediate is slow, the intermediate can be hydrolyzed back to the amine and formaldehyde, or the amine can react with formic acid (if used) to form an N-formylpiperazine impurity.

  • Over-alkylation to Quaternary Ammonium Salts: While less common with methods like Eschweiler-Clarke[1], using highly reactive methylating agents like methyl iodide can lead to the formation of quaternary ammonium salts.[6]

  • Ring Fragmentation: Under certain conditions, particularly with strong bases and specific N-substituents, ring fragmentation of the piperazine can occur.[7]

Q5: How can I effectively purify my N-methylated piperazine product?

Purification strategies depend on the properties of the product and the impurities present. Common techniques include:

  • Extraction: The basic nature of the N-methylated piperazine allows for extraction into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Crystallization: Formation of a salt, such as a hydrochloride or diacetate salt, can facilitate purification through crystallization.[8]

  • Chromatography: Normal-phase or reverse-phase column chromatography can be effective, though the high polarity and basicity of piperazines can sometimes lead to issues like peak tailing.[9]

  • Distillation: For volatile products, fractional distillation can be a suitable purification method.[9]

Section 2: Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to resolving common issues encountered during the N-methylation of piperazines.

Problem 1: Low Yield of the Desired N-Methylated Product
Potential Causes & Solutions
Cause Explanation Recommended Action
Suboptimal Reaction Conditions The reaction may not be proceeding to completion due to incorrect temperature, time, or pH.Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Experiment with a range of temperatures; for Eschweiler-Clarke, temperatures around 90-100°C are often used.[10] For reductive amination, ensure the pH is in the optimal range for iminium ion formation and reduction (typically pH 4-6).[5]
Inefficient Reducing Agent The chosen reducing agent may not be potent enough or may be degrading.For Eschweiler-Clarke, ensure an excess of formic acid is used.[11] For reductive amination, consider using a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5][12]
Poor Quality of Reagents Impurities in the starting materials or degradation of reagents can inhibit the reaction.Use freshly opened or purified reagents. Verify the purity of the piperazine starting material and the concentration of the formaldehyde solution.
Side Reactions The formation of byproducts consumes the starting material and reduces the yield of the desired product.Refer to the side reaction troubleshooting section below to identify and mitigate specific side reactions.
Problem 2: Excessive Di-methylation
Causality and Mitigation Strategies

The formation of the di-methylated product is a common issue due to the comparable reactivity of the second nitrogen atom after the first has been methylated.[4]

Troubleshooting Workflow for Di-methylation

G start High Di-methylation Observed stoichiometry Adjust Stoichiometry: Increase excess of piperazine to 5-10 equivalents. start->stoichiometry slow_addition Slow Addition of Methylating Agent at 0°C stoichiometry->slow_addition If di-methylation persists check_reactivity Assess Reactivity of Methylating Agent slow_addition->check_reactivity If still problematic less_reactive Switch to a Less Reactive Methylating System (e.g., reductive amination over MeI) check_reactivity->less_reactive If highly reactive protecting_group Consider a Protecting Group Strategy less_reactive->protecting_group For maximum selectivity

Caption: Decision tree for minimizing di-methylation.

Problem 3: Formation of Unexpected Side Products
Identification and Prevention
Side Product Identification Prevention
N-Formylpiperazine Can be identified by a characteristic amide peak in the IR spectrum and a formyl proton signal in the ¹H NMR spectrum.Ensure the reducing agent is added promptly after the formation of the iminium intermediate. Use a more efficient reducing agent to favor the methylation pathway over formylation.
Quaternary Ammonium Salt Highly polar and may precipitate from the reaction mixture. Can be characterized by NMR and mass spectrometry.Avoid highly reactive methylating agents like methyl iodide. The Eschweiler-Clarke reaction is known to prevent quaternization.[1]
Aldehyde/Ketone Reduction Product (in Reductive Amination) If a non-selective reducing agent like NaBH₄ is used, the starting aldehyde may be reduced to an alcohol.Use a milder and more selective reducing agent such as NaBH(OAc)₃ or NaBH₃CN, which preferentially reduce the iminium ion over the carbonyl group.[5][12]

Section 3: Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the two most common N-methylation techniques.

Protocol 1: N-Methylation via Eschweiler-Clarke Reaction

This method is advantageous as it avoids the formation of quaternary ammonium salts and uses relatively inexpensive reagents.[1]

Materials:

  • Piperazine derivative

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide solution (for workup)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the piperazine derivative (1 equivalent).

  • Add formic acid (2-3 equivalents) to the flask.

  • Slowly add formaldehyde solution (2-3 equivalents) to the stirred mixture. Caution: The reaction is exothermic and may evolve carbon dioxide gas.[10]

  • Heat the reaction mixture to 90-100°C and maintain this temperature for 2-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.[10]

  • Cool the reaction mixture to room temperature and carefully basify with a sodium hydroxide solution to a pH > 10.

  • Extract the aqueous layer with an appropriate organic solvent (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation, crystallization, or column chromatography.

Reaction Workflow: Eschweiler-Clarke

G Reactants Piperazine Formaldehyde Formic Acid Reaction Heat to 90-100°C (2-6 hours) Reactants->Reaction Workup Cool, Basify (NaOH) Extract with Organic Solvent Reaction->Workup Purification Dry, Concentrate Purify (Distillation/Chromatography) Workup->Purification

Caption: General workflow for the Eschweiler-Clarke reaction.

Protocol 2: N-Methylation via Reductive Amination

This method offers high selectivity and is often performed under milder conditions than the Eschweiler-Clarke reaction.

Materials:

  • Piperazine derivative

  • Formaldehyde (37% aqueous solution) or paraformaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent

  • Acetic acid (optional, to adjust pH)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the piperazine derivative (1 equivalent) in DCM or DCE in a round-bottom flask.

  • Add formaldehyde solution (1.1 equivalents).

  • If necessary, add a small amount of acetic acid to adjust the pH to approximately 5-6.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 equivalents).

  • Stir the reaction at room temperature for 12-24 hours, or until completion as indicated by TLC or LC-MS.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as required.

Comparative Overview of N-Methylation Methods

Parameter Eschweiler-Clarke Reaction Reductive Amination (with NaBH(OAc)₃)
Methyl Source FormaldehydeFormaldehyde
Reducing Agent Formic Acid[1]Sodium Triacetoxyborohydride[3]
Typical Temperature 90-100°C[10]Room Temperature
Key Advantages Inexpensive reagents, no quaternization[1]Mild conditions, high selectivity, broad substrate scope.[3]
Key Disadvantages High temperatures, use of corrosive formic acid.[11]More expensive reducing agent.

References

  • Weipert, E. A. (1964). Methylation of piperazines. U.S. Patent No. 3,154,553. Washington, DC: U.S.
  • Mull, R. P. (1959). Purification of piperazine. U.S. Patent No. 2,919,275. Washington, DC: U.S.
  • Li, J. J. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 26(23), 7249. [Link]

  • Ataman Kimya. N-METHYLPIPERAZINE. [Link]

  • Weipert, E. A., & Levis, W. W. (1964). Methylation of piperazines. U.S. Patent No. 3,154,552. Washington, DC: U.S.
  • Stanton, M. G., & Gauthier, D. R. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic letters, 4(7), 1201–1204. [Link]

  • Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580-3584. [Link]

  • Specialty Chemicals. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement. [Link]

  • Stanton, M. G., & Gauthier, D. R. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. Figshare. [Link]

  • Weipert, E. A., & Levis, W. W. (1964). Methylation of piperazines. U.S. Patent No. 3,159,633. Washington, DC: U.S.
  • Li, J., et al. (2008). Synthesis method of N-methylpiperazine.
  • BASF. (1989). Preparation of n-methylpiperazine. U.S. Patent No. 4,845,218. Washington, DC: U.S.
  • Wikipedia. (2023). Eschweiler–Clarke reaction. [Link]

  • Rosenau, T., et al. (2011). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. Green Chemistry, 13(3), 459-462. [Link]

  • Ciba-Geigy Corporation. (1991). Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent.
  • ACS Green Chemistry Institute. (2026). Reductive Amination. [Link]

  • Zhang, M., et al. (2020). The first example for Ir‐catalyst 1 catalyzed N‐methylation reactions of piperazine with methanol. ResearchGate. [Link]

  • O'Brien, P. (2009). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

  • Zhang, L., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Biomacromolecules, 18(6), 1956-1965. [Link]

  • Varalda, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5543. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. (2023). N-Methylpiperazine. [Link]

  • Stanton, M. G., & Gauthier, D. R. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Semantic Scholar. [Link]

  • Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580-3584. [Link]

  • Sgrignani, J., et al. (2018). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry, 29(5), 1546-1558. [Link]

  • Wang, Y., et al. (2015). Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine.
  • Morvan, B. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]

  • Miller, J. F., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4038-4053. [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]

  • O'Brien, P., et al. (2010). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 132(33), 11843-11851. [Link]

  • Varalda, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Rueping, M., & Bootwicha, T. (2012). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Angewandte Chemie International Edition, 51(45), 11342-11345. [Link]

Sources

Technical Support Center: Purification of Polar Piperazine Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of polar piperazine acetic acid derivatives. These compounds, characterized by the presence of both a basic piperazine ring and an acidic carboxylic acid moiety, often exist as zwitterions. This dual nature presents unique and significant challenges in purification, including high polarity, unusual solubility profiles, and difficulties with standard chromatographic techniques.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of purifying these molecules, ensuring you can achieve the desired purity for your critical applications.

Troubleshooting Guide & Method Selection

The purification of polar piperazine acetic acid derivatives is not a one-size-fits-all process. The optimal strategy depends on the specific properties of your compound and the impurity profile of the crude material. The following decision tree and Q&A section will guide you through common challenges and their solutions.

Purification Strategy Decision Workflow

This workflow provides a logical path to selecting an appropriate purification strategy based on the physical state of your crude product and initial chromatographic analysis.

Purification_Workflow start Crude Product (Piperazine Acetic Acid Derivative) state What is the physical state? start->state is_solid Crystalline Solid state->is_solid Solid is_oil Oil / Amorphous Solid state->is_oil Oil tlc Run TLC / Analytical HPLC to assess purity & solubility is_solid->tlc chromatography_q Amenable to Chromatography? is_oil->chromatography_q solid_purity Purity Assessment tlc->solid_purity high_purity High Purity (>90%) solid_purity->high_purity >90% low_purity Low Purity / Complex Mixture solid_purity->low_purity <90% recrystallize Recrystallization (See Protocol 2) high_purity->recrystallize low_purity->chromatography_q yes_chrom Yes chromatography_q->yes_chrom Yes no_chrom No (Streaking / No mobility) chromatography_q->no_chrom No normal_phase Normal Phase Chromatography (with modifiers, see Q2) yes_chrom->normal_phase reverse_phase Reverse Phase (C18) Chromatography yes_chrom->reverse_phase ion_exchange Ion Exchange Chromatography no_chrom->ion_exchange salt_formation Salt Formation to Induce Crystallization (See Protocol 1) no_chrom->salt_formation

Caption: Decision workflow for purifying piperazine acetic acid derivatives.

Q1: My zwitterionic product is an oil or amorphous solid and will not crystallize. How can I purify it?

This is a common issue stemming from the high polarity and flexible nature of these molecules, which can inhibit the formation of a stable crystal lattice.

Root Cause: The strong intramolecular interactions of the zwitterion can lead to a disordered, glass-like state. Impurities can also disrupt crystallization.

Solutions:

  • Salt Formation: This is often the most effective strategy. By converting the zwitterion into a well-defined salt, you neutralize the internal charge and often promote crystallinity. The basic piperazine nitrogen can be protonated with an acid.[1]

    • Mechanism: Adding an acid like hydrochloric acid (HCl) or fumaric acid protonates the piperazine nitrogen, breaking the zwitterionic interaction and creating a cationic species with a distinct counter-ion. This salt often has a much higher propensity to crystallize from organic solvents.[1]

    • Recommendation: See Protocol 1 for a detailed method on forming a crystalline hydrochloride salt.

  • Chromatography: If salt formation is unsuccessful, chromatography is the next logical step. However, standard silica gel chromatography is often problematic.

    • Reverse-Phase (RP) Chromatography: This is generally the preferred method for highly polar compounds. Using a C18 stationary phase with a mobile phase of water and acetonitrile or methanol is a good starting point.[2]

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is specifically designed for highly polar compounds that have little or no retention in reverse-phase. It uses a polar stationary phase (like silica or a bonded diol) with a high organic content mobile phase.[3][4]

  • Solvent Trituration: This is a simpler, non-chromatographic method. It involves washing the oil or amorphous solid with a solvent in which the desired product is insoluble, but the impurities are soluble.[1] This can be an effective pre-purification step.

Q2: I'm attempting silica gel chromatography, but my compound is streaking badly or staying at the baseline (Rf = 0). What's happening?

Root Cause: This is a classic sign of strong, irreversible interaction between the basic piperazine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][5] The zwitterionic nature exacerbates this by making the compound extremely polar.

Solutions:

  • Mobile Phase Modification (Amine Additive): The most common solution is to add a small amount of a basic modifier to the eluent.[1][5]

    • Mechanism: The modifier, typically triethylamine (TEA), is a stronger base and will preferentially interact with the acidic sites on the silica gel, effectively "masking" them. This allows your less basic piperazine derivative to elute properly without strong binding, resulting in improved peak shape.[1][5]

    • Recommendation: Add 0.5-2% (v/v) of triethylamine to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes). Always perform a small-scale test on a TLC plate first.[1]

  • Switching the Stationary Phase: If modifiers are ineffective or incompatible with your molecule, changing the stationary phase is the next step.

    • Alumina (Basic or Neutral): Alumina is less acidic than silica and can be a better choice for basic compounds.

    • Amino-functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels basic analytes and prevents strong interactions.[4][5]

  • Abandon Normal Phase: For highly polar zwitterionic compounds, normal phase chromatography may simply be unsuitable. In this case, move to Reverse-Phase or HILIC as described in Q1.[4][6]

Q3: What are the most common impurities I should expect, and how do I detect them?

Root Cause: Impurities can originate from starting materials, side reactions during synthesis (e.g., over-alkylation, cyclization), or degradation of the product.[7][8]

Common Impurities:

  • Unreacted Starting Materials: Such as 1,2-diamines or other precursors.[7][9]

  • Byproducts: N-alkylated piperazines, pyrazines, or diketopiperazine derivatives.[7][8]

  • Degradation Products: N-formylpiperazine or products from oxidation.[7][10]

  • Residual Solvents: Solvents used in the reaction or workup.[11]

Detection and Profiling: Impurity profiling is critical for quality control and is mandated by regulatory agencies like the ICH.[8][11][12]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A gradient method on a C18 column with UV detection is standard. For compounds lacking a UV chromophore, an Evaporative Light Scattering Detector (ELSD) can be used.[3][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It not only separates the impurities but also provides their molecular weights, which is crucial for identification.[2][14]

  • Gas Chromatography (GC): Useful for analyzing volatile impurities or residual solvents.[15][16][17]

Key Purification Protocols

Protocol 1: Purification via Hydrochloride Salt Formation

This protocol is ideal for purifying oily or amorphous piperazine acetic acid derivatives that are difficult to crystallize in their zwitterionic form.

Principle: The addition of HCl protonates the most basic nitrogen of the piperazine ring, forming a hydrochloride salt. This salt is typically a crystalline solid with significantly different solubility properties than the zwitterionic parent, allowing for purification by recrystallization.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude piperazine acetic acid derivative (1.0 eq) in a minimal amount of a suitable solvent. Anhydrous methanol or isopropanol are good starting points.

  • Acidification: While stirring, slowly add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise. Add approximately 1.0 to 1.1 equivalents of HCl.

  • Precipitation: The hydrochloride salt will often begin to precipitate immediately. If not, cool the mixture in an ice bath and gently scratch the inside of the flask with a glass rod to induce crystallization.

  • Maturation: Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the crystalline salt by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether or the crystallization solvent to remove soluble impurities.[7]

  • Drying: Dry the purified salt under high vacuum to remove all residual solvents.

Protocol 2: Recrystallization of a Zwitterionic Solid

This protocol is suitable when you have a solid product with good initial purity (>90%) and wish to remove minor impurities.

Principle: Recrystallization relies on the difference in solubility of the compound and its impurities in a specific solvent system at different temperatures. Zwitterionic compounds often require highly polar or aqueous solvent systems.[18][19][20]

Step-by-Step Methodology:

  • Solvent Screening: The key to successful recrystallization is finding the right solvent. The ideal solvent should dissolve the compound poorly at room temperature but well at an elevated temperature. Test small amounts of your compound in various polar solvents (e.g., water, ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water).

  • Dissolution: In a flask, add the chosen solvent to your crude solid and heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven. Check the melting point and compare it to previous batches or literature values to assess purity.

Data Summary Tables

Table 1: Comparison of Chromatographic Techniques
TechniqueStationary PhaseMobile PhaseBest Suited ForKey AdvantagesCommon Issues & Solutions
Normal Phase Silica Gel (Acidic)Non-polar (e.g., Hexanes/EtOAc, DCM/MeOH)Less polar derivatives; separation of isomers.Inexpensive, widely available.Issue: Severe peak tailing/streaking.[1] Solution: Add 0.5-2% TEA or NH4OH to the mobile phase.[1][5]
Reverse Phase C18 (Non-polar)Polar (e.g., Water/Acetonitrile, Water/Methanol)Highly polar and zwitterionic compounds.[2]Excellent for polar molecules; predictable behavior.Issue: Poor retention. Solution: Use a highly aqueous mobile phase; add ion-pairing agents (e.g., TFA), though this can complicate product isolation.
HILIC Polar (Silica, Diol, Amide)High Organic (>80% ACN) with aqueous bufferVery polar compounds that are unretained in RP.[3]Excellent retention for polar analytes.Issue: Sensitive to water content; requires careful equilibration.
Ion Exchange Charged Resin (Anionic or Cationic)Aqueous BuffersPurifying from neutral or oppositely charged impurities.[10]High capacity and selectivity based on charge.Requires salt gradients for elution, necessitating a desalting step.[10]
Table 2: Troubleshooting Common Purification Outcomes
SymptomPossible Cause(s)Recommended Action(s)
Low Yield after Recrystallization 1. Product is too soluble in the chosen solvent.[7] 2. Too much solvent was used. 3. Cooling was too rapid.1. Re-screen for a less-solubilizing solvent or use a co-solvent system. 2. Concentrate the mother liquor and attempt a second crop of crystals. 3. Ensure slow, undisturbed cooling.
Product is an Oil After Chromatography 1. Presence of residual high-boiling solvents (e.g., TEA). 2. The compound is inherently non-crystalline (amorphous).1. Co-evaporate with a lower-boiling solvent like DCM or Toluene under reduced pressure. 2. Attempt purification via salt formation (Protocol 1).
Co-elution of Impurities in Chromatography 1. Poor selectivity of the chosen stationary/mobile phase.[7] 2. Column overloading.1. Change the mobile phase composition or switch to an orthogonal technique (e.g., from RP to HILIC). 2. Reduce the amount of crude material loaded onto the column.[7]
Product Decomposes on Silica Column 1. The compound is unstable to the acidic nature of silica gel.[6]1. Test stability by spotting on a TLC plate and letting it sit for an hour before eluting. 2. Switch to a more inert stationary phase like neutral alumina or use reverse-phase chromatography.[6]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Wiley Online Library. (2024).
  • Teledyne ISCO. (2012).
  • PubMed. (1986). Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine. [Link]

  • ResearchGate. (2025). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]

  • Agilent. (2011). Amines and ammonia Analysis of impurities in amine streams. [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]

  • Google Patents. (1959).
  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • OSTI.GOV. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. [Link]

  • PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?. [Link]

  • Royal Society of Chemistry. Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). [Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]

  • Journal of Pharmaceutical, Chemical and Biological Sciences. (2021). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]

  • Pharmaffiliates. Piperazine-impurities. [Link]

  • Bentham Science. Impurity Profiling-A Significant Approach in Pharmaceuticals. [Link]

  • ResearchGate. (2019). Crystal engineering of a zwitterionic drug to neutral cocrystals: A general solution for floxacins. [Link]

  • Royal Society of Chemistry. (2019). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. [Link]

  • Google Patents. (1969).
  • University of Texas at Austin. Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. [Link]

  • ResearchGate. (2025). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. [Link]

Sources

Technical Support Center: Improving the Solubility of (1,4-Dimethylpiperazin-2-YL)acetic acid for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1,4-Dimethylpiperazin-2-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the solubilization of this compound for bioassay applications.

Introduction to this compound and its Solubility Challenges

This compound is a zwitterionic compound, meaning it contains both acidic (carboxylic acid) and basic (tertiary amines) functional groups. The piperazine ring is a common scaffold in medicinal chemistry.[1][2] While piperazine itself is freely soluble in water, the derivatives can exhibit variable solubility depending on their substituents.[1][2][3][4] The presence of both acidic and basic moieties in this compound can lead to strong intermolecular interactions and the potential for intramolecular salt formation, which can significantly impact its aqueous solubility.

Zwitterionic compounds often exhibit their lowest solubility at their isoelectric point (pI), where the net charge of the molecule is zero.[5][6] Understanding and controlling the ionization state of the molecule is therefore critical to achieving the desired concentration for your bioassays. This guide will walk you through various strategies to enhance the solubility of this compound, ensuring reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, this compound, not dissolving in my aqueous assay buffer?

A1: The limited solubility of this compound in neutral aqueous buffers is likely due to its zwitterionic nature. At or near its isoelectric point (pI), the compound has a net neutral charge, minimizing its interaction with water molecules and leading to precipitation. To improve solubility, you will likely need to adjust the pH of your solvent or employ other solubilization techniques.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is a powerful solvent capable of dissolving a wide range of compounds.[7] However, when the DMSO stock is introduced into an aqueous environment, the compound may crash out of solution if its solubility in the final assay buffer is exceeded.[8] To mitigate this, it is recommended to perform serial dilutions in DMSO first and then add a small aliquot of the DMSO solution directly to the assay media.[8] Keeping the final DMSO concentration in the assay low, typically below 0.5%, is crucial to avoid cellular toxicity and interference with the assay.[7][9]

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle warming can be a useful technique to increase the dissolution rate of many compounds.[7] For piperazine and its derivatives, solubility generally increases with temperature.[1] However, it is essential to be cautious as excessive heat can lead to the degradation of your compound. It is advisable to use a water bath set to a moderate temperature (e.g., 37°C) and monitor for any signs of decomposition.[7] This method should be used in conjunction with other solubilization strategies for the best results.

Q4: Are there any alternative solvents I can use besides DMSO?

A4: While DMSO is a common choice, other organic solvents can be used to prepare stock solutions. Water-miscible co-solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) can be effective in solubilizing compounds for bioassays.[10][11] The choice of co-solvent will depend on the specific requirements of your assay and the compatibility with your biological system. It's important to always include a vehicle control with the same final concentration of the co-solvent in your experiments.[7]

Troubleshooting Guides

Guide 1: Solubility Enhancement through pH Adjustment

The ionization state of this compound is highly dependent on the pH of the solution. By adjusting the pH, you can shift the equilibrium towards a more soluble, charged species.

Understanding the Principle
  • Acidic Conditions (Low pH): At a pH below the pKa of the carboxylic acid group, both the carboxylic acid and the amine groups will be protonated. This results in a positively charged molecule, which is generally more soluble in aqueous solutions.

  • Basic Conditions (High pH): At a pH above the pKa of the tertiary amine groups, the carboxylic acid will be deprotonated (negatively charged) and the amines will be neutral. This also results in a charged species, which should exhibit increased solubility.[12][13]

Experimental Workflow for pH Adjustment

G cluster_0 pH Adjustment Workflow start Start: Insoluble Compound in Aqueous Buffer prep_stock Prepare a concentrated slurry of the compound in water or buffer. start->prep_stock add_acid Titrate with dilute HCl (e.g., 0.1 M) while monitoring for dissolution. prep_stock->add_acid Acidification add_base Alternatively, titrate with dilute NaOH (e.g., 0.1 M) while monitoring for dissolution. prep_stock->add_base Alkalinization check_sol Visually inspect for complete dissolution. add_acid->check_sol add_base->check_sol check_sol->start Insoluble measure_ph Measure the final pH of the clear solution. check_sol->measure_ph Dissolved adjust_assay Adjust the pH of the final assay buffer to match this pH if compatible with the assay. measure_ph->adjust_assay adjust_assay->start Incompatible end End: Solubilized Compound adjust_assay->end Compatible

Caption: Workflow for pH-mediated solubilization.

Step-by-Step Protocol
  • Prepare a Slurry: Suspend a known amount of this compound in a small volume of your intended bioassay buffer or purified water.

  • Titration:

    • For acidic solubilization: Slowly add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise to the slurry while stirring.

    • For basic solubilization: Alternatively, add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) dropwise.

  • Observation: Continue adding the acid or base until the compound completely dissolves.

  • pH Measurement: Once a clear solution is obtained, measure the final pH. This pH represents a range where your compound is soluble.

  • Assay Compatibility: Determine if this pH is compatible with your bioassay. If not, you may need to consider other solubilization methods. It is crucial to ensure that the final pH of your assay is not significantly altered, as this can affect the biological activity and the stability of other components.

Guide 2: Utilizing Co-solvents for Enhanced Solubility

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[14][]

Commonly Used Co-solvents
Co-solventTypical Starting Concentration in AssayConsiderations
Dimethyl Sulfoxide (DMSO)< 0.5%Can be cytotoxic at higher concentrations.[7]
Ethanol< 1%Can affect enzyme activity and cell viability.
Polyethylene Glycol (PEG 300/400)1-5%Generally well-tolerated by cells.[10]
Propylene Glycol1-5%Can be viscous at higher concentrations.
Experimental Workflow for Co-solvent Screening

G cluster_1 Co-solvent Screening Workflow start Start: Insoluble Compound prep_stocks Prepare high-concentration stock solutions in various co-solvents (e.g., 10 mM in 100% DMSO, Ethanol, PEG400). start->prep_stocks dilute Perform serial dilutions of the stock solutions in the respective 100% co-solvent. prep_stocks->dilute add_to_buffer Add a small, fixed volume of each diluted stock to the assay buffer. dilute->add_to_buffer observe Observe for precipitation immediately and after a set incubation time. add_to_buffer->observe select Select the co-solvent that provides the highest solubility at the lowest concentration. observe->select end End: Optimized Co-solvent System select->end G cluster_2 Excipient Screening Workflow start Start: Insoluble Compound prep_excipient Prepare solutions of different excipients (e.g., HP-β-CD, Tween 80) in the assay buffer at various concentrations. start->prep_excipient add_compound Add an excess of this compound to each excipient solution. prep_excipient->add_compound equilibrate Equilibrate the mixtures (e.g., by shaking or rotating) for a set period (e.g., 24-48 hours). add_compound->equilibrate separate Separate the undissolved solid by centrifugation or filtration. equilibrate->separate analyze Analyze the supernatant to determine the concentration of the dissolved compound. separate->analyze select Select the excipient and concentration that provides the desired solubility. analyze->select end End: Optimized Formulation with Excipient select->end

Caption: Workflow for screening solubilizing excipients.

Guide 4: Salt Formation

Converting an acidic or basic drug into a salt is a common and effective method to increase its solubility and dissolution rate. [12][16][17][18][19]For this compound, which is amphoteric, you can form a salt by reacting it with a strong acid or a strong base.

  • Acid Addition Salts: Reacting the compound with an acid like hydrochloric acid (HCl) or methanesulfonic acid will protonate the basic nitrogen atoms, forming a more water-soluble salt. [18]* Base Addition Salts: Reacting the compound with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will deprotonate the carboxylic acid group, also forming a more soluble salt. [18] The choice of counter-ion can influence the physicochemical properties of the resulting salt. [16]For bioassay purposes, starting with simple hydrochloride or sodium salts is advisable. The principles of this method are similar to the pH adjustment guide, but in this case, the salt form can be isolated as a solid and then dissolved.

Summary of Solubilization Strategies

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the molecule to a more soluble, charged form. []Simple, effective for ionizable compounds.The required pH may not be compatible with the bioassay.
Co-solvents Reducing the polarity of the solvent system. [14]Can significantly increase the solubility of nonpolar compounds.Potential for toxicity or interference with the assay at higher concentrations. [7]
Excipients (Cyclodextrins, Surfactants) Encapsulation of the compound in a more soluble complex or micelle. [][21][22]Can improve solubility without drastic changes to the bulk solvent.Can be expensive; potential for the excipient itself to interact with the assay components.
Salt Formation Creation of an ionic form of the compound with a counter-ion. [17]Often leads to a significant increase in aqueous solubility and dissolution rate. [19]May require chemical synthesis and purification steps.

By systematically applying these troubleshooting guides and understanding the underlying principles, you can successfully overcome the solubility challenges associated with this compound and obtain reliable data in your bioassays.

References

  • Jones, G. (2014). Pharmaceutical salts: a formulation trick or a clinical conundrum? The Pharmaceutical Journal. Available from: [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? Available from: [Link]

  • Vo, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(15), 3298. Available from: [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-16. Available from: [Link]

  • In drug delivery, bioavailability, and formulation. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Biomedical Sciences and Clinical Medicine, 2(1). Available from: [Link]

  • Al-Ghazali, M. A., & Al-Opresy, A. A. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Future Journal of Pharmaceutical Sciences, 10(1), 1-13. Available from: [Link]

  • Nayak, A., & Nanda, U. (2018). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review, 4, 04. Available from: [Link]

  • Slater, J. W., & Tran, D. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(11), 3249. Available from: [Link]

  • Singh, S., & Kumar, S. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(1), 1-6. Available from: [Link]

  • Solubility of Things. Piperazine. Available from: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]

  • Soni, P., & Kumar, S. (2020). SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS: A REVIEW. World Journal of Pharmaceutical Research, 9(5), 1644-1662. Available from: [Link]

  • ChemEurope.com. Piperazine. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4837, Piperazine. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • Held, C., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575-580. Available from: [Link]

  • Zhang, G. G., et al. (2018). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Molecular Pharmaceutics, 15(1), 213-222. Available from: [Link]

  • Davis, B. D., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 442-8. Available from: [Link]

  • Gattefossé. Excipients for Solubility and Bioavailability Enhancement. Available from: [Link]

  • Quora. How to make a stock solution of a substance in DMSO. Available from: [Link]

  • Kumar, S., & Singh, S. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(9), 1752-1758. Available from: [Link]

  • Patel, M. R., & Patel, N. M. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 74(1), 31-37. Available from: [Link]

  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Available from: [Link]

  • protocols.io. (2021). DMSO stock preparation. Available from: [Link]

  • Jafar, F., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 8(1), 1-11. Available from: [Link]

  • Al-Ghazali, M. A., & Al-Opresy, A. A. (2024). Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. Future Journal of Pharmaceutical Sciences, 10(1), 1-13. Available from: [Link]

  • Sires, M. I., & Kumar, S. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. IOP Conference Series: Materials Science and Engineering, 263, 022023. Available from: [Link]

  • Gattefossé. Excipients for solubility and bioavailability enhancement. Available from: [Link]

  • Shalaeva, M., et al. (2020). Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. Journal of Medicinal Chemistry, 63(22), 13689-13706. Available from: [Link]

  • Laschewsky, A., et al. (2016). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. Polymer Chemistry, 7(2), 353-363. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2762732, (4-Methylpiperazin-1-yl)acetic acid. Available from: [Link]

  • Mazák, K., & Takács-Novák, K. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. ChemMedChem, 15(13), 1102-1110. Available from: [Link]

  • ResearchGate. (2022). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. Available from: [Link]

  • ChemBK. (1,4-DIMETHYL-PIPERAZIN-2-YL)-ACETIC ACID. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7818, 1,4-Dimethylpiperazine. Available from: [Link]

  • Ataman Kimya. 1,4-DIMETHYLPIPERAZINE. Available from: [Link]

  • Reddit. (2013). Workup up a reaction with amine and carboxylic acid. Available from: [Link]

  • Zia, H., & Needham, T. E. (1980). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 69(8), 967-8. Available from: [Link]

  • Chemistry LibreTexts. (2024). 9.1: Properties of Carboxylic Acids and Amines. Available from: [Link]

Sources

Technical Support Center: Overcoming Poor Cell Permeability of (1,4-Dimethylpiperazin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (1,4-Dimethylpiperazin-2-YL)acetic acid. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges related to its cell permeability. Poor membrane permeation is a common hurdle in drug discovery, often limiting the therapeutic potential of promising molecules. This guide provides a structured approach to understanding, diagnosing, and overcoming these challenges through a series of frequently asked questions, detailed troubleshooting guides, and validated experimental protocols. Our goal is to empower you with the scientific rationale and practical methodologies needed to advance your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the permeability of this compound.

Q1: Why is this compound expected to have low cell permeability?

The structure of this compound inherently possesses physicochemical properties that are unfavorable for passive diffusion across the lipid bilayer of cell membranes. At physiological pH (~7.4), the molecule is expected to exist predominantly as a zwitterion. The two tertiary amine groups on the piperazine ring will be protonated (positively charged), and the carboxylic acid group will be deprotonated (negatively charged). This dual-charge state significantly increases the molecule's polarity and hydrophilicity, making it difficult to partition into the hydrophobic core of the cell membrane.[1][2] Molecules with high polarity and multiple hydrogen bond donors/acceptors generally exhibit poor passive permeability.

Q2: What are the primary mechanisms by which small molecules cross cell membranes?

Small molecules utilize several mechanisms to cross cell membranes:

  • Passive Diffusion: The molecule moves across the membrane from an area of high concentration to low concentration, driven by the concentration gradient. This process does not require energy and is favored by lipophilic, non-polar compounds.[3][4]

  • Facilitated Diffusion: This process involves membrane proteins (carriers or channels) to move molecules down their concentration gradient. It does not require metabolic energy.

  • Active Transport: This energy-dependent process uses transporter proteins to move molecules against their concentration gradient. This can either be uptake (influx) into the cell or removal (efflux) from the cell.[3][5] Efflux pumps, such as P-glycoprotein (P-gp), are a common cause of low intracellular drug concentration.[6][7]

  • Paracellular Transport: Molecules move through the tight junctions between cells. This route is generally restricted to very small, hydrophilic molecules.[3]

Q3: How can I experimentally measure the cell permeability of my compound?

Several well-established in vitro models are used to assess cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[3][4][8] It is a cost-effective first screen but does not account for active transport or paracellular routes.[3][9]

  • Caco-2 Cell Permeability Assay: This is considered the "gold standard" in vitro model for predicting human oral absorption.[5][7][10] It uses a monolayer of differentiated Caco-2 cells, which resemble the intestinal epithelium and express various transporters, including efflux pumps like P-gp.[5][6] This assay can measure both passive diffusion and active transport.[5]

  • Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 model, MDCK cells form a polarized monolayer with tight junctions. They are often transfected to express specific human transporters (e.g., P-gp, BCRP) to study the interaction of a compound with a particular transporter.

Q4: What is Lipinski's 'Rule of Five' and how does it apply to this compound?

Lipinski's 'Rule of Five' (Ro5) is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being orally active. The rules state that, in general, an orally active drug has:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular weight under 500 daltons.

  • A calculated logP (cLogP) not greater than 5.

While this compound likely has a molecular weight well under 500, its zwitterionic nature at physiological pH gives it a very low distribution coefficient (logD), which is a more relevant measure of lipophilicity for ionizable compounds than logP.[1] The high polarity and charge impede its ability to passively diffuse, which is the core principle underlying the Ro5. Therefore, despite potentially meeting some criteria, its poor lipophilicity is the key issue.

Part 2: Troubleshooting Guide: Low Permeability in In Vitro Assays

This section provides solutions for specific experimental issues you may encounter.

Issue 1: High Efflux Ratio Observed in Caco-2/MDCK Assays

A common observation for compounds with a piperazine moiety is active efflux.[11][12][13][14][15] If your bidirectional Caco-2 assay shows that the permeability from the basolateral-to-apical (B→A) direction is significantly higher than from the apical-to-basolateral (A→B) direction (typically an Efflux Ratio > 2), it strongly suggests the compound is a substrate of an efflux pump like P-glycoprotein (P-gp).[6][7][16]

Potential Cause: Active Efflux by P-glycoprotein (P-gp)

The piperazine scaffold is a known pharmacophore for P-gp substrates.[12][15][17] The pump actively transports the compound out of the cell, reducing its intracellular concentration and apparent absorptive permeability.

Troubleshooting Steps: Confirming P-gp Substrate Activity

To confirm this, perform a Caco-2 permeability assay in the presence of a known P-gp inhibitor.[6][18] If the efflux ratio decreases or collapses towards 1, it confirms that your compound is a P-gp substrate.

Workflow for Efflux Inhibition Assay

cluster_0 Control Experiment cluster_1 Inhibitor Experiment A1 Measure Papp (A→B) B1 Measure Papp (B→A) A1->B1 C1 Calculate Efflux Ratio (ER = Papp(B→A) / Papp(A→B)) B1->C1 E Conclusion: Compound is a P-gp Substrate C1->E ER > 2 A2 Add P-gp Inhibitor (e.g., Verapamil) B2 Measure Papp (A→B) with Inhibitor A2->B2 C2 Measure Papp (B→A) with Inhibitor A2->C2 D2 Calculate Efflux Ratio (ER_inhibited) B2->D2 C2->D2 D2->E ER_inhibited ≈ 1 Prodrug Ethyl Ester Prodrug (Lipophilic, Permeable) Extracellular Membrane Cell Membrane (Passive Diffusion) Prodrug:port->Membrane Crosses Membrane Enzyme Intracellular Esterases Membrane->Enzyme Enters Cytosol ActiveDrug Parent Drug (Active) (Polar, Impermeable) Intracellular Enzyme->ActiveDrug:port Cleavage

Caption: Prodrug strategy for enhancing cell permeability.

Comparative Properties: Parent Drug vs. Prodrug

PropertyThis compound (Parent)Ethyl Ester Prodrug (Hypothetical)Rationale for Improvement
Molecular State (pH 7.4) ZwitterionicCationicMasking the carboxylate removes the negative charge, reducing overall polarity.
Calculated logD (pH 7.4) < 0 (Low)> 1 (Moderate)Increased lipophilicity enhances partitioning into the lipid membrane. [1]
Passive Permeability (Papp) Very LowModerate to HighNeutralizing the zwitterion is a key strategy for improving permeability. [19]

If the prodrug approach is not viable, consider permanent structural modifications. Replacing the carboxylic acid with a bioisostere can improve permeability while aiming to retain biological activity. [20][21][22][23] Rationale: Bioisosteres are functional groups that possess similar physical and chemical properties to the original group, allowing them to make similar interactions with the biological target. [20] Potential Carboxylic Acid Bioisosteres

BioisosterepKaKey Features
Tetrazole ~4.5 - 4.9Acidity similar to carboxylic acid but offers greater lipophilicity. However, it may not always improve permeability due to its acidic nature. [20]
Acyl Sulfonamide ~9 - 10Weaker acid, which can improve permeability. It shares similar hydrogen-bonding properties. [20][21]
5-oxo-1,2,4-oxadiazole Less AcidicCan be an effective replacement to improve oral absorption compared to more acidic heterocycles like tetrazoles. [20]

This table provides a starting point for a medicinal chemistry campaign. [26]

Part 3: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability (Papp) of a test compound.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)

  • Phospholipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow (membrane integrity marker)

  • Plate shaker and plate reader or LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the filter plate. Allow it to impregnate for 5-10 minutes.

  • Prepare Donor Solution: Dilute the test compound from the stock solution into PBS (pH 7.4) to a final concentration of 10-50 µM. The final DMSO concentration should be ≤1%.

  • Assemble Plate: Add 150 µL of the donor solution to each well of the coated filter plate.

  • Incubate: Carefully place the filter plate on top of the acceptor plate to form a "sandwich". Incubate at room temperature for 4-18 hours on a plate shaker with gentle agitation. [9][24]6. Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Analyze the concentration of the compound in the donor (C_D) and acceptor (C_A) wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, taking into account incubation time, membrane area, and well volumes.

Protocol 2: Caco-2 Cell Permeability Assay (Bidirectional)

Objective: To determine the apparent permeability (Papp) in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and calculate the efflux ratio.

Materials:

  • Caco-2 cells seeded on Transwell® inserts (grown for 21-25 days to form a confluent monolayer). [6]* Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS), pH 7.4).

  • Test compound dosing solution (1-10 µM in transport buffer).

  • Lucifer yellow or TEER meter to assess monolayer integrity. [6][25]* P-gp inhibitor (e.g., Verapamil, 100 µM) for mechanistic studies. [6]* Analytical instrumentation (LC-MS/MS).

Procedure:

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Values should be ≥ 200 Ω·cm². [25]2. Equilibration: Wash the monolayers with pre-warmed (37°C) transport buffer and equilibrate for 20-30 minutes in a 37°C, 5% CO₂ incubator.

  • A→B Permeability:

    • Add 0.5 mL of the test compound dosing solution to the apical (upper) chamber.

    • Add 1.5 mL of fresh transport buffer to the basolateral (lower) chamber.

  • B→A Permeability:

    • Add 1.5 mL of the test compound dosing solution to the basolateral (lower) chamber.

    • Add 0.5 mL of fresh transport buffer to the apical (upper) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 1-2 hours. [5][25]6. Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Quantification: Analyze the compound concentration in all samples by LC-MS/MS.

  • Calculation:

    • Calculate Papp (A→B) and Papp (B→A) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). [7]

References

  • Huttunen, J., et al. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters.
  • U.S. Food and Drug Administration. (n.d.). Caco2 assay protocol.
  • Stella, V. J. (n.d.). Prodrugs of Carboxylic Acids. Semantic Scholar.
  • European Commission Joint Research Centre. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
  • Stella, V. J. (n.d.). Prodrugs of Carboxylic Acids. ResearchGate.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • Wu, Y. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • De Vrieze, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry.
  • ResearchGate. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • MolecularCloud. (2025). Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview.
  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups.
  • Madsen, D., et al. (n.d.). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PubMed Central.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • Sasaki, M., et al. (n.d.). Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs. MDPI.
  • Bednarczyk, D. (n.d.). P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate?. PubMed Central.
  • Chen, Y., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PubMed Central.
  • Ji, X., et al. (n.d.). Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. MDPI.
  • Zheng, S., et al. (2020). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. PubMed.
  • Gergó, Z., et al. (1999). Role of P-glycoprotein-mediated secretion in absorptive drug permeability. PubMed.
  • Fein, K. C., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed.
  • Technology Networks. (n.d.). PAMPA Permeability Assay.
  • Al-Hasan, L., et al. (2023). Characterization of pyridylpiperazine-based efflux pump inhibitors for Acinetobacter baumannii. PubMed Central.
  • Evotec. (n.d.). P-glycoprotein Inhibition Service.
  • Ghasemi, Z., et al. (2015). Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. PubMed.
  • Bohnert, J. A., et al. (2005). Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Escherichia coli. Journal of Antimicrobial Chemotherapy.
  • XenoTech. (2023). Understanding P-gp and BCRP Inhibition Assay Design and Outcomes. YouTube.
  • Al-Obaidi, A., et al. (2022). Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. MDPI.
  • Bohnert, J. A., & Kern, W. V. (2005). Selected Arylpiperazines Are Capable of Reversing Multidrug Resistance in Escherichia coli Overexpressing RND Efflux Pumps. Antimicrobial Agents and Chemotherapy.
  • Plé, C., et al. (n.d.). Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. ResearchGate.
  • Lokey, S., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications.
  • Mazák, K., et al. (2012). Zwitterions Can Be Predominant in Membrane Penetration of Drugs: Experimental Proof. PubMed.
  • Chem-Impex. (n.d.). 1-Boc-piperazine-2-carboxylic acid.
  • Shaikh, M. S., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science.
  • Hua, S. (n.d.). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central.
  • Shaikh, M.S., et al. (2025). Permeability enhancement techniques for poorly permeable drugs: A review. ResearchGate.
  • Farghaly, O. M., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed.

Sources

Technical Support Center: Addressing Compound Instability in Aqueous Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Instability

This section addresses the common underlying causes of compound instability.

Q1: Why is my compound unstable in aqueous buffer?

A: Aqueous solutions can be surprisingly reactive environments. Several chemical processes can lead to the degradation of your compound. The most common culprits include:

  • Hydrolysis: This is the cleavage of a chemical bond by the addition of water. Functional groups like esters and amides are particularly susceptible to hydrolysis.[2] The rate of this reaction is often highly dependent on the pH of the solution.[2][3]

  • Oxidation: Many compounds react with dissolved oxygen in aqueous buffers. This process can be accelerated by the presence of trace metal ions, light, or certain buffer components. The result is the formation of oxides, which almost certainly have different biological activities than the parent compound.

  • Photodegradation: Exposure to light, especially in the UV spectrum, can provide the energy needed to break chemical bonds and degrade your compound.[4][5] Compounds with specific light-absorbing regions (chromophores) are more at risk.[4]

Q2: How does pH affect the stability of my compound?

A: The pH of your assay buffer is a critical factor influencing compound stability.[3][6] It can:

  • Catalyze Hydrolysis: Both acidic and basic conditions can accelerate the breakdown of susceptible functional groups like esters and amides.[2][3]

  • Influence Oxidation Rates: The rate of oxidation for many compounds is pH-dependent.

  • Alter Solubility: A change in pH can alter the ionization state of a compound, which in turn affects its solubility.[7] If a compound's solubility limit is exceeded, it may precipitate out of solution, effectively lowering its concentration in the assay.[8]

The use of buffers is essential for maintaining a stable pH in your experiments.[6][9][10] A buffer system consists of a weak acid and its conjugate base (or a weak base and its conjugate acid) that can neutralize small amounts of added acid or base, thus resisting significant changes in pH.[7][9]

Q3: My compound is dissolved in DMSO for a stock solution. Could this be a problem?

A: Dimethyl sulfoxide (DMSO) is a widely used solvent due to its ability to dissolve a broad range of compounds.[11] However, it's not without its own set of considerations:

  • Solvent Concentration: It is crucial to keep the final concentration of DMSO in your assay low, typically below 0.5%, and ideally below 0.1%.[8] Higher concentrations can be toxic to cells and may even affect enzyme activity.[11][12][13]

  • "Salting Out": When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can rapidly precipitate. This happens because the compound is much less soluble in the aqueous environment than in the neat DMSO. This is a common cause of apparent low potency or inconsistent results.[14][15]

  • Compound Stability in DMSO: While many compounds are stable in DMSO, some can degrade over time, especially if the DMSO contains water. It is good practice to use anhydrous DMSO and store stock solutions appropriately (typically at -20°C or -80°C in sealed containers) to minimize water absorption.[16]

Q4: What are the signs of compound instability in my assay?

A: Compound instability can manifest in several ways:

  • Poor Reproducibility: If you observe significant variability in your results between experiments or even between wells of the same plate, instability could be a factor.

  • Drifting IC50/EC50 Values: The potency of your compound may appear to decrease with longer incubation times.

  • Non-ideal Dose-Response Curves: Unstable compounds can lead to shallow or biphasic dose-response curves.

  • Visual Precipitation: You may see visible precipitate in your assay plates, either immediately after compound addition or after incubation.[8]

Part 2: Troubleshooting Guide - Identifying and Quantifying Instability

If you suspect compound instability, it's essential to confirm it experimentally. This section provides a workflow and protocols to diagnose the problem.

Troubleshooting Workflow

The following diagram outlines a systematic approach to investigating and addressing compound instability.

G A Suspected Instability (e.g., poor reproducibility, drifting IC50) B Step 1: Visual & Solubility Check A->B C Precipitation Observed? B->C D Step 2: Time-Course Stability Assay (HPLC or LC-MS/MS) C->D No K Optimize Dilution Protocol (e.g., serial dilution, pre-warm media) C->K Yes E Degradation Observed? D->E F Step 3: Investigate Mechanism E->F Yes I Problem Solved E->I No (Compound is Stable) G Modify Assay Conditions (e.g., lower DMSO, change buffer, add antioxidants) F->G H Re-evaluate in Assay G->H H->I J Consider Compound Analogs or Formulation Strategies H->J If problem persists K->H

Caption: Troubleshooting workflow for compound instability.

Experimental Protocols
Protocol 1: Aqueous Kinetic Solubility Assessment

This assay helps determine the concentration at which your compound precipitates when diluted from a DMSO stock into your assay buffer.[17]

Principle: This method uses nephelometry (light scattering) to detect the formation of insoluble particles (precipitate). As the compound concentration exceeds its solubility limit, the amount of scattered light increases.[17]

Step-by-Step Methodology:

  • Prepare Compound Plate:

    • Create a 2-fold serial dilution of your compound's 10 mM stock solution in 100% DMSO in a 96-well plate.[17]

    • Start with 40 µL of the 10 mM stock in column 1.

    • Add 20 µL of DMSO to columns 2-12.

    • Transfer 20 µL from column 1 to column 2, mix well, then transfer 20 µL from column 2 to 3, and so on.[17]

  • Prepare Assay Plate:

    • Add 98 µL of your specific assay buffer to the wells of a clear, flat-bottom 96-well plate.[17]

  • Initiate Precipitation:

    • Using a multichannel pipette, transfer 2 µL from the compound plate to the corresponding wells of the assay plate. This creates a 1:50 dilution.[17]

    • Mix immediately by gentle orbital shaking for 30 seconds.[17]

  • Incubation and Measurement:

    • Incubate the plate at your assay temperature (e.g., 37°C) for a relevant time period (e.g., 2 hours).[8][17]

    • Read the plate on a plate reader equipped with a nephelometer.[17]

  • Data Analysis:

    • Plot the light scattering units (LSU) versus the compound concentration.

    • The kinetic solubility limit is the concentration at which the LSU signal sharply increases above the baseline (buffer + DMSO only).[17]

Protocol 2: Time-Course Stability Assay using HPLC

This assay directly measures the concentration of the parent compound over time to determine its degradation rate.[1]

Principle: The compound is incubated in the assay buffer at the experimental temperature. Aliquots are taken at different time points, and the reaction is stopped. The concentration of the remaining parent compound is quantified by High-Performance Liquid Chromatography (HPLC).[1] For compounds without a strong UV chromophore, LC-MS/MS is the preferred method.[1][18]

Step-by-Step Methodology:

  • Preparation:

    • Prepare a solution of your compound in the final assay buffer at the highest concentration you plan to test.

    • Prepare a "time zero" sample by immediately quenching a portion of this solution. Quenching is typically done by adding an equal volume of cold acetonitrile to precipitate proteins and halt degradation.

  • Incubation:

    • Incubate the remaining solution at your assay temperature (e.g., 37°C).

  • Time Points:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot and quench it as described in step 1.[1]

  • Sample Processing:

    • Centrifuge all quenched samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet precipitated material.[18]

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method that can separate the parent compound from any potential degradants.

    • Quantify the peak area of the parent compound at each time point.

  • Data Analysis:

    • Plot the percentage of the parent compound remaining (relative to the time zero sample) against time.

    • From this plot, you can calculate the compound's half-life (t½) in the assay medium.

Part 3: Mitigation Strategies - How to Improve Stability

Once you have identified an instability issue, you can take several steps to mitigate it.

Q5: How can I prevent my compound from precipitating?

A: If your compound is precipitating, consider the following strategies:

StrategyRationaleKey Considerations
Reduce Final Concentration The most straightforward solution is to work at concentrations below the determined kinetic solubility limit.[17]This may not be feasible if high concentrations are required for the desired biological effect.
Optimize Dilution Method Rapid dilution from 100% DMSO can cause precipitation. A stepwise serial dilution in the aqueous buffer can prevent this.[15] Adding the compound dropwise to pre-warmed, vortexing media can also help.[8]This adds extra steps to the protocol and requires careful execution.
Lower Final DMSO % A high final DMSO concentration does not always prevent precipitation upon dilution.[8] Keeping the final DMSO concentration below 0.5% is a general best practice.[8]This may require making a lower concentration stock solution, which might have its own stability issues.
Include Serum or BSA Proteins in serum can bind to hydrophobic compounds, increasing their apparent solubility.[17]This is only applicable for assays where serum is compatible (e.g., cell-based assays). It can also lead to underestimation of potency due to protein binding.
Use Formulation Excipients Solubilizing agents like cyclodextrins can encapsulate hydrophobic compounds, increasing their aqueous solubility.These must be tested for compatibility with your assay, as they can have their own biological effects.
Q6: My compound is chemically degrading. What can I do?

A: To combat chemical degradation, you need to address the underlying mechanism:

  • For Hydrolysis:

    • Adjust Buffer pH: If you can identify a pH range where your compound is more stable, adjust your assay buffer accordingly.[6] This is a critical first step.

    • Buffer Choice: Be aware that some buffer components can act as catalysts for hydrolysis.[19] For example, phosphate and citrate buffers have been shown to catalyze the degradation of certain compounds.[19] Consider using alternative buffers like HEPES if you suspect this is an issue.

  • For Oxidation:

    • Add Antioxidants: Including antioxidants in your buffer can prevent oxidative degradation.[20][21] Common choices include ascorbic acid (Vitamin C), Trolox, or glutathione.[4][22] The choice and concentration of antioxidant should be tested to ensure it doesn't interfere with the assay.

    • Use Fresh Buffers: Prepare buffers fresh and consider de-gassing them to remove dissolved oxygen before use.

  • For Photodegradation:

    • Protect from Light: This is a simple but effective solution. Prepare stock solutions in amber vials and keep assay plates covered or in the dark as much as possible during incubation.[4][16][23]

Q7: Are there any assay-specific considerations?

A: Yes, the impact of instability can vary depending on the assay type:

  • Cell-Based Assays: The complex components of cell culture media, including salts, amino acids, and serum proteins, can all interact with your compound and affect its stability and solubility.[8] It is crucial to assess stability in the exact media formulation used for the experiment.[1][18][24]

  • Enzyme Assays: In kinetic enzyme assays, compound degradation during the course of the measurement can lead to non-linear progress curves and an inaccurate determination of inhibition constants (Ki).

  • Binding Assays: If a compound degrades, its affinity for the target will likely change, leading to an incorrect measurement of binding constants like Kd or Ki.

Conclusion

Addressing compound instability is a critical, though often overlooked, aspect of conducting reliable in vitro experiments. By understanding the potential causes of instability, proactively testing for it, and implementing appropriate mitigation strategies, researchers can significantly improve the quality and reproducibility of their data. A systematic approach to troubleshooting, as outlined in this guide, will ensure that the biological activity you measure is that of your intended compound, not an unknown degradant or a result of precipitation.

References

  • FasterCapital. (n.d.). Best Practices For Stock Solutions.
  • Solubility of Things. (n.d.). How Buffers Resist Changes in pH.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • StabilityStudies.in. (n.d.). Factors Affecting Drug Stability: pH.
  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography.
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
  • BenchChem. (2025). Application Note: Evaluating the Stability of "Compound c9" in Culture Media.
  • ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?
  • Unknown. (2010, October 9). Understanding the chemical basis of drug stability and degradation.
  • Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions.
  • ResearchGate. (2025, August 10). Kinetics and mechanism of the degradation of two pesticides in aqueous solutions by ozonation.
  • Tsuji, A., Nakashima, E., Deguchi, Y., Nishide, K., Shimizu, T., Horiuchi, S., Ishikawa, K., & Yamana, T. (1981). Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil. Journal of Pharmaceutical Sciences, 70(10), 1120–1128.
  • Achar, V., Murugesan, S., & Ramaswamy, S. (2015). Optimization of Compound Plate Preparation to Address Precipitation Issue in Mammalian A549 Cytotoxicity Assay. Journal of Laboratory Automation, 20(5), 552-558.
  • BenchChem. (2025). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
  • BenchChem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • National Center for Biotechnology Information. (n.d.). Aqueous-Phase Degradation Mechanism of Parabens, Emerging Contaminants, by Peroxynitrite.
  • ResearchGate. (2024, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Unknown. (n.d.). [Effect and mechanism of degradation of nitrobenzene in aqueous solution by O3/H2O2].
  • BenchChem. (2025). Troubleshooting Inconsistent Results in Novel Compound Experiments.
  • National Center for Biotechnology Information. (n.d.). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays.
  • MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • Unknown. (n.d.). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors.
  • Oreate AI Blog. (2025, December 30). Understanding Buffers: The Guardians of pH Stability in Chemistry.
  • ResearchGate. (n.d.). Cell viability following exposure to DMSO. Cells were grown in medium....
  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry.
  • BenchChem. (n.d.). How to prevent "Antibacterial agent 102" precipitation in assays.
  • Miranda, M. A., Morera, I. M., & Vargas, F. (1995). Photodegradation and in vitro phototoxicity of the antidiabetic drug chlorpropamide. Arzneimittel-Forschung, 45(8), 874-878.
  • Li, Z., Shu, J., Yang, B., Xu, C., Zou, Y., & Sun, W. (2016). Evaluating the relationship between cell viability and volatile organic compound production following DMSO treatment of cultured human cells. Pharmazie, 71(12), 727-732.
  • PubMed Central. (n.d.). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches.
  • ResearchGate. (2025, November 30). Inhibiting oxidation.
  • Unknown. (2020, November 3). How may I determine the stability of a compound in order to conduct an MIC test?
  • MDPI. (n.d.). The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract.
  • Unknown. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Compound X Solubility.
  • National Center for Biotechnology Information. (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection.
  • National Institutes of Health. (n.d.). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media.
  • National Institutes of Health. (n.d.). Antioxidant Supplementation in Oxidative Stress-Related Diseases: What Have We Learned from Studies on Alpha-Tocopherol?
  • ResearchGate. (n.d.). Effect of various DMSO concentrations on cell viability. Values....
  • ResearchGate. (2025, August 9). Photodegradation pathways and the in vitro phototoxicity of pyrazinamide, a phototoxic antitubercular drug | Request PDF.

Sources

Technical Support Center: Method Development for Separating Isomers of Substituted Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the separation of substituted piperazine isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analytical and preparative separations of these critical compounds. Piperazine and its derivatives are fundamental building blocks in a vast array of pharmaceuticals, making the accurate separation of their isomers not just an analytical challenge, but a necessity for ensuring drug safety and efficacy.[1][2]

This resource is structured to provide not only procedural guidance but also the underlying scientific principles that govern these separations. We will delve into common challenges, troubleshooting strategies, and frequently asked questions to empower you with the knowledge to develop robust and reliable separation methods.

I. Foundational Principles: Understanding the Challenge

Substituted piperazines can exist as various types of isomers, including constitutional (regioisomers), diastereomers, and enantiomers. The subtle differences in their physicochemical properties make their separation a non-trivial task. The choice of analytical technique is paramount and is dictated by the type of isomerism and the analytical goal (e.g., quantification, isolation).

Choosing Your Analytical Weapon: An Overview
Technique Primary Application for Piperazine Isomers Strengths Considerations
High-Performance Liquid Chromatography (HPLC) Enantiomers, Diastereomers, RegioisomersVersatile, wide range of stationary phases available, established methodology.Piperazines often lack a strong UV chromophore, necessitating derivatization or alternative detection methods.[3]
Supercritical Fluid Chromatography (SFC) Chiral and achiral separationsFast separations, reduced solvent consumption, orthogonal to HPLC.Requires specialized instrumentation.
Gas Chromatography (GC) Volatile and thermally stable piperazine derivativesHigh resolution, sensitive detection with Mass Spectrometry (MS).[4][5]Derivatization may be required to improve volatility and peak shape.
Capillary Electrophoresis (CE) Charged piperazine speciesHigh efficiency, minimal sample consumption.Lower loading capacity compared to HPLC.
The Critical Role of the Stationary Phase

The heart of any chromatographic separation is the stationary phase. Its interaction with the isomers dictates the success of the separation.

G cluster_0 Stationary Phase Selection cluster_1 Isomer Type Chiral Stationary Phases (CSPs) Chiral Stationary Phases (CSPs) Diastereomers Diastereomers Chiral Stationary Phases (CSPs)->Diastereomers Can also be effective Reversed-Phase (e.g., C18, C8) Reversed-Phase (e.g., C18, C8) Normal-Phase (e.g., Silica, Cyano) Normal-Phase (e.g., Silica, Cyano) Hydrophilic Interaction Liquid Chromatography (HILIC) Hydrophilic Interaction Liquid Chromatography (HILIC) Enantiomers Enantiomers Enantiomers->Chiral Stationary Phases (CSPs) Primary Choice Diastereomers->Reversed-Phase (e.g., C18, C8) Diastereomers->Normal-Phase (e.g., Silica, Cyano) Regioisomers Regioisomers Regioisomers->Reversed-Phase (e.g., C18, C8) HILIC HILIC Regioisomers->HILIC

Figure 1: Decision matrix for stationary phase selection based on isomer type.

For enantiomeric separations, a Chiral Stationary Phase (CSP) is indispensable. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for piperazine derivatives due to their broad applicability.[6] For diastereomers and regioisomers, traditional reversed-phase (C18, C8) or normal-phase (silica, cyano) columns are typically employed.[2][7] Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative selectivity, particularly for more polar piperazine isomers.[8]

II. Troubleshooting Guide: A Q&A Approach

This section addresses common issues encountered during method development in a practical question-and-answer format.

Issue 1: Poor Resolution or Co-elution of Isomers

Q: My piperazine isomers are not separating on a standard C18 column. What should I try next?

A: This is a frequent challenge due to the structural similarity of isomers. Here’s a systematic approach to troubleshoot:

  • Mobile Phase Optimization:

    • Organic Modifier: Vary the organic modifier (acetonitrile vs. methanol). Acetonitrile often provides different selectivity than methanol.

    • pH Adjustment: The ionization state of piperazines is highly pH-dependent. Adjusting the mobile phase pH with buffers (e.g., phosphate, acetate) can significantly alter retention and selectivity. Ensure the pH is within the stable range of your column.

    • Additives: For basic compounds like piperazines, adding a small amount of an amine modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase can improve peak shape and resolution by masking active silanol groups on the stationary phase.[1][6]

  • Stationary Phase Screening: If mobile phase optimization is insufficient, screen different stationary phases.

    • Phenyl-Hexyl: Offers pi-pi interactions that can be beneficial for aromatic substituted piperazines.

    • Pentafluorophenyl (PFP): Provides a unique selectivity through a combination of hydrophobic, pi-pi, and dipole-dipole interactions.

    • HILIC: For polar isomers, a HILIC column can provide the necessary retention and selectivity that is often absent in reversed-phase.[8]

  • Temperature Variation: Lowering the column temperature can sometimes enhance resolution by increasing the differences in interaction energies between the isomers and the stationary phase. Conversely, increasing the temperature can improve efficiency, which may also lead to better resolution.

Issue 2: Peak Tailing and Poor Peak Shape

Q: My piperazine peaks are tailing significantly, making accurate integration difficult. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like piperazines is almost always due to secondary interactions with acidic silanol groups on the silica support of the stationary phase.

G Peak Tailing Peak Tailing Cause Secondary Interactions with Silanols Peak Tailing->Cause Solution1 Mobile Phase Additives (e.g., DEA, TEA) Cause->Solution1 Solution2 Lower pH Mobile Phase Cause->Solution2 Solution3 Use End-capped Column Cause->Solution3 Solution4 Reduce Sample Load Cause->Solution4

Figure 2: Troubleshooting workflow for peak tailing of piperazine isomers.

Solutions:

  • Competitive Displacement: Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to your mobile phase (0.05-0.2%).[1][6] These amines will preferentially interact with the active silanols, preventing the piperazine analytes from doing so.

  • Protonation of Silanols: Lower the mobile phase pH to around 2.5-3.0 (if your column allows). At this pH, most silanol groups are protonated and less likely to interact with the basic piperazine.

  • Use a High-Purity, End-capped Column: Modern columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

Issue 3: Low Sensitivity or No Peak Detected with UV Detector

Q: I am trying to detect a low-level piperazine impurity, but I can't see it with my UV detector. What are my options?

A: The piperazine ring itself has a very weak chromophore.[1][3] This is a common limitation.

Solutions:

  • Lower the Wavelength: Attempt detection at a lower wavelength (e.g., 200-215 nm), but be aware that this will increase baseline noise and interference from mobile phase components.

  • Derivatization: This is often the most effective solution. React the piperazine with a derivatizing agent that has a strong chromophore or fluorophore. Dansyl chloride is a common choice for amines, allowing for highly sensitive fluorescence detection.[7]

  • Alternative Detection Methods:

    • Evaporative Light Scattering Detector (ELSD): This is a universal detector that is not dependent on the optical properties of the analyte. It is suitable for non-volatile compounds.[8]

    • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that can provide near-uniform response for non-volatile analytes.

    • Mass Spectrometry (MS): This is the most powerful detection method, providing both high sensitivity and structural information for confident identification.[4][5]

III. Frequently Asked Questions (FAQs)

Q1: For a chiral separation of a substituted piperazine, what is a good starting point for method development?

A1: A polysaccharide-based chiral stationary phase (CSP) like Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) is an excellent starting point.[6] For the mobile phase, begin with a polar organic solvent system such as acetonitrile/methanol with a small amount of an amine additive like 0.1% diethylamine (DEA).[1][6]

Q2: Can I use the same method for both analytical and preparative separation of piperazine isomers?

A2: While the principles are the same, direct scaling up is not always straightforward. For preparative work, you will need to increase the column diameter and particle size. You may also need to adjust the mobile phase composition to improve the solubility of your compound and optimize the loading capacity. Supercritical Fluid Chromatography (SFC) is often preferred for preparative chiral separations due to its speed and reduced solvent usage.

Q3: How do I confirm the identity of the separated isomers?

A3: The most definitive method is to couple your chromatograph to a mass spectrometer (LC-MS or GC-MS). This will provide the mass-to-charge ratio of each isomer, confirming they have the same molecular weight. For absolute configuration of enantiomers, techniques like X-ray crystallography or comparison to a certified reference standard are required.

Q4: My method is not robust. I see shifts in retention times between runs. What could be the issue?

A4: Lack of robustness can stem from several factors:

  • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is well-mixed and degassed. Inconsistent pH or additive concentration can cause retention time shifts.

  • Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before each run, especially when using mobile phase additives.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[1]

  • Column Degradation: Over time, the stationary phase can degrade, especially if used outside its recommended pH range. This will alter the chromatography.

IV. Experimental Protocols

Protocol 1: Chiral HPLC Separation of a Substituted Piperazine

This protocol provides a starting point for the separation of enantiomers of a generic substituted piperazine.

  • Instrumentation:

    • HPLC system with a pump, autosampler, and column oven.

    • UV-Vis or Photodiode Array (PDA) detector.[6]

  • Chromatographic Conditions:

    • Column: Chiralpak® IC (250 x 4.6 mm, 5 µm).[1][6]

    • Mobile Phase: Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 35°C.[1]

    • Detection: 220 nm (or as determined by the UV spectrum of the analyte).

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare the mobile phase by carefully measuring the required volumes of acetonitrile, methanol, and diethylamine. Mix thoroughly and degas.[6]

    • Install the chiral column and equilibrate with the mobile phase at the specified flow rate until a stable baseline is achieved (typically 30-60 minutes).

    • Prepare a standard solution of your piperazine isomer mixture in the mobile phase at a concentration of approximately 0.5 mg/mL.

    • Inject the standard solution and record the chromatogram.

    • Optimize the mobile phase composition (e.g., vary the ratio of acetonitrile to methanol) to achieve baseline resolution of the enantiomers.

Protocol 2: GC-MS Analysis of Volatile Piperazine Derivatives

This protocol is suitable for the analysis of regioisomers of a volatile substituted piperazine.

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector.

    • Mass spectrometer detector.

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[4]

    • Injector Temperature: 250°C.[4]

    • Oven Program: Initial temperature of 120°C for 1 min, ramp at 10°C/min to 150°C and hold for 5 min, then ramp at 7.5°C/min to 300°C and hold for 2 min.[4]

    • Transfer Line Temperature: 280°C.[4]

    • MS Mode: Full scan (e.g., m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.[4]

  • Procedure:

    • Prepare a standard solution of the piperazine isomer mixture in a suitable solvent (e.g., methanol) at a concentration of approximately 10 µg/mL.

    • Set up the GC-MS with the specified conditions.

    • Inject 1 µL of the standard solution in splitless mode.

    • Acquire the data and analyze the resulting chromatogram and mass spectra to identify and resolve the isomers.

V. References

  • Reddy, P. R., & Navaneeswari, R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Al-Abachi, A. M., & Al-Ghabsha, T. S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]

  • McClintic, A. M., Remick, D. M., Peterson, J. A., & Risley, D. S. (2012). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Journal of Liquid Chromatography & Related Technologies, 35(10), 1361-1371. [Link]

  • Moreira, J., Guedes de Pinho, P., & Carvalho, F. (2016). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. Journal of Analytical & Bioanalytical Techniques, 7(5). [Link]

  • Shiva Raj, K., Siva Kumari, K., & Vijaya Bhaskar, B. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 10(7), 453-457. [Link]

  • Gadzała-Kopciuch, R. M. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2211-2223. [Link]

  • Zuba, D. (2012). Determination of piperazine derivatives in “Legal Highs”. Forensic Science International, 217(1-3), 101-107. [Link]

Sources

Technical Support Center: Optimization of Buchwald-Hartwig Amination for Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Buchwald-Hartwig amination, with a specific focus on the synthesis of N-aryl piperazines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance this powerful C-N cross-coupling reaction. The N-aryl piperazine motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active molecules.[1] This resource provides in-depth, field-proven insights to help you navigate the complexities of this reaction and achieve high-yielding, clean conversions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles.

Question 1: My reaction is showing low to no conversion of the starting aryl halide. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is one of the most common issues and can typically be traced back to one of four key areas: the catalyst system, the reaction conditions, the reagents, or the setup.

  • Inactive Catalyst System: The palladium catalyst and its associated ligand are the heart of the reaction.[2]

    • Palladium Source: While Pd₂(dba)₃ and Pd(OAc)₂ are common starting points, they require in situ reduction to the active Pd(0) species.[3][4] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-formed Pd(0) source or a more advanced pre-catalyst (e.g., an XPhos- or RuPhos-based G3 or G4 pre-catalyst) which can provide a more reliable and rapid initiation of the catalytic cycle.[5][6]

    • Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[7] For challenging substrates, such as electron-rich or sterically hindered aryl chlorides, bulky and electron-rich phosphine ligands like RuPhos, XPhos, or BrettPhos are often necessary to promote the reaction.[2][5][8] If you are using a general-purpose ligand like BINAP with a difficult substrate, switching to a more specialized ligand is a key troubleshooting step.[9]

    • Catalyst Deactivation: Water and oxygen can deactivate the catalyst.[5] Ensure that your solvent is anhydrous and that the reaction is performed under a fully inert atmosphere (argon or nitrogen).[2][5] Degassing the solvent prior to use by sparging with an inert gas is highly recommended.

  • Suboptimal Reaction Conditions:

    • Temperature: Buchwald-Hartwig aminations are typically run at elevated temperatures, often between 80-110 °C.[1][5] If your reaction is sluggish, a modest increase in temperature may improve the rate. However, be aware that excessively high temperatures can lead to catalyst decomposition and side product formation.[5]

    • Base: The choice of base is crucial and solvent-dependent.[10][11] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are very common, especially in nonpolar solvents like toluene.[1][12][13] Weaker bases such as Cs₂CO₃ or K₃PO₄ may be required for substrates with base-sensitive functional groups.[4][5] If your base is not strong enough to deprotonate the piperazine-palladium complex, the reaction will stall.[11]

  • Reagent Purity:

    • Aryl Halide: Ensure your aryl halide is pure. Impurities can sometimes poison the catalyst.

    • Piperazine: If using a protected piperazine like N-Boc-piperazine, ensure its integrity. The Boc group can be sensitive to certain conditions. For unprotected piperazine, ensure it is free of excess water.

Below is a troubleshooting workflow to guide your optimization:

troubleshooting_workflow start Low Conversion Issue catalyst Check Catalyst System start->catalyst conditions Evaluate Reaction Conditions start->conditions reagents Assess Reagent Quality start->reagents ligand Screen Different Ligands (e.g., RuPhos, XPhos) catalyst->ligand precatalyst Use a Pre-catalyst (e.g., G3/G4) catalyst->precatalyst inert Ensure Inert Atmosphere catalyst->inert temp Optimize Temperature (80-110 °C) conditions->temp base Screen Bases (NaOtBu, K3PO4, Cs2CO3) conditions->base solvent Ensure Anhydrous Solvent (Toluene, Dioxane) conditions->solvent purity Verify Purity of Aryl Halide & Piperazine reagents->purity solution Successful Reaction ligand->solution precatalyst->solution inert->solution temp->solution base->solution solvent->solution purity->solution caption Troubleshooting workflow for low conversion.

Troubleshooting workflow for low conversion.

Question 2: I'm getting a significant amount of a side product that I suspect is the hydrodehalogenated arene. How can I minimize this?

Answer:

Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction.[5] It often arises from β-hydride elimination from the amine or from side reactions involving the solvent or base. Here’s how to address it:

  • Ligand and Catalyst Choice: This side reaction can sometimes be minimized by adjusting the ligand.[5] A more sterically hindered ligand can sometimes disfavor the pathways leading to hydrodehalogenation. Using a well-defined pre-catalyst can also help, as incomplete formation of the active Pd-ligand complex can lead to side reactions.[6]

  • Base Selection: The choice of base can play a role. While strong bases are often needed, sometimes switching to a slightly weaker or more sterically hindered base can reduce this side reaction.

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can suppress hydrodehalogenation, which often has a higher activation energy than the desired amination.[6]

  • Solvent Effects: In some cases, the solvent can be a source of hydrogen. A study on the amination of p-bromotoluene with piperazine found that polar aprotic solvents like NMP and DMAC could promote the unwanted debromination reaction.[13] Nonpolar aprotic solvents like m-xylene or toluene are often a better choice to minimize this side reaction.[12][13][14]

Question 3: I am using unprotected piperazine and getting a mixture of mono- and di-arylated products. How can I improve the selectivity for the mono-arylated product?

Answer:

Controlling selectivity is a classic challenge when using a symmetrical diamine like piperazine. The mono-arylated product is itself a nucleophile and can react a second time. The key is to manipulate the relative rates of the first and second amination reactions.

  • Stoichiometry: The most straightforward approach is to use a large excess of piperazine relative to the aryl halide (e.g., 5-10 equivalents).[2][15] This increases the statistical probability that the palladium complex will react with an unreacted piperazine molecule rather than the mono-arylated product.

  • Use of a Protecting Group: The most robust method to ensure mono-arylation is to use a mono-protected piperazine, such as N-Boc-piperazine.[1][6] The Boc group prevents the second amination. After the coupling reaction, the Boc group can be easily removed under acidic conditions (e.g., with TFA or HCl in dioxane).

  • Slow Addition: In some cases, slowly adding the aryl halide to the reaction mixture containing the catalyst and the excess piperazine can help maintain a low concentration of the electrophile, favoring the initial reaction with the more abundant piperazine.

Molar Ratio (Piperazine:Aryl Halide)Expected Mono-substitution YieldExpected Di-substitution Yield
1:1Low to ModerateHigh
3:1GoodLow
5:1HighVery Low
Note: This data is illustrative. Actual yields will vary based on specific substrates and conditions.[2]

Frequently Asked Questions (FAQs)

Q: What is the catalytic cycle for the Buchwald-Hartwig amination?

A: The generally accepted catalytic cycle involves a Pd(0)/Pd(II) couple and consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The piperazine coordinates to the Pd(II) center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the N-aryl piperazine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[3][7][16]

catalytic_cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)(X)L_n pd0->pd2_complex Oxidative Addition (Ar-X) pd_amido [Ar-Pd(II)(NR_2)L_n] pd2_complex->pd_amido Amine Coordination & Deprotonation (Piperazine, Base) pd_amido->pd0 Reductive Elimination (Product Out) caption Simplified Buchwald-Hartwig catalytic cycle.

Simplified Buchwald-Hartwig catalytic cycle.

Q: Which palladium source and ligand should I start with for a new substrate?

A: For a general starting point, a combination of Pd₂(dba)₃ (1-2 mol%) with a ligand like RuPhos (2-4 mol%) is a robust choice for a wide range of aryl halides, including chlorides.[5] Using a pre-catalyst like XPhos Pd G3 is often an even better option, as it's air- and moisture-stable and provides more reliable results.

Q: What are the best solvents for this reaction?

A: Anhydrous, aprotic solvents are standard. Toluene and 1,4-dioxane are the most commonly used and are excellent choices for most systems.[3][5] THF can also be used.[5] The choice of solvent can impact the solubility of the reagents and the stability of the catalytic species.[5] Studies have shown that the solvent can significantly affect product distribution, with nonpolar aprotic solvents like m-xylene providing high selectivity for the desired N-arylated amine.[12][13][14]

Q: How do I purify my N-aryl piperazine product?

A:

  • Column Chromatography: This is the most common method. However, the basic nitrogen of the piperazine can cause peak tailing on silica gel. To counter this, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to your eluent.[2]

  • Acid-Base Extraction: This is a very effective technique for separating the basic piperazine product from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The protonated piperazine product will move to the aqueous layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to regenerate the free base, which can be extracted back into an organic solvent.[2]

  • Crystallization/Salt Formation: If the product is an oil or difficult to purify by chromatography, converting it to a salt (e.g., a hydrochloride salt) can often induce crystallization, providing a simple and effective method of purification.[2]

Experimental Protocols

Protocol 1: General Procedure for Mono-Arylation of N-Boc-Piperazine

This protocol is a general guideline and may require optimization for specific substrates.[5]

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)[1]

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 equiv)[5]

  • Anhydrous toluene (sufficient to make a 0.1-0.5 M solution with respect to the aryl halide)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, N-Boc-piperazine, sodium tert-butoxide, and the palladium pre-catalyst.

  • Seal the tube with a septum or cap.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.[2]

  • Add the anhydrous toluene via syringe.[2]

  • Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).[1][5]

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water. Dilute with an organic solvent such as ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[1]

Protocol 2: Optimized Procedure for Selective Mono-Arylation of Unprotected Piperazine

Materials:

  • Aryl halide (1.0 equiv)

  • Piperazine (5.0-10.0 equiv)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube, add piperazine, the base (K₃PO₄ or Cs₂CO₃), and the palladium pre-catalyst.

  • Seal the tube, evacuate, and backfill with argon (repeat 3 times).

  • Add anhydrous dioxane.

  • In a separate, dry syringe, prepare a solution of the aryl halide in a small amount of anhydrous dioxane.

  • Heat the main reaction mixture to 100 °C with vigorous stirring.

  • Once the temperature has stabilized, add the aryl halide solution dropwise over 1-2 hours using a syringe pump.

  • After the addition is complete, allow the reaction to stir at 100 °C and monitor by TLC or LC-MS until the starting aryl halide is consumed.

  • Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product using either acid-base extraction or column chromatography (with 0.5-1% triethylamine in the eluent) to isolate the mono-arylated piperazine.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing N-Arylpiperazine Synthesis.
  • Christensen, H. et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald-Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 762-769.
  • Christensen, H. et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction.
  • Christensen, H. et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development - Figshare.
  • BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis.
  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275.
  • Kappe, C. O. et al. (2015).
  • Unknown Authors. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC - NIH.
  • Norrby, P.-O. et al. (2014).
  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH.
  • Chemistry LibreTexts. (2023).
  • Unknown Authors. (n.d.). The Role of the Base in Buchwald-Hartwig Amination.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Reddit User DL_Chemist. (2022).
  • Teodori, E. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Wikipedia. (n.d.).
  • The Organic Chemist. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.

Sources

Technical Support Center: Refining Purification Protocols for Basic Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of basic piperazine compounds. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating and purifying these versatile yet often problematic molecules. The inherent basicity and polarity of the piperazine ring demand carefully considered purification strategies. This resource provides in-depth, field-tested solutions to common problems in a direct question-and-answer format.

Section 1: Understanding the Core Challenge: The Physicochemical Nature of Piperazines

Before troubleshooting, it's crucial to understand why piperazine compounds can be difficult to purify. Their behavior is governed by the two nitrogen atoms within the six-membered ring.

  • High Basicity & Dual pKa Values: Piperazine is a di-basic compound with two distinct pKa values, typically around 9.7-9.8 for the first protonation and 5.3-5.7 for the second.[1][2][3] This means that at neutral pH, the compound is partially protonated, and its charge state is highly sensitive to pH changes. This duality is the root cause of many purification issues, especially in chromatography and liquid-liquid extraction.

  • Polarity and Solubility: The nitrogen atoms make piperazines polar and often confer significant water solubility, especially when protonated as salts.[4] This can complicate extractions from aqueous reaction media and limit the choice of recrystallization solvents.

  • Interaction with Silica Gel: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[5] The basic nitrogen atoms of piperazine interact strongly with these acidic sites via ionic forces, leading to common chromatographic problems like peak tailing, streaking, and sometimes, irreversible binding to the column.[5][6]

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification of piperazine derivatives.

Silica Gel Chromatography

Question: My piperazine compound is streaking badly or completely stuck on my silica gel column. What's happening and how do I fix it?

Answer: This is the most frequent problem and is caused by the strong acid-base interaction between your basic compound and the acidic silica gel stationary phase.[7][8] To achieve a clean separation, you must mitigate this interaction.

Solution 1: Use a Basic Mobile Phase Modifier

The most common and effective strategy is to add a small amount of a competing base to your eluent.[9] This additive "masks" the acidic silanol sites on the silica, preventing your compound from sticking and allowing it to elute symmetrically.[10][11]

  • Triethylamine (TEA): The workhorse for this purpose. Add 0.1-2% (v/v) TEA to your mobile phase (e.g., Ethyl Acetate/Hexane).[7] TEA is volatile enough to be removed easily under reduced pressure.

  • Ammonia (in Methanol): For more strongly basic or polar piperazines that require a polar eluent like Dichloromethane/Methanol, using a pre-mixed solution of 2-7 M ammonia in methanol is highly effective.[10] Typically, you would use this as the polar component of your mobile phase. Be cautious not to exceed 10-20% of the basic methanol solution to avoid dissolving the silica gel.[10]

Modifier Typical Concentration Common Eluent System Key Considerations
Triethylamine (TEA)0.1 - 2.0% v/vHexane/Ethyl Acetate, DCM/EtOAcMost common, easily removed by evaporation.[7]
Ammonia (in MeOH)Use 2-7M solution as polar solventDichloromethane/MethanolExcellent for very polar/basic compounds.[10]
Pyridine0.1 - 0.5% v/vHexane/Ethyl AcetateLess common, higher boiling point, can be harder to remove.

Solution 2: Change Your Stationary Phase

If modifiers are ineffective or incompatible with your compound, consider an alternative stationary phase.

  • Amine-Functionalized Silica: These columns have an amine chemically bonded to the silica surface, which neutralizes the acidity and provides a more inert surface for basic compounds.[8][12][13] This often allows for purification with simple hexane/ethyl acetate gradients without any basic additives.[12]

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[14] Basic alumina is generally preferred for piperazines.

  • Reverse-Phase (C18) Chromatography: For highly polar piperazine derivatives, reverse-phase flash chromatography can be an excellent option.[15] The mobile phase is typically a mixture of water and acetonitrile (or methanol), often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) to ensure the piperazine is fully protonated and behaves consistently.[15]

Workflow Diagram: Selecting a Chromatography Strategy

Caption: Decision workflow for troubleshooting piperazine chromatography.

Liquid-Liquid Extraction & Workup

Question: I'm performing an aqueous workup, but my piperazine compound won't extract into the organic layer. What should I do?

Answer: This is a classic pH-partitioning problem. Your piperazine is likely protonated (as a salt) and is therefore staying in the aqueous layer. To extract it into an organic solvent (like Dichloromethane or Ethyl Acetate), you must convert it to the neutral free base.

Protocol: Robust Acid-Base Extraction for Piperazine Purification

This technique is excellent for removing non-basic impurities.

  • Acidification: Dissolve your crude reaction mixture in an organic solvent (e.g., Ethyl Acetate). Wash this solution with a dilute acid (e.g., 1 M HCl). The piperazine will become protonated and move into the aqueous layer, while neutral organic impurities remain in the ethyl acetate.

  • Separation: Separate the layers. Discard the organic layer containing impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the pH is >10. This ensures the piperazine is fully deprotonated to its free base form.[4]

  • Back-Extraction: Extract the now basic aqueous layer multiple times with a fresh organic solvent (e.g., Dichloromethane or Ethyl Acetate). The neutral free base will now readily move into the organic layer.

  • Final Steps: Combine the organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.[6][7]

Workflow Diagram: Acid-Base Extraction

G A Crude Product in Organic Solvent (e.g., EtOAc) B Wash with 1M HCl A->B D Separate Layers B->D C_org Organic Layer (Neutral Impurities) C_aq Aqueous Layer (Piperazine Salt) E Basify Aqueous Layer (pH > 10 with NaOH) C_aq->E D->C_org Discard D->C_aq F Extract with fresh Organic Solvent (e.g., DCM) E->F H Separate Layers F->H G_org Organic Layer (Purified Free Base) I Wash with Brine, Dry (Na2SO4), Concentrate G_org->I G_aq Aqueous Layer (Inorganic Salts) H->G_org H->G_aq Discard J Pure Piperazine Free Base I->J

Caption: Workflow for purification via acid-base liquid-liquid extraction.

Recrystallization & Salt Formation

Question: My piperazine derivative is an oil and won't crystallize. How can I get a solid?

Answer: Oily products are common, especially when impurities are present. Two main strategies can be employed: finding a suitable solvent system for the free base or converting the compound to a crystalline salt.

Strategy 1: Recrystallization of the Free Base

The goal is to find a solvent or solvent system where your compound is soluble when hot but insoluble when cold.[16][17]

  • Solvent Screening: Start with single solvents. If that fails, move to multi-solvent systems.[17] A common technique is to dissolve the oil in a minimal amount of a good solvent (e.g., Dichloromethane, Ethyl Acetate, Methanol) and then slowly add a poor solvent (an "anti-solvent") like Heptane, Hexane, or Diethyl Ether until the solution becomes cloudy.[18] Gently warm the mixture until it becomes clear again, then allow it to cool slowly.[16][19]

  • Seeding: If you have a small amount of pure solid, add a tiny crystal ("seed") to the cooled, supersaturated solution to initiate crystallization.[17]

  • Patience: Slow cooling is critical. Crashing a compound out of solution by cooling too quickly often leads to the reformation of oil or the trapping of impurities.[16]

Strategy 2: Purification via Salt Formation

This is a highly effective method for purifying basic compounds. Salts are often highly crystalline with different solubility profiles than the free base.[7]

  • Protocol: Piperazine Salt Formation & Recrystallization

    • Dissolution: Dissolve the crude oily free base in a suitable solvent like isopropanol, ethanol, or acetone.[7][20]

    • Acid Addition: Slowly add a stoichiometric amount of an acid (e.g., HCl in isopropanol, acetic acid, or fumaric acid in ethanol).[7][20]

    • Crystallization: The salt will often precipitate immediately. Stir the mixture, cooling in an ice bath if necessary, to maximize yield.

    • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent.[7]

    • Liberation of Free Base (Optional): If the free base is required, the purified salt can be dissolved in water, basified (pH > 10), and extracted back into an organic solvent as described in the acid-base extraction protocol.[7]

Section 3: Final Purity Analysis

After any purification procedure, it is critical to validate the purity and confirm the identity of your compound.

  • Thin-Layer Chromatography (TLC): A quick check to ensure a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and assessing purity by checking for the absence of impurity signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides an accurate assessment of purity (as % area under the curve) and confirms the molecular weight of the compound.

References

  • Sepuxianyun. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Crawford Scientific. (n.d.). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization | Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Retrieved from [Link]

  • ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography? Retrieved from [Link]

  • Novotna, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Retrieved from [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

  • LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of common substituted piperazines. Retrieved from [Link]

  • Khalili, F., et al. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Retrieved from [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]

  • ResearchGate. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Org Prep Daily. (2006). Purifying amines on silica. Retrieved from [Link]

  • Chemistry For Everyone. (2025). Why Do Amines Adhere To Silica Gel Columns? Retrieved from [Link]

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation? Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • ResearchGate. (2015). Organic amine flash purification using a novel stationary phase. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.

Sources

Validation & Comparative

A Researcher's Guide to Validating the Anticancer Activity of (1,4-Dimethylpiperazin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Framework for Preclinical Evaluation

As a novel chemical entity, (1,4-Dimethylpiperazin-2-YL)acetic acid (designated here as Compound X) presents an opportunity for the discovery of a new class of anticancer agents. This guide provides a comprehensive, phased approach for researchers and drug development professionals to rigorously validate its potential anticancer activity. The framework is designed to establish not only the compound's efficacy but also to compare its performance against established chemotherapeutic agents, Doxorubicin and Paclitaxel, providing essential context for its potential clinical utility.

The validation process is structured as a multi-phase investigation, beginning with broad in vitro screening and moving towards more complex mechanistic and in vivo studies. This logical progression ensures that resources are allocated efficiently, with each phase building upon the data of the last to create a comprehensive preclinical data package.

dot graph TD; A[Phase 1: In Vitro Efficacy Screening] --> B{Hit Identification}; B --> C[Phase 2: Mechanistic Elucidation]; C --> D{Mechanism of Action}; D --> E[Phase 3: In Vivo Validation]; E --> F{Preclinical Proof-of-Concept};

end

Figure 1: High-level experimental workflow for validating a novel anticancer compound.

Phase 1: In Vitro Efficacy and Cytotoxicity Screening

The initial step is to determine the direct cytotoxic and anti-proliferative effects of Compound X on a panel of human cancer cell lines. This provides the foundational data on its potency and spectrum of activity. A diverse panel of cell lines is crucial for identifying potential tumor-type specificities.

Comparative Agents:

  • Doxorubicin: A topoisomerase II inhibitor, widely used against a range of solid tumors and hematological malignancies.

  • Paclitaxel: A microtubule-stabilizing agent, effective against ovarian, breast, lung, and other cancers.[1]

Selected Human Cancer Cell Lines:

  • MCF-7: Breast cancer (estrogen receptor-positive)

  • MDA-MB-231: Breast cancer (triple-negative)

  • A549: Non-small cell lung cancer

  • HCT116: Colorectal carcinoma

  • PC-3: Prostate cancer

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[2] This assay will determine the concentration of Compound X required to inhibit cell growth by 50% (IC50), a key metric of potency.

Table 1: Hypothetical Comparative IC50 Values (nM) after 72-hour exposure

Cell LineCompound X (Hypothetical)Doxorubicin (Reference)Paclitaxel (Reference)
MCF-7 150~200 - 3,500~3,500[1]
MDA-MB-231 85~50 - 5,000~0.3 - 5,000[1]
A549 210~100 - 500~3.5[1]
HCT116 120~150 - 600~5 - 20
PC-3 350~300 - 1,000~4 - 10[3]

Note: Reference IC50 values for Doxorubicin and Paclitaxel are sourced from various publications and can vary based on experimental conditions.[1][3][4]

Induction of Apoptosis (Annexin V/PI Staining)

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), cells are stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry.[5] Annexin V binds to phosphatidylserine, a marker of early apoptosis, while PI stains cells with compromised membranes, indicating late apoptosis or necrosis.[6][7]

Expected Outcomes:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.[6]

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[6]

A significant increase in the Annexin V-positive populations following treatment with Compound X would indicate an apoptosis-mediated mechanism of cell death.

Cell Cycle Analysis

Anticancer drugs often exert their effects by disrupting the cell cycle.[8] Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[9]

Expected Outcomes:

  • An accumulation of cells in a specific phase (e.g., G2/M arrest for Paclitaxel) suggests interference with cell division at that checkpoint.[4] This analysis will reveal if Compound X induces a characteristic cell cycle arrest, providing initial clues to its mechanism of action.

Phase 2: Mechanistic Elucidation

Assuming positive results from Phase 1, the next step is to investigate the molecular mechanism by which Compound X exerts its anticancer effects. A common and frequently dysregulated pathway in cancer is the PI3K/Akt/mTOR signaling cascade, which controls cell growth, proliferation, and survival.[10][11][12] We will hypothesize that Compound X inhibits this pathway.

Hypothesized Mechanism: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that promotes cell survival and proliferation.[13] Its constitutive activation is a hallmark of many cancers.[11] We hypothesize that Compound X may directly or indirectly inhibit a key kinase in this pathway, such as PI3K or Akt.

dot graph G { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#5F6368"];

}

Figure 2: Hypothesized inhibition of the PI3K/Akt signaling pathway by Compound X.

Pathway Validation by Western Blotting

Western blotting is a technique used to detect specific proteins in a sample.[14] By using phospho-specific antibodies, we can measure the activation state of key proteins in the PI3K/Akt pathway.[15][16]

Key Proteins to Analyze:

  • p-Akt (Ser473): Phosphorylation at this site is a key indicator of Akt activation.[16]

  • Total Akt: Used as a loading control to ensure equal protein amounts.

  • p-mTOR (Ser2448): A downstream target of Akt, its phosphorylation indicates pathway activity.[16]

  • Total mTOR: Loading control for mTOR.

Expected Result: Successful inhibition by Compound X would be demonstrated by a dose-dependent decrease in the levels of p-Akt and p-mTOR, while total protein levels remain unchanged.

Phase 3: In Vivo Validation in Xenograft Models

The final preclinical step is to evaluate the efficacy of Compound X in a living organism.[17] Cell line-derived xenograft (CDX) models, where human tumor cells are implanted into immunodeficient mice, are a standard and essential tool for this purpose.[18][19][20]

Xenograft Study Design
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).[18]

  • Tumor Implantation: MDA-MB-231 cells (selected based on strong in vitro sensitivity) will be implanted subcutaneously.

  • Treatment Groups:

    • Vehicle Control (e.g., saline or DMSO solution)

    • Compound X (at two different dose levels)

    • Doxorubicin (positive control)

  • Administration: Dosing regimen (e.g., intraperitoneal injection, 3 times a week) will be determined based on preliminary toxicology and pharmacokinetic studies.

  • Endpoints:

    • Tumor Growth Inhibition (TGI): Tumor volume will be measured regularly.[21]

    • Body Weight: Monitored as an indicator of systemic toxicity.

    • Survival Benefit: In some studies, the time to reach a pre-defined tumor volume endpoint is measured.

Table 2: Hypothetical Comparative In Vivo Efficacy in MDA-MB-231 Xenografts

Treatment GroupDose Regimen (Hypothetical)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control 10 mL/kg, 3x/week12500%
Compound X (Low Dose) 25 mg/kg, 3x/week75040%
Compound X (High Dose) 50 mg/kg, 3x/week40068%
Doxorubicin 5 mg/kg, 1x/week55056%

A statistically significant reduction in tumor growth in the Compound X-treated groups compared to the vehicle control would provide strong evidence of in vivo anticancer activity.[19]

Detailed Experimental Protocols

MTT Cell Viability Assay Protocol

Adapted from established methods.[2][22]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[23]

  • Compound Treatment: Treat cells with a serial dilution of Compound X, Doxorubicin, Paclitaxel, or vehicle control for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[22]

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[24]

  • Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using non-linear regression analysis.

Western Blotting Protocol for Pathway Analysis

Adapted from standard procedures.[14]

  • Cell Lysis: Treat cells with Compound X for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt) overnight at 4°C with gentle shaking.[14]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available at: [Link]

  • Targeting PI3K/Akt/mTOR Signaling in Cancer. PubMed Central. Available at: [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. Available at: [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. The Scientist. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. PubMed Central. Available at: [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available at: [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. PubMed Central. Available at: [Link]

  • PI3K/AKT1/MTOR. My Cancer Genome. Available at: [Link]

  • Role of PI3K/AKT/mTOR in Cancer Signaling. Springer. Available at: [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link]

  • The Annexin V Apoptosis Assay. University of Virginia. Available at: [Link]

  • Overview - Anticancer Drug Action Laboratory. Mayo Clinic Research. Available at: [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. ResearchGate. Available at: [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Proprevia. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Available at: [Link]

  • Anti-cancer drugs: molecular mechanisms of action. PubMed. Available at: [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • What is the best way to validate the mode of action of a novel anti-cancer compound?. ResearchGate. Available at: [Link]

  • Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Journal of Materials Chemistry B. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • Sites and mechanisms of action of anticancer drugs. ResearchGate. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. Available at: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Cell Cycle Analysis with Flow Cytometry. Biocompare. Available at: [Link]

  • MTT Analysis Protocol. Creative Bioarray. Available at: [Link]

  • Cell cycle analysis. Wikipedia. Available at: [Link]

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. PubMed Central. Available at: [Link]

  • Developing Novel Anticancer Drug Candidates Regarding the Integration of Three Main Knowledge Fields: Computer-Aided Drug Design, Chemical Synthesis, and Pharmacological Evaluation. JSciMed Central. Available at: [Link]

  • Different regulatory pathways are involved in the proliferative inhibition of two types of leukemia cell lines induced by paclitaxel. Spandidos Publications. Available at: [Link]

  • Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. PubMed. Available at: [Link]

  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. Available at: [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Nature Experiments. Available at: [Link]

  • Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. PubMed. Available at: [Link]

Sources

A Researcher's Guide to the Comparative Analysis of Novel Epigenetic Modulators: A Case Study with Histone Demethylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug discovery, the rigorous evaluation of novel chemical entities against established inhibitors is a cornerstone of preclinical development. This guide provides a comprehensive framework for the comparative study of a hypothetical novel compound, (1,4-Dimethylpiperazin-2-YL)acetic acid, against well-characterized inhibitors of histone demethylases. While specific biological data for this compound is not publicly available, its structural motifs, particularly the piperazine core, are found in various epigenetic modulators. This guide will, therefore, use known histone demethylase inhibitors, GSK-J4 and 2,4-PDCA, as benchmarks to outline a robust, scientifically sound comparative analysis.

This document is intended for researchers, scientists, and drug development professionals. It will provide not only the "how" but also the "why" behind experimental choices, ensuring a deep understanding of the scientific principles at play.

Introduction to Histone Demethylases as Therapeutic Targets

The dynamic regulation of histone methylation is a critical component of epigenetic control of gene expression. Histone lysine demethylases (KDMs) are enzymes that remove methyl groups from lysine residues on histone tails, thereby influencing chromatin structure and gene transcription.[1] Dysregulation of KDM activity has been implicated in a multitude of diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.[2]

This guide will focus on the Jumonji C (JmjC) domain-containing histone demethylases, a large family of enzymes that utilize α-ketoglutarate and Fe(II) as cofactors. We will explore experimental strategies to characterize a novel compound, exemplified by this compound, in comparison to two known inhibitors with distinct profiles:

  • GSK-J4: A potent and selective dual inhibitor of the H3K27me3/me2 demethylases JMJD3/KDM6B and UTX/KDM6A.[3][4][5] It is the cell-permeable ethyl ester prodrug of GSK-J1.[3][4]

  • 2,4-PDCA (2,4-pyridinedicarboxylic acid): A broad-spectrum inhibitor of 2-oxoglutarate (2OG) oxygenases, including many JmjC domain-containing histone demethylases.[6][7][8] It acts as a competitive inhibitor by mimicking the cofactor 2-oxoglutarate.[7]

Experimental Design for Comparative Inhibitor Profiling

A multi-tiered approach is essential for a thorough comparison. This typically begins with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiological context.

G cluster_0 Experimental Workflow A Novel Compound Synthesis & QC B In Vitro Biochemical Assays A->B Purity >95% C Cell-Based Assays B->C Confirmed direct inhibition D Data Analysis & Comparison B->D C->D E Mechanism of Action Studies C->E Cellular activity observed E->D

Caption: A generalized workflow for the comparative evaluation of a novel inhibitor.

In Vitro Biochemical Assays: Direct Enzyme Inhibition

The initial step is to determine if the novel compound directly inhibits the enzymatic activity of the target histone demethylases. A common method is a formaldehyde dehydrogenase (FDH)-coupled assay.

Principle: JmjC demethylases produce formaldehyde as a byproduct. FDH can then oxidize this formaldehyde, leading to a measurable change in NADH absorbance or fluorescence.

Experimental Protocol: FDH-Coupled Assay

  • Reagents:

    • Recombinant human histone demethylase (e.g., KDM6B, KDM4A)

    • Histone peptide substrate (e.g., H3K27me3 peptide for KDM6B)

    • Assay buffer: 50 mM HEPES, pH 7.5, 50 µM FeSO₄, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid

    • FDH enzyme

    • NAD⁺

    • Test compounds: this compound, GSK-J4, 2,4-PDCA, and a vehicle control (e.g., DMSO).

  • Procedure:

    • Prepare a serial dilution of the test compounds.

    • In a 96-well plate, add the assay buffer, histone peptide substrate, and the test compounds.

    • Initiate the reaction by adding the recombinant histone demethylase.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Add the FDH and NAD⁺ solution.

    • Measure the change in absorbance at 340 nm or fluorescence to determine the rate of NADH production.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Cell-Based Assays: Target Engagement and Cellular Potency

Cell-based assays are crucial to confirm that the compound can penetrate cell membranes and engage its target in a cellular environment.

Principle: Inhibition of a histone demethylase should lead to an increase in the methylation level of its specific substrate. This can be measured by techniques such as Western blotting or immunofluorescence.

Experimental Protocol: Western Blot for Histone Methylation

  • Cell Culture and Treatment:

    • Select a relevant cell line (e.g., a cancer cell line known to overexpress the target KDM).

    • Culture the cells to 70-80% confluency.

    • Treat the cells with various concentrations of the test compounds for a set duration (e.g., 24-48 hours).

  • Histone Extraction:

    • Harvest the cells and isolate the nuclei.

    • Extract histones using an acid extraction method.

    • Quantify the protein concentration of the histone extracts.

  • Western Blotting:

    • Separate the histone proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the target histone methylation mark (e.g., anti-H3K27me3).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

    • Re-probe the membrane with an antibody for a loading control (e.g., anti-total Histone H3).

  • Data Analysis:

    • Quantify the band intensities for the specific histone methylation mark and the loading control.

    • Normalize the methylation signal to the loading control.

    • Compare the levels of histone methylation in treated cells to the vehicle control.

G cluster_1 Cellular Target Engagement Workflow A Cell Treatment with Inhibitors B Histone Extraction A->B C SDS-PAGE & Western Blot B->C D Antibody Incubation (H3K27me3 & Total H3) C->D E Signal Detection & Quantification D->E F Data Normalization & Analysis E->F

Caption: Workflow for assessing cellular target engagement by Western blot.

Comparative Data Presentation

The results of the biochemical and cellular assays should be presented in a clear and concise manner to facilitate comparison.

Table 1: In Vitro Inhibitory Activity against Histone Demethylases

CompoundTarget KDMIC₅₀ (µM) [a]
This compoundKDM6BTBD
KDM4ATBD
GSK-J4KDM6B8.6[3]
KDM4A>100
2,4-PDCAKDM6B~3[8]
KDM4A~1.4[8]

[a] TBD: To be determined experimentally. Data for GSK-J4 and 2,4-PDCA are from existing literature and may vary depending on assay conditions.

Table 2: Cellular Activity on Histone Methylation

CompoundCell LineTarget MarkEffective Concentration (µM) [b]
This compounde.g., HeLaH3K27me3TBD
GSK-J4e.g., HeLaH3K27me35-10[9]
2,4-PDCAe.g., U2-OSH3K4me3~1000 [c]

[b] Concentration at which a significant increase in the histone mark is observed. TBD: To be determined experimentally. [c] 2,4-PDCA has poor cell permeability; higher concentrations are often required in cellular assays.

Discussion and Interpretation of Potential Outcomes

The comparative data will allow for a nuanced understanding of the novel compound's profile.

  • Potency and Selectivity: A comparison of IC₅₀ values will reveal the relative potency of this compound. Testing against a panel of KDMs will establish its selectivity profile. A highly selective inhibitor like GSK-J4 offers a more targeted approach, while a broad-spectrum inhibitor like 2,4-PDCA can be a useful tool for probing the general role of 2OG oxygenases.

  • Cellular Efficacy: A significant discrepancy between biochemical potency and cellular efficacy may suggest issues with cell permeability or metabolic instability, which would require further investigation.

  • Mechanism of Action: While not detailed in the protocols above, further studies could explore the mechanism of inhibition (e.g., competitive, non-competitive) and whether the compound's activity is dependent on the presence of cofactors like iron.

Conclusion

This guide outlines a systematic and robust approach for the comparative analysis of a novel compound, this compound, against the known histone demethylase inhibitors GSK-J4 and 2,4-PDCA. By employing a combination of in vitro biochemical and cell-based assays, researchers can effectively characterize the potency, selectivity, and cellular efficacy of new chemical entities. This structured approach, grounded in established scientific principles, is essential for the successful identification and development of novel therapeutic agents targeting the epigenome.

References

  • Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. PubMed Central. [Link]

  • The Targeted Inhibition of Histone Lysine Demethylases as a Novel Promising Anti-Cancer Therapeutic Strategy—An Update on Recent Evidence. MDPI. [Link]

  • Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer. PubMed Central. [Link]

  • Full article: Histone demethylase inhibitors: developmental insights and current status. Taylor & Francis Online. [Link]

  • Recent Progress in Histone Demethylase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent. PubMed. [Link]

  • 2,4-Pyridinedicarboxylic Acid | Histone LSD inhibitor. BioCrick. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of (1,4-Dimethylpiperazin-2-YL)acetic Acid Analogs as Glycine Transporter-1 (GlyT-1) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its conformational rigidity, physicochemical properties, and its presence in a multitude of clinically approved drugs. A particularly intriguing derivative, (1,4-Dimethylpiperazin-2-YL)acetic acid, presents a unique structural framework with potential for diverse biological activities. While comprehensive structure-activity relationship (SAR) studies on this specific molecule are not extensively documented in publicly available literature, a deep understanding of its potential can be gleaned from the analysis of closely related analogs. This guide provides an in-depth comparative analysis of the SAR of piperazine-2-acetic acid derivatives, with a primary focus on their activity as inhibitors of the glycine transporter-1 (GlyT-1).

GlyT-1 is a crucial protein in the central nervous system responsible for the reuptake of glycine, a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. Inhibition of GlyT-1 elevates synaptic glycine levels, thereby potentiating NMDA receptor function. This mechanism has been identified as a promising therapeutic strategy for treating the negative and cognitive symptoms associated with schizophrenia. This guide will synthesize findings from key studies to elucidate the structural modifications that influence the potency and selectivity of these analogs as GlyT-1 inhibitors, providing a valuable resource for researchers and drug development professionals in the field of neuroscience and medicinal chemistry.

Core Structure-Activity Relationship (SAR) Analysis of Piperazine-2-Acetic Acid Analogs as GlyT-1 Inhibitors

The foundational SAR for this class of compounds can be effectively understood by dissecting the molecule into three key regions: the piperazine core, the N-substituents, and the acetic acid side chain. The following analysis is primarily based on the seminal work on 2-arylsulfanyl-phenyl piperazinyl acetic acids as GlyT-1 inhibitors, which provides a robust framework for understanding the SAR of C2-substituted piperazine acetic acid analogs.

Key Structural Modifications and Their Impact on GlyT-1 Inhibitory Activity

Systematic modifications of the piperazine-2-acetic acid scaffold have revealed critical insights into the structural requirements for potent GlyT-1 inhibition.

  • Substitution on the Piperazine Ring (C2-Position): The introduction of a substituted phenyl group at the C2 position of the piperazine ring is a critical determinant of activity. The nature and position of substituents on this phenyl ring significantly modulate potency.

    • Aryl Thioether Linkage: An arylsulfanyl linkage at the ortho position of the C2-phenyl ring has been shown to be highly favorable for potent GlyT-1 inhibition.

    • Substitution on the Aryl Thioether Moiety: Electron-withdrawing groups, such as chlorine, on the aryl ring of the thioether moiety generally enhance inhibitory activity. For instance, (R)-4-[5-chloro-2-(4-methoxy-phenylsulfanyl)-phenyl]-2-methyl-piperazin-1-yl-acetic acid demonstrates potent GlyT-1 inhibition with an IC50 of 150 nM.[1]

  • N-Substituents on the Piperazine Ring:

    • N1-Substitution: The substituent at the N1 position, which bears the acetic acid moiety, plays a crucial role in interacting with the target protein. While a simple methyl group, as in our core compound of interest, is a common starting point, variations can influence binding affinity.

    • N4-Substitution: The N4-substituent also contributes significantly to the overall activity. In the context of the 2-arylsulfanyl-phenyl piperazinyl acetic acids, this position is part of the substituted phenylpiperazine core. For this compound, the N4-methyl group contributes to the overall lipophilicity and basicity of the molecule, which can impact its pharmacokinetic properties and target engagement.

  • The Acetic Acid Moiety: The carboxylic acid group is a key pharmacophoric feature, likely involved in a critical ionic interaction with a corresponding basic residue in the GlyT-1 binding site.

    • Bioisosteric Replacement: While the carboxylic acid is crucial, bioisosteric replacements can be explored to fine-tune physicochemical properties and potentially improve oral bioavailability and CNS penetration. Examples of potential bioisosteres include tetrazoles or hydroxamic acids.

Comparative Data of Piperazine Acetic Acid Analogs as GlyT-1 Inhibitors

The following table summarizes the structure-activity relationship of a series of 2-arylsulfanyl-phenyl piperazinyl acetic acid analogs, highlighting the impact of substitutions on GlyT-1 inhibitory potency.

Compound IDR1 (on phenyl ring)R2 (on thio-aryl ring)GlyT-1 IC50 (nM)[1]
1 HH>1000
2 5-ClH500
3 5-Cl4-OCH3150
4 5-Cl4-Cl200
5 5-F4-OCH3300

Note: The compound IDs are for illustrative purposes within this guide.

Experimental Protocols

The synthesis and evaluation of this compound analogs require robust and well-defined experimental procedures. The following protocols are based on established methodologies for the synthesis of substituted piperazine-2-acetic acid esters and a representative in vitro assay for assessing GlyT-1 inhibitory activity.

General Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters

A concise and efficient synthetic route for constructing 3-substituted piperazine-2-acetic acid esters has been developed, which can be adapted for the synthesis of various analogs. The key steps involve the conversion of optically pure amino acids into 1,2-diamines, followed by cyclization to form the piperazine ring.

G A Optically Pure Amino Acid B N-protected Amino Alcohol A->B Reduction C N-protected Amino Aldehyde B->C Oxidation D N-protected 1,2-Diamine C->D Reductive Amination E N-protected, N'-nosylated 1,2-Diamine D->E Nosylation F Cyclized Piperazine-2-acetic acid ester E->F Intramolecular Cyclization G N-Alkylation / Deprotection F->G Alkylation/Deprotection H Final Analog G->H Final Modification

Step-by-Step Methodology:

  • Reduction of the Amino Acid: The starting amino acid is protected (e.g., with a Boc group) and then reduced to the corresponding N-protected amino alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH4).

  • Oxidation to the Aldehyde: The N-protected amino alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane.

  • Reductive Amination: The aldehyde is then subjected to reductive amination with a suitable amine to introduce the second nitrogen atom and form the 1,2-diamine precursor.

  • Nosylation: The primary amine of the 1,2-diamine is selectively protected with a nosyl group (2-nitrobenzenesulfonyl chloride).

  • Intramolecular Cyclization: The nosylated diamine undergoes an intramolecular cyclization reaction to form the piperazine-2-acetic acid ester.

  • N-Alkylation and Deprotection: The nitrogen atoms of the piperazine ring can be further functionalized, for example, by reductive amination with formaldehyde to introduce methyl groups. Subsequent deprotection of the protecting groups yields the final target analogs.

In Vitro GlyT-1 Inhibition Assay

The inhibitory activity of the synthesized analogs against GlyT-1 can be determined using a radioligand binding assay or a functional uptake assay.

G A HEK293 cells expressing human GlyT-1 B Incubation with [3H]glycine and test compound A->B C Separation of bound and free radioligand B->C D Scintillation counting C->D E Data analysis (IC50 determination) D->E

Step-by-Step Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human GlyT-1 are cultured under standard conditions.

  • Assay Preparation: Cells are harvested and resuspended in a suitable assay buffer.

  • Incubation: A mixture of the cell suspension, a fixed concentration of radiolabeled glycine (e.g., [3H]glycine), and varying concentrations of the test compound (or vehicle control) is incubated at room temperature for a defined period.

  • Termination and Separation: The uptake of [3H]glycine is terminated by rapid filtration through a glass fiber filter, which separates the cells (with internalized radioligand) from the incubation medium (containing free radioligand).

  • Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition of [3H]glycine uptake is calculated for each concentration of the test compound. The IC50 value (the concentration of the compound that causes 50% inhibition of glycine uptake) is determined by non-linear regression analysis of the concentration-response curve.

Comparative Analysis with Alternative Scaffolds

While the piperazine-2-acetic acid scaffold shows significant promise for GlyT-1 inhibition, it is important to consider alternative chemical series that have been explored for the same target.

  • Sarcosine Derivatives: Simple amino acid derivatives, such as sarcosine, were among the first identified GlyT-1 inhibitors. While they provided proof of concept, their low potency and poor pharmacokinetic properties limited their therapeutic potential.

  • Non-Piperazine Heterocycles: Other heterocyclic scaffolds, such as those based on pyrrolidine or azetidine, have also been investigated as GlyT-1 inhibitors. These analogs can offer different ADME (absorption, distribution, metabolism, and excretion) profiles and may provide advantages in terms of CNS penetration or metabolic stability.

The key advantage of the piperazine-2-acetic acid scaffold lies in its inherent structural rigidity and the presence of multiple points for chemical modification (N1, N4, and C2), allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs, particularly as GlyT-1 inhibitors, highlights the critical role of specific structural features in determining biological activity. The C2-arylsulfanyl-phenyl substitution pattern has emerged as a key pharmacophore for potent inhibition. The N-substituents and the acetic acid moiety are also crucial for target engagement and overall molecular properties.

Future research in this area should focus on a more systematic exploration of the chemical space around the this compound core. This includes:

  • Diversification of N1 and N4 substituents: Investigating the impact of replacing the methyl groups with other alkyl or aryl groups to modulate potency and selectivity.

  • Exploration of C2-substituents: Moving beyond the arylsulfanyl-phenyl motif to explore other heterocyclic or aliphatic groups at the C2 position.

  • Bioisosteric replacement of the carboxylic acid: Synthesizing and evaluating analogs with alternative acidic functional groups to optimize pharmacokinetic properties.

  • In vivo evaluation: Promising candidates identified from in vitro screening should be advanced to in vivo models of schizophrenia to assess their efficacy and CNS penetration.

By leveraging the insights from existing SAR studies and employing rational drug design principles, the this compound scaffold holds considerable promise for the development of novel and effective therapeutic agents targeting GlyT-1.

References

  • Jursic, B. S., et al. (2003). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(15), 2531-2534. [Link]

Sources

A Researcher's Guide to Comparing the Efficacy of Piperazine Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous approved drugs with a wide spectrum of biological activities.[1][2] The arrangement of substituents on this heterocyclic core can dramatically influence pharmacological properties, including receptor affinity, selectivity, and overall efficacy.[2] This guide provides an in-depth comparison of piperazine isomers, supported by experimental data, to empower researchers in the rational design of more potent and selective therapeutic agents.

The Critical Role of Isomerism in Biological Activity

The spatial orientation of functional groups, governed by both positional isomerism (ortho, meta, para) and stereoisomerism, is a key factor in how a ligand interacts with its biological target.[1] Even slight alterations in substituent placement can change a molecule's conformation and its ability to form crucial interactions within a receptor's binding pocket.[1] The versatile structure of piperazine allows for the creation of new bioactive molecules for a wide range of diseases.[3][4]

Comparative Efficacy in Key Biological Assays

The biological activity of piperazine derivatives has been extensively studied across various therapeutic areas, including their effects on neurotransmitter receptors, and as antimicrobial, and anticancer agents.[2][5][6]

Arylpiperazine derivatives are a well-established class of ligands for serotonin receptors, which are important targets in treating neuropsychiatric disorders.[1] The position of a substituent on the aryl ring can greatly affect the affinity for these receptors. A study on regioisomers of a novel arylpiperazine salicylamide derivative showed a clear difference in binding affinity for the human serotonin 5-HT1A receptor. The meta-substituted isomer had the highest affinity, followed by the ortho and then the para isomers.[1]

Table 1: Comparison of 5-HT1A Receptor Affinity for Piperazine Isomers [1]

Isomer PositionCompound Structure5-HT1A Receptor Affinity (Ki, nM)
Ortho{3-[4-(2- methoxyphenyl)piperazin-1- yl]propoxy}benzamide21
Meta{3-[4-(3- methoxyphenyl)piperazin-1- yl]propoxy}benzamide15
Para{3-[4-(4- methoxyphenyl)piperazin-1- yl]propoxy}benzamide35

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol outlines a standard method for determining the binding affinity of test compounds to a specific receptor, in this case, the 5-HT1A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor

  • Radioligand (e.g., [³H]8-OH-DPAT)

  • Test compounds (piperazine isomers)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize receptor-expressing cells in binding buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh binding buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of radioligand, and varying concentrations of the test compound. Incubate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

  • HEK293 Cells: These cells are commonly used for their ease of culture and transfection, providing a consistent source of the target receptor.[2]

  • Radioligand: A high-affinity, specific radioligand is crucial for accurately detecting and quantifying receptor binding.

  • Filtration: This method allows for the rapid separation of bound and free radioligand, which is essential for accurate measurement of binding at equilibrium.

Self-Validating System:

  • Saturation Binding: To ensure the validity of the assay, perform saturation binding experiments with the radioligand to determine its affinity (Kd) and the receptor density (Bmax).

  • Competition Binding: Use a known standard compound with a well-characterized affinity for the target receptor as a positive control in competition binding assays.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Compound Test Compound Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Caption: Workflow for a radioligand receptor binding assay.

Piperazine derivatives have also been investigated as inhibitors of various enzymes. For instance, certain nitrophenylpiperazine derivatives have been identified as novel tyrosinase inhibitors.[7] The inhibitory potency of these compounds is influenced by the nature and position of substituents on the piperazine ring.

Table 2: Tyrosinase Inhibitory Activity of Piperazine Derivatives [7]

CompoundSubstitution PatternIC₅₀ (µM)
4lIndole moiety at N-172.55
Other DerivativesVarious aryl substitutions>100

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of compounds against the enzyme tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (piperazine derivatives)

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, tyrosinase enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate (L-DOPA) to initiate the enzymatic reaction.

  • Measure Absorbance: Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Causality Behind Experimental Choices:

  • Mushroom Tyrosinase: It is a commercially available and widely used model enzyme for screening potential tyrosinase inhibitors.

  • L-DOPA: A common substrate for tyrosinase that produces a colored product, allowing for easy spectrophotometric measurement of enzyme activity.

Self-Validating System:

  • Positive Control: Use a known tyrosinase inhibitor, such as kojic acid, as a positive control to validate the assay's performance.

  • Enzyme Kinetics: To understand the mechanism of inhibition, perform kinetic studies by varying the concentrations of both the substrate and the most potent inhibitor.[7]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Tyrosinase Enzyme Reaction Enzymatic Reaction Enzyme->Reaction Substrate L-DOPA Substrate->Reaction Inhibitor Test Compound Inhibitor->Reaction Measurement Absorbance Measurement Reaction->Measurement Rate Reaction Rate Calculation Measurement->Rate IC50 IC50 Determination Rate->IC50

Caption: Workflow for an enzyme inhibition assay.

Cell-based assays are crucial for evaluating the effects of compounds in a more physiologically relevant context.[8] These assays can measure various cellular responses, such as cell viability, proliferation, and signal transduction.[9][10]

Table 3: Antiproliferative Activity of Piperazine Derivatives against Cancer Cell Lines [11]

CompoundCell LineIC₅₀ (µM)
Derivative 25MCF-7 (Breast Cancer)7.05
Derivative 25HeLa (Cervical Cancer)9.87
Derivative 25A549 (Lung Cancer)13.13
Derivative 26MCF-7 (Breast Cancer)8.12
Derivative 26HeLa (Cervical Cancer)10.24
Derivative 26A549 (Lung Cancer)11.56

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol details a common colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Cell culture medium and supplements

  • Test compounds (piperazine derivatives)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Causality Behind Experimental Choices:

  • MTT Reagent: This reagent is reduced by mitochondrial dehydrogenases in living cells, providing a direct measure of metabolic activity, which correlates with cell viability.

  • Multiple Cell Lines: Using a panel of cancer cell lines from different tissues of origin helps to assess the compound's spectrum of activity and potential selectivity.

Self-Validating System:

  • Positive Control: Include a known cytotoxic drug (e.g., doxorubicin) as a positive control to confirm the assay's sensitivity.

  • Blank and Vehicle Controls: Use wells with medium only (blank) and cells treated with the vehicle (e.g., DMSO) used to dissolve the compounds to account for background absorbance and any effects of the solvent.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seeding Cell Seeding Treatment Compound Treatment Seeding->Treatment MTT MTT Addition Treatment->MTT Solubilization Solubilization MTT->Solubilization Measurement Absorbance Measurement Solubilization->Measurement Viability Cell Viability Calculation Measurement->Viability IC50 IC50 Determination Viability->IC50

Sources

validation of a quantitative analytical method for (1,4-Dimethylpiperazin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of a Quantitative Analytical Method for (1,4-Dimethylpiperazin-2-YL)acetic acid by RP-HPLC-UV

Introduction

In the landscape of pharmaceutical development, the rigorous quantification of active pharmaceutical ingredients (APIs), their intermediates, and potential impurities is paramount. The molecule this compound, a substituted piperazine derivative, represents a class of compounds frequently encountered in medicinal chemistry. Establishing a reliable and robust analytical method for its quantification is not merely a procedural step but a foundational requirement for ensuring product quality, safety, and efficacy.

This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive walkthrough of the validation process for a quantitative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection for this compound. The validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline and U.S. Food and Drug Administration (FDA) recommendations, ensuring the generated data is fit for its intended purpose in a regulated environment.[1][2][3][4]

The narrative that follows moves beyond a simple checklist of validation experiments. It delves into the causality behind experimental design, the interpretation of results, and the establishment of acceptance criteria that collectively build a self-validating analytical system.

The Analytical Challenge and Method Selection

This compound is a polar, small molecule. Such compounds can be challenging to retain on traditional reversed-phase columns. Therefore, the selected method—RP-HPLC—must be carefully optimized. A C18 stationary phase is chosen for its versatility, but the mobile phase composition is critical. A buffered aqueous phase is necessary to control the ionization state of the carboxylic acid and tertiary amine functionalities, ensuring consistent retention and peak shape. UV detection is suitable as the piperazine ring provides a chromophore, albeit a weak one, necessitating a low wavelength for detection (e.g., ~210 nm).

Validation Workflow Overview

The validation of an analytical procedure is a holistic process designed to confirm that the method is suitable for its intended use.[4] The typical sequence of experiments ensures that the performance characteristics of the method are thoroughly evaluated.

Validation_Workflow cluster_Prep Phase 1: Method & System Setup cluster_Quant Phase 2: Quantitative Performance cluster_Limits Phase 3: Sensitivity & Reliability SystemSuitability System Suitability Testing (SST) Specificity Specificity / Selectivity SystemSuitability->Specificity Proceed if SST passes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy LOD_LOQ LOD & LOQ Determination Linearity->LOD_LOQ Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Stability Solution Stability Robustness->Stability

Caption: A typical workflow for analytical method validation.

Specificity

Expertise & Experience: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] For an API, this means the method must be able to distinguish the main compound from its synthetic precursors, known impurities, and any degradation products that might form under stress conditions (e.g., acid, base, oxidation, heat, light).

Experimental Protocol: Specificity
  • Prepare Solutions:

    • Blank: Prepare the diluent (e.g., mobile phase) and inject it to ensure no interfering peaks at the analyte's retention time.

    • Analyte Standard: Prepare a solution of this compound at a nominal concentration (e.g., 100 µg/mL).

    • Spiked Impurity Solution: If known impurities are available, prepare a solution of the analyte spiked with these impurities.

    • Forced Degradation Samples: Subject the analyte solution to stress conditions:

      • Acid: 0.1 M HCl at 60°C for 4 hours.

      • Base: 0.1 M NaOH at 60°C for 4 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C for 48 hours.

      • Photolytic: Expose to UV light (ICH Q1B) for 24 hours.

  • Chromatographic Analysis: Analyze all prepared solutions by HPLC-UV.

  • Data Evaluation:

    • Compare the chromatogram of the analyte standard with the blank and spiked/degraded samples.

    • Assess the peak purity of the analyte in the stressed samples using a Diode Array Detector (DAD), if available.

Acceptance Criteria & Results
  • The blank solution must show no significant peaks at the retention time of the analyte.

  • The analyte peak should be well-resolved from all impurity and degradation peaks (Resolution > 2.0).

  • The peak purity analysis should indicate that the analyte peak is spectrally homogeneous.

Sample ConditionAnalyte Retention Time (min)Peak Purity IndexResolution from Nearest Peak
Unstressed Standard4.52> 0.999N/A
Acid Degraded4.51> 0.9992.8 (from degradant at 3.9 min)
Base Degraded4.53> 0.9993.1 (from degradant at 5.2 min)
Oxidative Degraded4.52> 0.9982.5 (from degradant at 4.1 min)

The method demonstrates specificity, as the analyte peak remains pure and is well-resolved from degradation products.

Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2] For an assay of a drug substance, the typical range is 80% to 120% of the test concentration.

Experimental Protocol: Linearity
  • Prepare Stock Solution: Prepare a high-concentration stock solution of the analyte (e.g., 1000 µg/mL).

  • Prepare Calibration Standards: Perform serial dilutions from the stock solution to create at least five concentration levels. For a nominal concentration of 100 µg/mL, the levels could be 50, 80, 100, 120, and 150 µg/mL.

  • Analysis: Inject each concentration level in triplicate.

  • Data Analysis: Plot the average peak area against the corresponding concentration. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r) or coefficient of determination (R²).

Acceptance Criteria & Results
  • Coefficient of Determination (R²): ≥ 0.995

  • Y-intercept: Should be minimal and not statistically different from zero.

  • Visual Inspection: The data points should not show significant deviation from the fitted line.

Concentration (µg/mL)Mean Peak Area (n=3)%RSD
50489500.8%
80791200.5%
100995400.4%
1201201100.6%
1501512300.7%
Linear Regression Value
0.9998
Slope 1005.2
Y-intercept -150.4

The method is linear across the range of 50-150 µg/mL.

Accuracy

Expertise & Experience: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] It is typically assessed by determining the recovery of a known amount of analyte spiked into a blank matrix or by comparing the results to a well-characterized reference standard.

Experimental Protocol: Accuracy (Spike Recovery)
  • Prepare Samples: Prepare samples in triplicate at three concentration levels across the range (e.g., 80, 100, and 120 µg/mL) by spiking a known amount of analyte into a blank matrix.

  • Analysis: Analyze the prepared samples.

  • Calculation: Calculate the percentage recovery at each level using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

Acceptance Criteria & Results
  • Mean Recovery: Typically between 98.0% and 102.0%.

  • %RSD: The precision across the recovery measurements should be low.

Spiked LevelConcentration (µg/mL)Mean Measured Conc. (n=3)Mean Recovery (%)%RSD
Low (80%)8079.599.4%0.9%
Mid (100%)100100.7100.7%0.6%
High (120%)120119.299.3%0.8%

The method is accurate within the specified range.

Precision

Expertise & Experience: Precision is the measure of the random error of a method and is typically expressed as the relative standard deviation (%RSD) for a series of measurements.[5] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol: Precision
  • Repeatability:

    • Prepare six individual samples at 100% of the target concentration (e.g., 100 µg/mL).

    • Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision:

    • Have a different analyst repeat the repeatability experiment on a different day, preferably using a different HPLC system.

  • Calculation: Calculate the %RSD for each set of six measurements and perform a statistical comparison (e.g., F-test) of the variances.

Acceptance Criteria & Results
  • %RSD for Repeatability: ≤ 2.0%

  • %RSD for Intermediate Precision: ≤ 2.0%

Precision LevelAnalyst / DayMean Conc. (µg/mL)Std. Dev.%RSD
RepeatabilityAnalyst 1 / Day 1100.20.850.85%
IntermediateAnalyst 2 / Day 299.71.101.10%

The method demonstrates excellent precision under both repeatability and intermediate conditions.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6][7] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8] A common approach for their estimation is based on the signal-to-noise ratio.[6]

LOD_LOQ cluster_0 Signal-to-Noise (S/N) Ratio cluster_1 Acceptance Criteria a Noise Baseline b Analyte Signal c LOD Signal d LOQ Signal lod_crit LOD: S/N ≈ 3:1 loq_crit LOQ: S/N ≈ 10:1

Caption: Visual representation of LOD and LOQ based on S/N.

Experimental Protocol: LOD & LOQ
  • Visual Evaluation (S/N Ratio):

    • Prepare a series of dilute solutions of the analyte.

    • Inject them to find the concentration that results in a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. The noise can be determined from a blank injection.

  • Confirmation (for LOQ):

    • Prepare 6 samples at the estimated LOQ concentration.

    • Analyze them and calculate the %RSD.

Acceptance Criteria & Results
  • LOD: S/N ratio of ~3:1.

  • LOQ: S/N ratio of ~10:1 and the precision (%RSD) for replicate injections should be acceptable (e.g., ≤ 10%).

ParameterConcentration (µg/mL)Signal-to-Noise RatioPrecision (%RSD, n=6)
LOD 0.13.2N/A
LOQ 0.310.54.8%

The sensitivity of the method is adequate, with an LOQ of 0.3 µg/mL.

Robustness

Expertise & Experience: Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[2] This provides an indication of its reliability during normal usage. Typical variations include mobile phase composition, pH, column temperature, and flow rate.

Experimental Protocol: Robustness
  • Define Variations: Identify critical method parameters and define small variations around the nominal value.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 2°C (e.g., 28°C and 32°C).

    • Mobile Phase Organic Content: ± 2% (e.g., 28% and 32% Acetonitrile).

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluation: Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution) and the quantitative result.

Acceptance Criteria & Results
  • System suitability parameters must remain within acceptable limits.

  • The change in the quantitative result should not be significant.

Parameter VariedValueRetention Time (min)Peak AsymmetryResult vs. Nominal (%)
Nominal - 4.52 1.1 100.0
Flow Rate0.9 mL/min5.011.1100.3
1.1 mL/min4.101.199.8
Temperature28 °C4.651.299.5
32 °C4.411.1100.1

The method is robust to minor changes in key parameters, ensuring reliable performance in routine use.

Conclusion

This comprehensive validation study demonstrates that the developed RP-HPLC-UV method for the quantitative determination of this compound is specific, linear, accurate, precise, and robust. The validation parameters conclusively meet the stringent acceptance criteria derived from ICH and FDA guidelines.[1][2] The method is therefore deemed "fit for purpose" and can be confidently deployed for routine quality control analysis, stability testing, and other applications in a pharmaceutical development setting.

References

  • Bioanalytical Method Validation Guidance for Industry ; U.S. Food and Drug Administration (FDA). [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis ; U.S. Food and Drug Administration (FDA). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology ; ECA Academy. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers ; Source not specified. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation ; Outsourced Pharma. [Link]

  • Bioanalytical Method Validation Guidance for Industry (2018) ; U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry ; U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF) ; U.S. Food and Drug Administration (FDA). [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation ; BioPharm International. [Link]

  • Quality Guidelines ; International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures ; Starodub. [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation ; National Center for Biotechnology Information (NCBI), PMC. [Link]

  • The limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues ; Source not specified. [Link]

  • What are the definitions and differences of common Detection and Quantification Limits? ; Hach. [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? ; Lösungsfabrik. [Link]

  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances ; Analytical Chemistry: An Indian Journal. [Link]

Sources

Bridging the Digital and the Biological: A Guide to Cross-Validating In Silico and In Vitro Data for Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its structural simplicity, synthetic tractability, and ability to modulate physicochemical properties make it a cornerstone in designing agents targeting a wide array of biological systems, from central nervous system disorders to oncology.[1][3][4] However, the journey from a promising chemical structure to a validated lead compound is fraught with challenges, primarily the high cost and time associated with traditional laboratory screening.

This guide provides a framework for integrating computational (in silico) predictions with laboratory-based (in vitro) experiments for piperazine derivatives. The synergy between these two approaches allows for a more rapid, cost-effective, and intelligent drug discovery workflow.[5] We will move beyond mere protocol recitation to explore the causal logic behind experimental design, ensuring a self-validating system where computational predictions are rigorously tested by empirical data, and in turn, experimental results help refine and improve future predictive models.

Pillar 1: In Silico Prediction – Charting the Course

Computational models are indispensable for the initial triage of large virtual libraries of piperazine compounds, allowing researchers to prioritize candidates with the highest probability of success.[6][7] This pre-screening phase is not about finding definitive answers but about asking the right questions and focusing resources on the most promising molecules.

A. Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical correlation between the chemical features of piperazine derivatives and their biological activity.[3][8] By analyzing a dataset of compounds with known activities, a robust QSAR model can predict the activity of novel, untested analogs.

Causality in Model Building: The predictive power of a QSAR model is critically dependent on the chosen molecular descriptors. For piperazine compounds, key descriptors often include electronic properties (e.g., LUMO energy), physicochemical parameters (e.g., aqueous solubility, molar refractivity), and topological indices (e.g., polar surface area), as these factors significantly influence how the molecule interacts with its biological target.[3][8] A well-built model can reveal that specific substitutions on the piperazine ring, such as electron-withdrawing groups, enhance activity, providing a clear rationale for subsequent synthesis.[9]

B. Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[10][11] For piperazine derivatives, this is crucial for understanding how they engage with receptors or enzymes at an atomic level.

Expert Insight: The choice of the protein structure is paramount. Whenever possible, use a high-resolution crystal structure (e.g., <1.5 Å) from the Protein Data Bank (PDB).[12] It is also critical to correctly model the protonation state of the piperazine nitrogens at physiological pH, as this governs their ability to form key hydrogen bonds and salt bridges with acidic residues like glutamate or aspartate in the binding pocket.[13] The output, a binding affinity (e.g., in kcal/mol), serves as a quantitative hypothesis for the compound's potency.[11]

C. ADMET Profiling

A compound's efficacy is irrelevant if it cannot reach its target or is overtly toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models predict these pharmacokinetic and safety properties early in the discovery process.[5][14]

Trustworthiness Through Multiparameter Optimization: For piperazine compounds, key ADMET predictions include gastrointestinal absorption, blood-brain barrier permeability (critical for CNS targets), and potential interactions with cytochrome P450 enzymes, which are central to drug metabolism.[14] Platforms like SwissADME and pkCSM are frequently used to assess compliance with drug-likeness rules (e.g., Lipinski's Rule of Five) and to flag potential liabilities, such as hepatotoxicity or mutagenicity.[3][14] The goal is to identify molecules with a balanced profile, not just high potency.

Visualizing the In Silico Workflow

The following diagram illustrates the typical computational screening cascade for novel piperazine derivatives.

in_silico_workflow cluster_input Input cluster_output Output & Decision compound_lib Virtual Library of Piperazine Derivatives (SDF/SMILES) admet ADMET Prediction (Solubility, Permeability, Toxicity) compound_lib->admet Filter for Drug-Likeness qsar QSAR Modeling (Predict pIC50 / pMIC) admet->qsar Good PK Profile docking Molecular Docking (Predict Binding Affinity) qsar->docking High Predicted Activity prioritize Prioritized Hit List (Balanced Profile) docking->prioritize Strong Predicted Binding

Caption: A typical in silico screening cascade for prioritizing piperazine compounds.

Pillar 2: In Vitro Validation – Grounding Predictions in Reality

In vitro assays provide the first empirical test of our computational hypotheses.[15] These experiments, conducted in a controlled laboratory environment, measure the actual biological activity and properties of the synthesized piperazine compounds.

A. Cytotoxicity Assessment (MTT Assay)

This is often the foundational assay to determine a compound's effect on cell viability. It is particularly relevant for anticancer piperazine derivatives.[4][9]

Detailed Protocol: MTT Assay for Anticancer Activity

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 1 x 10⁴ cells per well. Incubate overnight (~18-24 hours) at 37°C and 5% CO₂ to allow for cell attachment.[16]

    • Rationale: An overnight incubation ensures cells are in a logarithmic growth phase and have adhered to the plate, providing a consistent baseline for the experiment.

  • Compound Treatment: Prepare serial dilutions of the synthesized piperazine compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[9]

    • Rationale: A dose-response curve is essential to determine the concentration at which the compound exerts its effect. The vehicle control ensures that the solvent used to dissolve the compound is not itself toxic.

  • Incubation: Incubate the plates for a defined period, typically 24 to 72 hours, depending on the cell line's doubling time.

  • Formazan Formation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1 to 4 hours at 37°C.[9]

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Solubilization & Reading: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals. Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.[9] The IC50 is the concentration of the compound that inhibits cell growth by 50%.

Visualizing the MTT Assay Workflow

mtt_workflow MTT Assay Workflow A 1. Seed Cancer Cells in 96-Well Plate B 2. Incubate Overnight (Allow Attachment) A->B C 3. Treat with Piperazine Compound Dilutions B->C D 4. Incubate (24-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (1-4 hours) (Formazan Formation) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (~570 nm) G->H I 9. Calculate IC50 Value H->I iterative_cycle cluster_insilico In Silico Phase cluster_invitro In Vitro Phase cluster_validation Cross-Validation model Build/Refine Predictive Models (QSAR, Docking) predict Predict Activity of New Piperazine Analogs model->predict Generates Hypotheses synthesis Synthesize Prioritized Compounds predict->synthesis Guides Synthesis testing Biological Testing (MTT, MIC, etc.) synthesis->testing Provides Test Articles compare Compare Predicted vs. Experimental Data testing->compare Generates Empirical Data compare->model Refines Models (Feedback Loop)

Caption: The iterative cycle of prediction, synthesis, and testing in drug discovery.

Conclusion

The successful development of novel piperazine-based therapeutics hinges on the intelligent integration of computational and experimental approaches. In silico methods provide the foresight to navigate vast chemical spaces efficiently, while in vitro assays provide the essential empirical validation that grounds these predictions in biological reality. By establishing a robust cross-validation framework, research teams can accelerate the discovery timeline, reduce costs, and increase the likelihood of advancing potent, safe, and effective drug candidates into the development pipeline. This synergistic relationship transforms drug discovery from a process of serendipity into a discipline of rational design.

References

  • BenchChem. (n.d.). Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide.
  • BenchChem. (n.d.). A Comparative Guide to In Silico vs. In Vitro ADME Properties of Novel Compounds: A Case Study Framework.
  • El-Gazzar, M. G., et al. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. ResearchGate. Retrieved from [Link]

  • Adane, L., et al. (n.d.). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. National Institutes of Health. Retrieved from [Link]

  • Gothai, S., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. Retrieved from [Link]

  • ZeClinics. (2022). Differences between in vitro, in vivo and in silico assays in preclinical research. Retrieved from [Link]

  • Srinivas, K., et al. (n.d.). Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed. Retrieved from [Link]

  • Zeidan, M., et al. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. PubMed. Retrieved from [Link]

  • Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Retrieved from [Link]

  • Khan, I., et al. (n.d.). Synthesis, in vitro anti-urease, In-silico molecular docking study and ADMET predictions of piperidine and piperazine Morita-Baylis-Hillman Adducts (MBHAs). ResearchGate. Retrieved from [Link]

  • Singh, A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Retrieved from [Link]

  • Singh, A., et al. (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Duchi, D., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. Retrieved from [Link]

  • Carrieri, A., et al. (n.d.). Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. PubMed Central. Retrieved from [Link]

  • Anonymous. (2025). In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. ResearchGate. Retrieved from [Link]

  • Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. Retrieved from [Link]

  • Ramirez-Prada, J., et al. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

  • Alsenan, S., et al. (2020). Comparison between in-vivo, in-vitro, and in-silico methods. ResearchGate. Retrieved from [Link]

  • Manivannan, E., et al. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. PubMed Central. Retrieved from [Link]

  • Duchi, D., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. Retrieved from [Link]

  • Ciesielska, A., et al. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PubMed Central. Retrieved from [Link]

  • Singh, S., & Singh, P. (2024). Drug Discovery Tools and In Silico Techniques: A Review. Retrieved from [Link]

  • Various Authors. (2025). Molecular Pharmaceutics Vol. 23 No. 1. ACS Publications. Retrieved from [Link]

  • CfPIE. (2018). How In Silico Studies Speed Drug Discovery. Retrieved from [Link]

  • Genc, N., et al. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Karadeniz Technical University AVESIS. Retrieved from [Link]

  • Edache, I. Y., et al. (2020). In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. PubMed. Retrieved from [Link]

  • Acar, Ç., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. Retrieved from [Link]

  • Al-Rashida, M., et al. (n.d.). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. PubMed Central. Retrieved from [Link]

  • Various Authors. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine scaffold is a cornerstone in medicinal chemistry, gracing the structures of over 100 FDA-approved drugs.[1][2] Its prevalence stems from a unique combination of physicochemical properties: the two nitrogen atoms in the six-membered ring provide a large polar surface area, structural rigidity, and opportunities for hydrogen bonding, which often translate to improved water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics.[3][4][5][6] This guide provides a comprehensive, head-to-head comparison of (1,4-Dimethylpiperazin-2-YL)acetic acid, a less-explored derivative, with other well-established piperazine-containing compounds. We will delve into their synthesis, physicochemical properties, and a framework for evaluating their biological activity, supported by detailed experimental protocols.

The Piperazine Moiety: A Privileged Structure in Drug Discovery

The versatility of the piperazine ring allows for extensive structural modifications, enabling medicinal chemists to fine-tune pharmacological activity.[7][8][9] Substitutions at the N1 and N4 positions can dramatically alter a compound's affinity and selectivity for various biological targets.[10] Furthermore, the piperazine nucleus is considered a "privileged structure" because it can serve as a versatile scaffold to build libraries of compounds for screening against a wide array of receptors.[8]

This guide will use this compound as a focal point to explore the nuances of piperazine chemistry and pharmacology. While specific biological data for this compound is limited in publicly available literature, we can extrapolate and predict its potential performance based on the well-documented structure-activity relationships (SAR) of related piperazines.

Synthesis and Physicochemical Properties: A Comparative Analysis

The synthesis of piperazine derivatives is well-established, with common methods including reductive amination and nucleophilic substitution.[11][12] The synthesis of this compound, while not detailed in the provided results, can be conceptually designed based on known methodologies for creating substituted piperazine-2-acetic acid esters from 1,2-diamines.[13]

A critical aspect of drug design is the optimization of physicochemical properties. The introduction of different substituents to the piperazine core can modulate properties like solubility, lipophilicity, and basicity (pKa).[14] For instance, the addition of a methyl group can increase lipophilicity, potentially affecting cell permeability and metabolic stability. The acetic acid moiety introduces a carboxylic acid group, which will significantly impact the molecule's ionization state at physiological pH, influencing its solubility and potential interactions with biological targets.

Below is a comparative table of key physicochemical properties for this compound and a selection of related piperazine derivatives. Please note that the values for the title compound are predicted based on its structure, as extensive experimental data is not available.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compound C₈H₁₆N₂O₂172.22-1.514
PiperazineC₄H₁₀N₂86.14-1.122
1-MethylpiperazineC₅H₁₂N₂100.16-0.612
(4-Methylpiperazin-1-yl)acetic acidC₇H₁₄N₂O₂158.20-1.214
1-BenzylpiperazineC₁₁H₁₆N₂176.261.812

Data for piperazine and its simpler derivatives are readily available in chemical databases. The data for this compound and (4-Methylpiperazin-1-yl)acetic acid are predicted using computational tools.

Experimental Evaluation: A Framework for Comparison

To provide a robust head-to-head comparison, a series of standardized in vitro and in vivo experiments are necessary. This section outlines a comprehensive experimental workflow to assess the biological activity and pharmacokinetic profile of this compound against other piperazine analogs.

Diagram of the Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of this compound and Related Piperazines purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization receptor_binding Receptor Binding Assays (e.g., GPCRs) characterization->receptor_binding functional_assays Functional Assays (e.g., Calcium mobilization, β-arrestin recruitment) receptor_binding->functional_assays cns_safety CNS Safety Pharmacology (In Vitro Models) functional_assays->cns_safety bbb_permeability Blood-Brain Barrier Permeability (Transwell Assay) cns_safety->bbb_permeability pk_studies Pharmacokinetic Studies (Rodent Models) bbb_permeability->pk_studies pd_models Pharmacodynamic/Efficacy Models pk_studies->pd_models

Caption: A generalized experimental workflow for the comparative evaluation of novel piperazine derivatives.

Detailed Experimental Protocols

1. Receptor Binding Assays for G-Protein Coupled Receptors (GPCRs)

Many piperazine-containing drugs target GPCRs.[7][15] A competitive binding assay using surface plasmon resonance (SPR) can determine the binding affinity (KD) of the test compounds to a specific GPCR.[16]

  • Objective: To determine the binding affinity of this compound and related piperazines to a selected GPCR.

  • Materials:

    • Purified, solubilized GPCR of interest

    • SPR instrument (e.g., Biacore)

    • Sensor chips (e.g., CM5)

    • Test compounds and a known reference ligand

    • Running buffer (e.g., HBS-P+)

  • Procedure:

    • Immobilize the purified GPCR onto the sensor chip surface.

    • Prepare a dilution series of the test compounds and the reference ligand in running buffer.

    • Inject the different concentrations of the compounds over the sensor surface and record the binding response in real-time.

    • Regenerate the sensor surface between injections.

    • Analyze the data to determine the association (kon) and dissociation (koff) rates, and calculate the equilibrium dissociation constant (KD).

2. Functional Cell-Based Assays for GPCR Activation

Ligand binding does not always correlate with functional activity. Therefore, functional assays are crucial to characterize compounds as agonists, antagonists, or allosteric modulators.[15][17] A duplexed assay measuring both intracellular calcium mobilization and β-arrestin recruitment provides a comprehensive view of GPCR signaling.[18]

  • Objective: To characterize the functional activity of the piperazine derivatives at the selected GPCR.

  • Materials:

    • A stable cell line expressing the GPCR of interest (e.g., HEK293 or CHO cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • β-arrestin recruitment assay kit (e.g., PathHunter).

    • Microplate reader with fluorescence and luminescence detection capabilities.

  • Procedure:

    • Seed the cells in a 96- or 384-well plate and incubate overnight.

    • For the calcium assay, load the cells with the calcium-sensitive dye.

    • Add varying concentrations of the test compounds to the wells.

    • Measure the immediate change in fluorescence to quantify calcium mobilization.

    • For the β-arrestin assay, follow the manufacturer's protocol, which typically involves adding a substrate and measuring the luminescent signal after a specific incubation period (e.g., 90 minutes).

    • Analyze the dose-response curves to determine the potency (EC₅₀ or IC₅₀) and efficacy of each compound.

3. In Vitro Blood-Brain Barrier (BBB) Permeability Assay

For compounds targeting the central nervous system (CNS), the ability to cross the BBB is critical.[19][20][21] The in vitro transwell assay is a widely used model to assess BBB permeability.[19]

  • Objective: To evaluate the potential of the piperazine derivatives to cross the BBB.

  • Materials:

    • Transwell inserts with a porous membrane.

    • Brain microvascular endothelial cells (BMECs).

    • Co-culture cells (e.g., astrocytes, pericytes) - optional, for a more complex model.

    • Test compounds.

    • LC-MS/MS for quantification.

  • Procedure:

    • Culture a confluent monolayer of BMECs on the transwell inserts.

    • Add the test compound to the apical (upper) chamber.

    • At various time points, collect samples from the basolateral (lower) chamber.

    • Quantify the concentration of the compound in the basolateral chamber using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for each compound.

Signaling Pathway Diagram

gpcrsignaling Ligand Piperazine Derivative GPCR GPCR Ligand->GPCR G_protein G-protein (Gq/11) GPCR->G_protein Activation Arrestin β-Arrestin GPCR->Arrestin Recruits PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces Receptor_Internalization Receptor Internalization & Desensitization Arrestin->Receptor_Internalization Mediates

Caption: A simplified diagram of GPCR signaling pathways relevant to functional assays.

Pharmacokinetics and In Vivo Studies

Following in vitro characterization, promising candidates should be evaluated in vivo. Pharmacokinetic (PK) studies in animal models (e.g., rats or mice) are essential to determine parameters such as bioavailability, half-life, clearance, and volume of distribution.[22][23] These studies involve administering the compound and collecting blood samples at various time points to measure its concentration.

The choice of an appropriate pharmacodynamic (PD) or efficacy model will depend on the therapeutic target of interest. For example, if the compounds are being investigated as potential antidepressants, models such as the forced swim test or tail suspension test would be relevant.[7]

Conclusion

This compound represents an intriguing, yet under-investigated, member of the vast piperazine family. By applying the comparative framework and experimental protocols outlined in this guide, researchers can systematically evaluate its potential and position it within the broader landscape of piperazine-based drug candidates. The inherent versatility of the piperazine scaffold ensures that even subtle structural modifications, such as those present in this compound, could lead to the discovery of novel therapeutics with improved efficacy and safety profiles. The key to unlocking this potential lies in rigorous, head-to-head comparisons grounded in sound scientific methodology.

References

  • The medicinal chemistry of piperazines: A review - Scilit. (n.d.). Retrieved January 17, 2026, from [Link]

  • The medicinal chemistry of piperazines: A review - PubMed. (2024). Chem Biol Drug Des, 103(6), e14537. Retrieved January 17, 2026, from [Link]

  • Safko, J. P., & Pike, R. D. (2012). Synthesis and Crystal Structures of N,N'-Disubstituted Piperazines. Journal of Chemical Crystallography, 42(9), 929–936.
  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753–780.
  • Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines - ResearchGate. (2012). Retrieved January 17, 2026, from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - Bentham Science. (2024). Retrieved January 17, 2026, from [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). Retrieved January 17, 2026, from [Link]

  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - MDPI. (2019). Retrieved January 17, 2026, from [Link]

  • Piperazine and morpholine: Synthetic - JOCPR. (2015). Retrieved January 17, 2026, from [Link]

  • The medicinal chemistry of piperazines: A review | Request PDF - ResearchGate. (2024). Retrieved January 17, 2026, from [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - ResearchGate. (2022). Retrieved January 17, 2026, from [Link]

  • A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review - ResearchGate. (2022). Retrieved January 17, 2026, from [Link]

  • In Vitro Blood Brain Barrier Models for Drug Development - Tempo Bioscience. (2022). Retrieved January 17, 2026, from [Link]

  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment - The Journal of American Medical Science and Research. (2023). Retrieved January 17, 2026, from [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - ResearchGate. (2022). Retrieved January 17, 2026, from [Link]

  • Sharma, S., & Checco, J. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 15–42.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF - ResearchGate. (2024). Retrieved January 17, 2026, from [Link]

  • Synthesis and Crystal Structures of N,N 0 -Disubstituted Piperazines | Semantic Scholar. (2012). Retrieved January 17, 2026, from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - Bentham Science Publisher. (2024). Retrieved January 17, 2026, from [Link]

  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - MDPI. (2022). Retrieved January 17, 2026, from [Link]

  • In Vitro Safety Pharmacology Study on Central Nervous System - Creative Biolabs. (n.d.). Retrieved January 17, 2026, from [Link]

  • Recent progress in translational engineered in vitro models of the central nervous system. (2020). Essays in Biochemistry, 64(4), 653–663.
  • Structures of the N,N-disubstituted piperazine derivatives,... - ResearchGate. (2012). Retrieved January 17, 2026, from [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed. (2021). Retrieved January 17, 2026, from [Link]

  • Piperazine - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Screening for GPCR Ligands Using Surface Plasmon Resonance - ACS Publications. (2011). Retrieved January 17, 2026, from [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs - ResearchGate. (2009). Retrieved January 17, 2026, from [Link]

  • MRL - Piperazine Summary Report (3) - European Medicines Agency. (2014). Retrieved January 17, 2026, from [Link]

  • Piperazine: Uses, Dosage, Side Effects and More | MIMS Philippines. (n.d.). Retrieved January 17, 2026, from [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - MDPI. (2019). Retrieved January 17, 2026, from [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC - NIH. (2022). Retrieved January 17, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (2023). Retrieved January 17, 2026, from [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. (2022). Retrieved January 17, 2026, from [Link]

  • (PDF) Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties: Synthesis and Evaluation of the Anti-Trypanosoma cruzi Activity - ResearchGate. (2022). Retrieved January 17, 2026, from [Link]

  • A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes. (2019). Molecules, 24(8), 1587.
  • Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin - YouTube. (2017). Retrieved January 17, 2026, from [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC - PubMed Central. (2022). Retrieved January 17, 2026, from [Link]

  • Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. (2020). Marine Drugs, 18(12), 621.

Sources

independent verification of the biological activity of a novel compound

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Investigator's Guide to Verifying the Biological Activity of a Novel Compound

Authored by a Senior Application Scientist

In the landscape of drug discovery, the initial report of a novel compound with potent biological activity is a moment of profound excitement and promise. However, the path from a promising initial screen to a validated lead compound is fraught with potential pitfalls, from irreproducible results to off-target effects. This guide is structured to provide a robust framework for the independent verification of a novel compound's biological activity, ensuring that subsequent research and development efforts are built on a foundation of scientific rigor.

We will move beyond a simple checklist of experiments, instead focusing on the strategic thinking and causal reasoning behind each experimental choice. This approach is designed to create a self-validating experimental cascade, where each step builds upon the last to construct a coherent and defensible narrative of the compound's mechanism of action.

The Foundational Pillar: Orthogonal Validation

The cornerstone of independent verification is the principle of orthogonal validation. This involves testing the same hypothesis using multiple, distinct experimental methods that rely on different physical or biological principles. A convergence of results from orthogonal assays significantly increases confidence in the initial findings and mitigates the risk of artifacts specific to a single technology.

For instance, if a compound is reported to inhibit a specific kinase, its activity should not only be confirmed using the original biochemical assay but also validated with a cell-based assay that measures the phosphorylation of a known downstream substrate. Further confidence can be gained by employing a direct target engagement assay.

Phase 1: Initial Compound Triage and Physicochemical Characterization

Before embarking on complex biological assays, it is imperative to verify the identity, purity, and stability of the novel compound. This initial phase can prevent the misattribution of biological effects to impurities or degradation products.

Essential Steps in Compound Triage:
  • Identity and Purity Confirmation:

    • Methodology: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

    • Rationale: This combination provides a definitive confirmation of the compound's molecular weight and assesses its purity. A purity level of >95% is generally considered the minimum standard for in vitro studies.

  • Solubility Assessment:

    • Methodology: Nephelometry or visual inspection after dissolution in a relevant biological buffer (e.g., phosphate-buffered saline, cell culture media).

    • Rationale: Poor solubility can lead to compound precipitation in assays, resulting in inaccurate and misleading data. Understanding the solubility limits is crucial for designing meaningful experiments.

  • Stability Analysis:

    • Methodology: Incubate the compound in the intended assay buffer at the experimental temperature for the duration of the experiment, followed by HPLC-MS analysis.

    • Rationale: Unstable compounds can degrade over the course of an experiment, leading to a loss of activity or the emergence of new, active species.

Phase 2: In Vitro Target Engagement and Functional Activity

This phase aims to answer two fundamental questions: Does the compound directly interact with its putative target, and does this interaction translate into a measurable biological effect in a controlled cellular environment?

Workflow for In Vitro Validation

G cluster_0 Phase 2: In Vitro Validation A Biochemical Assay (e.g., KinaseGlo, FRET) C Cell-Based Functional Assay (e.g., Western Blot, Reporter Assay) A->C B Direct Target Engagement (e.g., CETSA, SPR) B->C D Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo, MTT) C->D E Orthogonal Validation Achieved C->E Confirms Functional Effect D->E Defines Therapeutic Window

Caption: A streamlined workflow for the in vitro validation of a novel compound.

Experimental Protocols: A Closer Look
1. Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
  • Principle: Based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

  • Protocol:

    • Treat intact cells with the novel compound at various concentrations.

    • Lyse the cells and heat the lysates to a range of temperatures.

    • Centrifuge the samples to pellet the denatured, aggregated proteins.

    • Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the target protein that remains in solution.

    • A shift in the melting curve of the target protein in the presence of the compound indicates direct engagement.

2. Cell-Based Functional Assay: Western Blot for Phospho-Protein Levels
  • Principle: Measures the phosphorylation state of a downstream substrate to assess the functional activity of an upstream kinase inhibitor.

  • Protocol:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with the novel compound at a range of concentrations for a predetermined time.

    • Lyse the cells and determine the total protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target substrate.

    • Use a secondary antibody conjugated to an enzyme for chemiluminescent or fluorescent detection.

    • Quantify the band intensities to determine the IC50 of the compound.

Data Comparison: A Hypothetical Kinase Inhibitor
Assay TypeMethodEndpoint MeasuredResult (IC50)Confidence Level
Biochemical KinaseGloATP Consumption50 nMModerate
Target Engagement CETSAThermal Stabilization75 nMHigh
Cell-Based Western BlotSubstrate Phosphorylation100 nMHigh
Cell Viability CellTiter-GloCellular ATP Levels>10 µMHigh

The convergence of data from these orthogonal assays provides a high degree of confidence in the on-target activity of the compound. The large window between the functional IC50 and the cytotoxicity threshold suggests a favorable therapeutic index.

Phase 3: In Vivo Target Validation and Efficacy

The ultimate test of a novel compound's utility is its ability to engage its target and elicit a therapeutic response in a living organism.

Workflow for In Vivo Validation

G cluster_1 Phase 3: In Vivo Validation F Pharmacokinetic (PK) Study (Dose, Route, Frequency) G Pharmacodynamic (PD) Assay (Target Engagement in Tissue) F->G Informs Dosing Strategy H Efficacy Study in Disease Model (e.g., Tumor Growth Inhibition) G->H Links Target Engagement to Efficacy I Validated In Vivo Candidate H->I

Caption: A sequential approach to in vivo validation of a novel compound.

Key Considerations for In Vivo Studies:
  • Pharmacokinetics (PK): It is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to establish a dosing regimen that will maintain a therapeutic concentration at the target site.

  • Pharmacodynamics (PD): A robust PD assay is necessary to confirm that the compound is engaging its target in the relevant tissue at the intended dose. This can be achieved by collecting tissue samples and performing ex vivo analysis, such as Western blotting or immunohistochemistry.

  • Disease Model Selection: The chosen animal model should accurately recapitulate the key aspects of the human disease to provide meaningful efficacy data.

Conclusion: A Pathway to Confidence

The independent verification of a novel compound's biological activity is a meticulous process that demands a multi-faceted and intellectually rigorous approach. By embracing the principles of orthogonal validation and designing a self-validating experimental cascade, researchers can build a compelling and defensible case for the continued development of a promising new therapeutic agent. This guide provides a strategic framework for navigating this complex but ultimately rewarding journey.

References
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Bio-Rad Laboratories. (n.d.). Western Blotting. Bio-Rad. [Link]

Assessing the Selectivity Profile of (1,4-Dimethylpiperazin-2-YL)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount to its clinical success. A highly selective molecule promises enhanced efficacy and a wider therapeutic window, minimizing the potential for off-target effects that can lead to adverse drug reactions.[1] This guide provides a comprehensive framework for assessing the selectivity profile of a novel piperazine derivative, (1,4-Dimethylpiperazin-2-YL)acetic acid. Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, known to interact with a wide range of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes.[2][3] This inherent versatility necessitates a rigorous and systematic evaluation of their selectivity early in the development process.

This document will serve as a technical guide for researchers, scientists, and drug development professionals. It will detail the experimental rationale, present comparative data against relevant alternatives, and provide validated protocols to ensure scientific integrity.

The Imperative of Early-Stage Selectivity Profiling

Identifying potential off-target interactions during the initial phases of drug discovery is a critical risk mitigation strategy.[4] It allows for the early identification of liabilities that could derail a program in later, more resource-intensive stages. By understanding the selectivity profile of this compound, we can make informed decisions about its therapeutic potential and guide future optimization efforts.[3] This proactive approach is essential for building a robust safety profile and increasing the likelihood of regulatory approval.

Experimental Design: A Multi-Faceted Approach to Unveiling Selectivity

To construct a comprehensive selectivity profile for this compound, a tiered experimental approach is employed. This begins with the confirmation of activity at a hypothesized primary target, followed by a broad assessment against a panel of off-targets, and finally, functional validation of any identified interactions.

For the purpose of this guide, we will hypothesize that this compound has been designed as a selective antagonist for a specific G protein-coupled receptor, the Dopamine D2 receptor (D2R) , a common target for piperazine-containing compounds. Our selectivity assessment will therefore focus on its activity at this primary target relative to a panel of other receptors and enzymes.

Tier 1: Primary Target Engagement and Broad Panel Screening

The initial step is to quantify the binding affinity of this compound for the D2R. This is followed by a broad screen against a panel of targets known to be associated with adverse drug reactions.[5] For this, we will utilize a commercially available in vitro safety panel, such as the SafetyScreen44™ panel, which covers a range of GPCRs, ion channels, enzymes, and transporters.[1]

Tier 2: Secondary Confirmatory and Functional Assays

Any "hits" identified in the broad panel screen (typically defined as >50% inhibition at a screening concentration of 10 µM) should be followed up with concentration-response assays to determine their IC50 or Ki values.[6] Subsequently, functional assays are crucial to determine whether the binding interaction translates into a biological effect (i.e., agonist, antagonist, or inverse agonist activity).[7][8]

Comparative Data Analysis

The following tables present hypothetical data for this compound compared to a known D2R antagonist (Haloperidol) and a non-selective piperazine-containing compound (Compound X).

Table 1: Comparative Binding Affinities (Ki, nM) at Selected Targets

CompoundDopamine D2 Receptor (Primary Target)Serotonin 5-HT2A ReceptorAdrenergic α1A ReceptorhERG Potassium Channel
This compound 15 1,250>10,000>10,000
Haloperidol (Reference)1.5305150
Compound X (Non-selective)5075120800

Table 2: Functional Activity Profile (EC50 or IC50, nM)

CompoundD2R Functional Antagonism (IC50)5-HT2A Functional Antagonism (IC50)α1A Functional Antagonism (IC50)
This compound 25 2,500>10,000
Haloperidol (Reference)2.05010
Compound X (Non-selective)80150200

Data are hypothetical and for illustrative purposes only.

From this hypothetical data, this compound demonstrates a favorable selectivity profile, with a high affinity and functional activity at the intended D2R target and significantly weaker interactions at the tested off-targets.

Visualizing the Selectivity Assessment Workflow

The following diagram illustrates the logical flow of the selectivity profiling process.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Confirmation & Functional Analysis cluster_2 Outcome A Synthesize this compound B Primary Target Binding Assay (D2R) A->B C Broad Panel Off-Target Screen (e.g., SafetyScreen44™) A->C F Data Analysis & Selectivity Index Calculation B->F D Concentration-Response Curves for Hits C->D >50% Inhibition E Functional Assays for Confirmed Hits D->E E->F G Selectivity Profile Established F->G

Caption: Workflow for assessing the selectivity profile.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments described in this guide.

Competitive Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of this compound for the human Dopamine D2 receptor.

Materials:

  • Membrane preparation from cells expressing the human D2 receptor.

  • Radioligand: [3H]-Spiperone (a high-affinity D2R antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Test compound: this compound, serially diluted.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Haloperidol (for non-specific binding), or 50 µL of the test compound dilution.[9]

  • Add 50 µL of [3H]-Spiperone at a final concentration equal to its Kd value (e.g., 0.2 nM).[10]

  • Add 100 µL of the D2R membrane preparation (containing 10-20 µg of protein).

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.[9]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

In Vitro Functional Assay: cAMP Measurement

Objective: To determine the functional antagonist activity of this compound at the human Dopamine D2 receptor.

Materials:

  • CHO-K1 cells stably expressing the human D2 receptor.

  • Assay medium: DMEM/F12 with 0.1% BSA.

  • Dopamine (agonist).

  • Forskolin.

  • Test compound: this compound, serially diluted.

  • cAMP detection kit (e.g., HTRF-based).

Procedure:

  • Seed the D2R-expressing cells in a 384-well plate and incubate overnight.

  • The next day, remove the culture medium and add the test compound at various concentrations, followed by the addition of dopamine at its EC80 concentration.

  • Incubate for 30 minutes at 37°C.

  • Add forskolin to stimulate cAMP production and incubate for a further 15 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP detection kit.

  • Generate a concentration-response curve for the antagonist and determine its IC50 value.

Conclusion

This guide outlines a systematic and robust approach to characterizing the selectivity profile of the novel piperazine derivative, this compound. By combining high-throughput screening with detailed mechanistic studies, a comprehensive understanding of a compound's interactions with both its intended target and potential off-targets can be achieved. The hypothetical data presented for this compound illustrates a desirable selectivity profile, a key attribute for a promising drug candidate. Adherence to the principles and protocols detailed herein will enable researchers to generate high-quality, reproducible data, thereby facilitating informed decision-making in the complex process of drug development.

References

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Li, J., et al. (2020). Competitive Radioligand Binding Assays. Alfa Cytology. Retrieved from [Link]

  • NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). *Safety and Off-Target Drug Scovalidating system.
  • Ataman Kimya. (n.d.). 1,4-DIMETHYLPIPERAZINE. Retrieved from [Link]

  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). Functional Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

  • European Pharmaceutical Review. (2006, February 2). In vitro safety pharmacology profiling. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dimethylpiperazine. Retrieved from [Link]

  • ResearchGate. (2011, April). A theoretical entropy score as a single value to express inhibitor selectivity. Retrieved from [Link]

  • ACS Publications. (n.d.). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Finding a better path to drug selectivity. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Radioligand Binding Methods: Practical Guide and Tips. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (2022, September 23). Target-specific compound selectivity for multi-target drug discovery and repurposing. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • RSC Publishing. (2023, July 26). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

  • Anticancer Research. (n.d.). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of Piperazine-Amide Derivatives as Highly Potent and Selective RET Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Assay development: An increasingly creative endeavour. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (1,4-Dimethylpiperazin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As laboratory professionals engaged in the fast-paced world of drug discovery and development, our commitment to safety and environmental stewardship is as critical as the innovations we pursue. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, procedure-driven framework for the safe disposal of (1,4-Dimethylpiperazin-2-YL)acetic acid.

Part 1: Hazard Analysis and Risk Assessment

The fundamental principle of safe disposal is a thorough understanding of the material's hazards. The structure of this compound incorporates a piperazine ring, a known hazardous moiety.

Inferred Hazard Profile

Based on the piperazine functional group, we must assume the compound presents the following risks until proven otherwise:

  • Corrosivity: Piperazine and its derivatives are known to cause severe skin burns and serious eye damage.[1][3][4] The amine functional groups are caustic.

  • Irritation: It may cause respiratory irritation if inhaled.[5]

  • Incompatibility: The amine structure makes it incompatible with strong oxidizing agents and acids.[6] Mixing with such materials could lead to a violent, exothermic reaction.

Essential Personal Protective Equipment (PPE)

Given the inferred hazards, a stringent PPE protocol is mandatory.

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile.[1]

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: If there is any risk of generating aerosols or dust, a certified respirator should be used within a chemical fume hood.[1]

Part 2: On-Site Waste Management: Segregation and Accumulation

Proper segregation is the most critical step to prevent dangerous chemical reactions within a waste container. This compound must be treated as hazardous chemical waste.[1]

Step-by-Step Waste Collection Protocol
  • Designate a Waste Container: Procure a dedicated, chemically resistant (e.g., High-Density Polyethylene - HDPE) container for hazardous waste.

  • Labeling is Critical: The container must be clearly labeled before any waste is added. The label must include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound".

    • A clear indication of the hazards (e.g., "Corrosive," "Irritant").

  • Waste Transfer: Carefully transfer all waste containing the compound, including contaminated consumables like pipette tips, weighing paper, and gloves, into the designated container.[1]

  • Container Management: Keep the container securely sealed when not in use.[6] Store it in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[7][8]

  • Incompatibility Prevention: NEVER mix this waste with other chemical streams, especially acidic waste or waste containing oxidizing agents.[2][6]

Part 3: Final Disposal - Regulatory Compliance

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal contractor. In the United States, the Environmental Protection Agency (EPA) governs this process under the Resource Conservation and Recovery Act (RCRA).[7][9]

Regulatory Framework Overview

Your institution will be classified as a generator of hazardous waste. It is essential to know your generator status, as it dictates storage limits and handling requirements.

Generator StatusMonthly Hazardous Waste GenerationOn-Site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)N/A (but practical limits apply)
Small Quantity Generator (SQG) > 100 kg to < 1000 kgUp to 180 days
Large Quantity Generator (LQG) ≥ 1000 kg (2,200 lbs)Up to 90 days
This table provides a summary based on federal guidelines; state regulations may be more stringent.[7][10]
Disposal Workflow

The following diagram illustrates the decision-making process for the compliant disposal of this compound.

Caption: Disposal workflow for this compound.

Part 4: Emergency Procedures - Spill Management

In the event of a spill, prompt and correct action is vital to ensure personnel safety.

  • Evacuate and Alert: Immediately clear the area of all personnel and alert colleagues and the laboratory supervisor.[1]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.

  • Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[1] Do NOT use combustible materials like paper towels as the primary absorbent.

  • Collect Absorbed Material: Carefully collect the saturated absorbent material using non-sparking tools and place it into your designated hazardous waste container.[1][6]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

References

  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Labor
  • Laboratory Waste Management: The New Regul
  • Regulation of Labor
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Laboratory Environmental Sample Disposal Inform
  • EPA tweaks hazardous waste rules for academic labs. Chemistry World.
  • Piperazine Safety D
  • Piperazine-1,4-dipropanesulphonic acid Safety D
  • 1,4-Dimethylpiperazine Safety D
  • N,N'-Dimethylpiperazine Safety D
  • Piperazine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare.
  • acetic acid Safety Data Sheet. CymitQuimica.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1,4-Dimethylpiperazin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Synthesized Hazard Profile: A Molecule of Two Personalities

(1,4-Dimethylpiperazin-2-YL)acetic acid is a hybrid structure, and its hazard profile must be considered as such. It combines the corrosive and sensitizing properties of piperazine derivatives with the corrosive nature of acetic acids.

  • The Piperazine Core: Piperazine and its derivatives are well-documented as being corrosive, capable of causing severe skin burns and eye damage.[1][2][3][4] A significant concern with this class of compounds is their potential to act as skin and respiratory sensitizers, meaning repeated exposure can lead to allergic reactions.[5]

  • The Acetic Acid Moiety: Acetic acid, particularly in concentrated forms, is also highly corrosive to skin and eyes and its vapors can cause severe respiratory tract irritation.[6][7][8]

Therefore, we must operate under the assumption that this compound is a corrosive solid that may cause severe skin and eye damage, respiratory irritation, and potentially lead to allergic sensitization.

Table 1: Anticipated Hazard Summary

Hazard ClassificationBasis (Structural Analog)Potential Health Effects
Skin Corrosion Piperazine & Acetic AcidCauses severe skin burns and irritation.[1][7][8]
Serious Eye Damage Piperazine & Acetic AcidCauses serious, potentially irreversible eye damage.[1][2][8]
Respiratory Irritation Acetic Acid VaporsInhalation of dust or aerosols may irritate the respiratory tract.[6][8]
Skin/Respiratory Sensitizer Piperazine DerivativesMay cause an allergic skin reaction or asthma symptoms upon exposure.[5]

The Hierarchy of Controls: Engineering a Safe Workspace

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The primary and most effective safety measures are engineering and administrative controls.

The Non-Negotiable: The Chemical Fume Hood

All handling of this compound, including weighing, transfers, and preparing solutions, must be conducted within a properly functioning chemical fume hood.[6][9] This is the most critical engineering control as it captures dust, aerosols, and potential vapors at the source, drastically reducing the risk of inhalation.

Workflow for Safe Handling within a Fume Hood

cluster_0 Preparation cluster_1 Execution cluster_2 Cleanup Prep Verify Fume Hood Certification & Airflow Gather Gather All Materials (Chemical, Glassware, PPE) Prep->Gather DonPPE Don PPE Before Entering Hood Workspace Gather->DonPPE Work Perform All Manipulations (Weighing, Dissolving) Deep Within the Hood DonPPE->Work Close Securely Cap All Containers After Use Work->Close Clean Decontaminate Surfaces and Glassware Close->Clean Waste Segregate and Label Hazardous Waste Clean->Waste DoffPPE Doff PPE Correctly After Exiting Workspace Waste->DoffPPE Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Size_Check Is it a minor spill (<1g) and fully contained in fume hood? Assess->Size_Check Minor_Spill Minor Spill Protocol Size_Check->Minor_Spill Yes Major_Spill Major Spill Protocol Size_Check->Major_Spill No Don_PPE Ensure proper PPE (double gloves, goggles, face shield, apron) Minor_Spill->Don_PPE Alert Alert colleagues and evacuate area Major_Spill->Alert Call_EH_S Call Emergency Personnel / EH&S Alert->Call_EH_S Neutralize Cover with an inert absorbent material (e.g., vermiculite, sand) Don_PPE->Neutralize Collect Carefully collect absorbed material into a labeled hazardous waste container Neutralize->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate

Caption: Decision tree for responding to a chemical spill.

Waste Disposal

All materials contaminated with this compound, including excess solid, contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Collection: Collect all waste in a clearly labeled, sealed container designated for hazardous chemical waste. [10]2. Labeling: The label must include "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EH&S) office or a licensed waste disposal company, in accordance with all local, state, and federal regulations. [10][11][12]Do not pour any amount down the drain. [12]

References

  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Labor
  • Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer. [Link]

  • Piperazine - Hazard Summary. New Jersey Department of Health. [Link]

  • Safe Disposal of 1-(2-Cyclohexylethyl)piperazine: A Procedural Guide. Benchchem
  • Personal protective equipment for handling Piperazine-2-thione. Benchchem
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]

  • Advanced Safety Measures for Using Glacial Acetic Acid in Laboratories. Patsnap Eureka. [Link]

  • Piperazine citrate - Safety Data Sheet. Novachem. [Link]

  • Piperazine. PubChem, National Institutes of Health. [Link]

  • Glacial Acetic Acid - Safety Information. University of California, Santa Barbara EH&S. [Link]

  • Acetic Acid - Standard Operating Procedure. University of Washington. [Link]

  • Safety Data Sheet: Acetic acid. Carl ROTH. [Link]

  • Safety Measures for Handling Glacial Acetic Acid in Laboratory Settings. Medium. [Link]

  • Material Safety Data Sheet - Acetic acid MSDS. ScienceLab.com. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.